molecular formula C18H23FN2O5S B116664 Ralfinamide mesylate CAS No. 202825-45-4

Ralfinamide mesylate

Katalognummer: B116664
CAS-Nummer: 202825-45-4
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: CHQVNINIGBRKGZ-YDALLXLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ralfinamide mesylate, also known as this compound, is a useful research compound. Its molecular formula is C18H23FN2O5S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVNINIGBRKGZ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635374
Record name Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202825-45-4
Record name Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202825-45-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ralfinamide Mesylate's Mechanism of Action on Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ralfinamide (B1678110) mesylate is a multimodal drug candidate with a significant mechanism of action centered on the blockade of voltage-gated sodium channels (VGSCs). This guide provides a detailed technical overview of its interaction with these channels, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying processes. Ralfinamide exhibits a state- and use-dependent block of sodium channels, with a preferential affinity for the inactivated state. This property contributes to its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability, such as neuropathic pain. The drug demonstrates selectivity for tetrodotoxin-resistant (TTX-R) over tetrodotoxin-sensitive (TTX-S) sodium currents, and has been specifically shown to inhibit the Nav1.7 subtype, a key target in pain signaling pathways.

Core Mechanism of Action on Voltage-Gated Sodium Channels

Ralfinamide mesylate is an α-aminoamide derivative that functions as a voltage-gated sodium channel blocker.[1] Its primary mechanism involves the modulation of channel gating, leading to a reduction in the influx of sodium ions that is crucial for the initiation and propagation of action potentials in excitable cells like neurons.[2] This inhibitory action is not uniform across all channel states; instead, ralfinamide demonstrates a sophisticated state-dependent and use-dependent blockade.

State-Dependent Inhibition: Preferential Binding to the Inactivated State

Voltage-gated sodium channels cycle through three main conformational states: resting, open, and inactivated. Ralfinamide exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[3] This preferential binding is a key feature of its mechanism. When a neuron is depolarized, sodium channels open and then rapidly enter a non-conducting inactivated state. Ralfinamide binds to and stabilizes this inactivated state, preventing the channel from returning to the resting state and becoming available for subsequent activation. This leads to a reduction in the number of available functional channels, thereby dampening neuronal excitability, particularly in neurons that are already depolarized or firing at high frequencies, as is often the case in pathological pain states.[1]

Use-Dependent and Frequency-Dependent Block

The preferential binding of ralfinamide to the inactivated state also underlies its use-dependent and frequency-dependent characteristics.[1] Use-dependence means that the blocking effect of the drug becomes more pronounced with repeated channel activation. During high-frequency firing of action potentials, a greater proportion of sodium channels will be in the open and inactivated states, providing more binding targets for ralfinamide.[1] This results in a cumulative block that is more potent in rapidly firing neurons. This frequency-dependent inhibition allows for a targeted modulation of hyperactive neural circuits while having a lesser effect on neurons firing at normal physiological frequencies.[1]

Modulation of Channel Gating Properties

Ralfinamide's interaction with sodium channels leads to specific alterations in their gating properties:

  • Hyperpolarizing Shift in Steady-State Inactivation: Ralfinamide causes a leftward or hyperpolarizing shift in the voltage-dependence of steady-state inactivation.[3] This means that a larger fraction of channels will be in the inactivated state at more negative membrane potentials, further reducing the availability of channels for activation.

  • Delayed Repriming from Inactivation: The drug also significantly delays the recovery of sodium channels from inactivation, a process known as repriming.[3] By slowing the transition from the inactivated to the resting state, ralfinamide prolongs the refractory period of the neuron, making it less likely to fire subsequent action potentials.

Quantitative Data: Inhibitory Potency and Effects

The inhibitory effects of ralfinamide on sodium channels have been quantified in several electrophysiological studies. The following tables summarize the key quantitative data available.

Table 1: IC50 Values for Ralfinamide on Sodium Channel Currents

Channel/Current TypeCell TypeIC50 (µM)ConditionReference
Tetrodotoxin-Resistant (TTX-R)Rat Dorsal Root Ganglion (DRG) Neurons10Tonic block of half-maximal inactivated channels[3]
Tetrodotoxin-Sensitive (TTX-S)Rat Dorsal Root Ganglion (DRG) Neurons22Tonic block of half-maximal inactivated channels[3]
Nav1.7HEK293 cells37.1 ± 2.9Measured at the second test pulse in a double-pulse protocol[4]

Table 2: Voltage-Dependent Inhibition of TTX-Resistant Sodium Currents by Ralfinamide (25 µM)

Prepulse Potential (mV)Duration of PrepulseInhibition of Peak Current (%)Cell TypeReference
-902 seconds7Rat DRG Neurons[1]
-702 seconds21Rat DRG Neurons[1]
-402 seconds58Rat DRG Neurons[1]

Table 3: Frequency-Dependent Inhibition of TTX-Resistant Sodium Currents by Ralfinamide

Stimulation Frequency (Hz)Number of PulsesInhibition of Peak Current at 40th Pulse (%)Cell TypeReference
5402Rat DRG Neurons[1]
144017Rat DRG Neurons[1]

Experimental Protocols

The characterization of ralfinamide's effects on sodium channels has been primarily achieved through patch-clamp electrophysiology. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This technique allows for the recording of ionic currents from the entire neuron, providing a comprehensive view of the drug's effect on the total population of sodium channels.

Cell Preparation:

  • Dorsal root ganglia are dissected from adult male Sprague-Dawley rats.[1]

  • The ganglia are minced and enzymatically digested, typically with a combination of trypsin and collagenase, to isolate individual neurons.[1]

  • The dissociated neurons are plated on collagen-coated petri dishes and maintained in a controlled incubator environment.[1]

Electrophysiological Recording:

  • Recording Setup: Recordings are performed using a patch-clamp amplifier (e.g., Axopatch 200A) and data acquisition software (e.g., pClamp).[1]

  • Pipettes: Borosilicate glass micropipettes are pulled to a resistance of 1.0–2.5 MΩ when filled with the internal solution.[1]

  • Solutions:

    • External Solution (for isolating Na+ currents): Contains (in mM): 50 N-methyl D-glucamine (NMDG), 18 TEA-Cl, 65 NaCl, 2 CaCl2, 2 MgCl2, 0.05 CdCl2, 0.05 LaCl3, 0.05 NiCl2, 0.05 4-AP, 0.005 nitrendipine, and 10 HEPES. Tetrodotoxin (TTX, 0.5 µM) is added to isolate TTX-resistant currents.[1]

    • Internal (Pipette) Solution: Specific composition can vary but generally contains ions that mimic the intracellular environment.

  • Voltage-Clamp Protocols:

    • Voltage-Dependent Inhibition: To assess the effect of the channel's resting state on drug binding, a prepulse protocol is used. From a holding potential, the membrane is stepped to various prepulse potentials (e.g., -90 mV, -70 mV, -40 mV) for a duration of 2 seconds, followed by a test pulse to elicit sodium currents (e.g., to -10 mV for 20 ms).[1]

    • Frequency-Dependent Inhibition: To evaluate use-dependence, a train of depolarizing pulses is applied. For example, 40 consecutive pulses of 5 ms (B15284909) duration to -10 mV from a holding potential of -90 mV are delivered at different frequencies (e.g., 5 Hz and 14 Hz).[1]

Heterologous Expression System for Specific Sodium Channel Subtypes (e.g., Nav1.7)

To study the effect of ralfinamide on a specific sodium channel subtype in isolation, a heterologous expression system is used.

Cell Culture and Transfection:

  • A cell line that does not endogenously express sodium channels, such as Human Embryonic Kidney (HEK293) cells, is used.[4]

  • These cells are stably transfected with the cDNA encoding the alpha subunit of the desired sodium channel subtype (e.g., human Nav1.7).[4]

Electrophysiological Recording:

  • Voltage-Clamp Protocol for IC50 Determination: A double-pulse protocol is typically employed. A conditioning pulse is used to bring the channels into a specific state (e.g., inactivated state) before a test pulse is applied to measure the current. The inhibition of the current at various drug concentrations is then used to calculate the IC50 value.[4]

Visualization of Mechanisms and Workflows

Signaling Pathways and Logical Relationships

// State transitions Resting -> Open [label="Depolarization", color="#4285F4"]; Open -> Inactivated [label="Inactivation", color="#4285F4"]; Inactivated -> Resting [label="Repolarization\n(Repriming)", color="#4285F4"];

// Ralfinamide interaction Ralfinamide -> Inactivated [label="Preferential Binding &\nStabilization", style=dashed, color="#EA4335", arrowhead=tee];

// Consequences Inactivated -> Reduced_Excitability [label="Increased proportion of\nnon-conducting channels", style=dotted, color="#5F6368"]; Reduced_Excitability -> Reduced_Firing; Reduced_Firing -> Analgesia [label="In neuropathic pain models", style=dotted, color="#5F6368"]; } diagram Caption: State-dependent binding of ralfinamide to the inactivated sodium channel.

Experimental Workflow for Voltage-Dependent Inhibition

// Workflow sequence Cell_Prep -> Patch_Clamp; Patch_Clamp -> Holding; Holding -> Prepulse; Prepulse -> Test_Pulse; Test_Pulse -> Record_Current; Record_Current -> Control; Control -> Apply_Ralfinamide; Apply_Ralfinamide -> Repeat_Protocol; Repeat_Protocol -> Compare_Currents; Compare_Currents -> Calculate_Inhibition; } diagram Caption: Workflow for determining voltage-dependent inhibition of sodium currents.

Multimodal Actions of Ralfinamide

While the primary focus of this guide is on sodium channels, it is important for researchers to be aware of ralfinamide's multimodal profile, as these other actions may contribute to its overall pharmacological effects.

  • N-type Calcium Channel Blockade: Ralfinamide has been reported to inhibit N-type voltage-gated calcium channels. These channels are involved in neurotransmitter release at presynaptic terminals, and their inhibition can further contribute to the suppression of pain signaling.

  • NMDA Receptor Antagonism: There is evidence to suggest that ralfinamide acts as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4] Overactivation of NMDA receptors is implicated in central sensitization, a key component of chronic pain.

Unresolved Questions and Future Directions

Despite the existing data, several aspects of ralfinamide's interaction with sodium channels require further investigation:

  • Comprehensive Subtype Selectivity: A complete profile of IC50 values for ralfinamide across all major Nav subtypes (Nav1.1-Nav1.9) is not yet publicly available. Such data would be invaluable for predicting its therapeutic window and potential side-effect profile.

  • Precise Binding Site: The exact molecular determinants of ralfinamide's binding site on the sodium channel alpha subunit have not been definitively elucidated through mutagenesis or high-resolution structural studies. While it is thought to bind to a conserved site in the inner pore, similar to other local anesthetics, direct evidence is lacking.[1]

  • Detailed Kinetics: Quantitative data on the on- and off-rates of ralfinamide binding to the different channel states would provide a more refined understanding of its use-dependent properties.

  • Downstream Signaling: The specific intracellular signaling cascades that may be modulated as a consequence of ralfinamide-induced sodium channel blockade are not well understood.

References

The Multimodal Pharmacology of Ralfinamide Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralfinamide (B1678110) mesylate is a novel investigational drug candidate with a unique multimodal mechanism of action, positioning it as a potential therapeutic for neuropathic pain.[1] This technical guide provides an in-depth exploration of its complex pharmacology, detailing its interactions with multiple targets within the nervous system. The document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its mechanisms and relevant experimental workflows.

Introduction

Ralfinamide (development codes: NW-1029, FCE-26742A, PNU-0154339E) is an α-aminoamide derivative that has demonstrated analgesic properties in various preclinical models of pain.[2][3] Its therapeutic potential is attributed to its concurrent modulation of several key targets involved in the pathophysiology of pain, including voltage-gated sodium channels, N-type calcium channels, NMDA receptors, and monoamine oxidase B (MAO-B).[1] This multi-target engagement offers a promising strategy for managing complex pain states that are often refractory to single-mechanism agents.

Multimodal Mechanisms of Action

Ralfinamide's pharmacological profile is characterized by its activity at four primary targets:

  • Voltage-Gated Sodium Channel (VGSC) Blockade: Ralfinamide exhibits state-dependent blockade of voltage-gated sodium channels, with a notable preference for channels in the inactivated state.[2] This mechanism is crucial for dampening the ectopic firing of hyperexcitable neurons, a hallmark of neuropathic pain.[2][4]

  • N-Type Calcium Channel Blockade: By inhibiting N-type (CaV2.2) calcium channels, ralfinamide can modulate the release of neurotransmitters, such as glutamate (B1630785) and substance P, from presynaptic terminals in pain pathways.[1][5]

  • Non-Competitive NMDA Receptor Antagonism: Ralfinamide acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in central sensitization and the amplification of pain signals.[1][6]

  • Monoamine Oxidase B (MAO-B) Inhibition: Ralfinamide is also an inhibitor of MAO-B, an enzyme involved in the breakdown of dopamine.[1] While the direct analgesic implications of this activity are still being elucidated, modulation of monoaminergic systems is a known strategy in pain management.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of ralfinamide mesylate with its primary molecular targets.

Table 1: Inhibition of Voltage-Gated Sodium Channels by Ralfinamide

TargetIC50 (µM)Experimental SystemReference
Nav1.737.1 ± 2.9Whole-cell patch-clamp on HEK293 cells[7]
TTX-resistant Na+ currentsNot specifiedWhole-cell patch-clamp on rat dorsal root ganglion (DRG) neurons[2]

Table 2: Inhibition of Other Key Targets by Ralfinamide

TargetIC50/Ki ValueExperimental SystemReference
N-Type Calcium ChannelsNot available
NMDA ReceptorsNot available
MAO-BNot availableData on the related compound safinamide (B1662184) shows an IC50 of 79 nM on human brain MAO-B.[8]

Experimental Protocols

This section details the methodologies used to characterize the multimodal pharmacology of ralfinamide.

Voltage-Gated Sodium Channel Blockade: Patch-Clamp Electrophysiology

Objective: To determine the inhibitory potency and state-dependent properties of ralfinamide on voltage-gated sodium channels.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.7) are cultured under standard conditions.[7] Alternatively, primary neurons, such as dorsal root ganglion (DRG) neurons, can be isolated from animal models.[2]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[9][10][11]

    • Pipette Solution (Intracellular): Contains a physiological concentration of ions, such as CsF, NaCl, and HEPES, to maintain the cell's internal environment.

    • Bath Solution (Extracellular): Contains a physiological saline solution with the appropriate ions.

  • Voltage Protocols:

    • Tonic Block: To assess the inhibition of channels in the resting state, depolarizing voltage steps are applied at a low frequency (e.g., 0.1 Hz) from a hyperpolarized holding potential (e.g., -120 mV).

    • Frequency-Dependent Block: To evaluate use-dependent inhibition, a train of depolarizing pulses at higher frequencies (e.g., 5-20 Hz) is applied.[2]

    • Voltage-Dependent Block (Inactivated-State Block): To determine the affinity for the inactivated state, the holding potential is varied to alter the proportion of channels in the inactivated state before a test pulse is applied.[2]

  • Data Analysis: The peak sodium current amplitude is measured before and after the application of various concentrations of ralfinamide. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.[7]

G cluster_0 Experimental Workflow: Patch-Clamp Electrophysiology prep Cell Preparation (HEK293 or DRG neurons) record Whole-Cell Recording (Patch-Clamp Amplifier) prep->record protocol Application of Voltage Protocols record->protocol analysis Data Analysis (IC50 Determination) protocol->analysis

Experimental workflow for patch-clamp analysis.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the inhibitory potency of ralfinamide against MAO-B.

Methodology:

  • Enzyme and Substrate Preparation:

    • MAO-B Source: Recombinant human MAO-B or mitochondrial fractions isolated from tissues (e.g., brain).[12][13]

    • Substrate: A specific substrate for MAO-B, such as benzylamine (B48309) or tyramine, is used.[14][15]

  • Assay Procedure:

    • The MAO-B enzyme is pre-incubated with various concentrations of ralfinamide or a vehicle control.[12]

    • The enzymatic reaction is initiated by the addition of the substrate.[12]

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Detection: The product of the enzymatic reaction is quantified. This can be done using several methods:

    • Spectrophotometry: Measuring the change in absorbance at a specific wavelength corresponding to the product.[15]

    • Fluorometry: Using a fluorogenic probe that reacts with a byproduct of the reaction (e.g., hydrogen peroxide) to generate a fluorescent signal.[12][14]

  • Data Analysis: The rate of product formation is calculated for each concentration of ralfinamide. The percentage of inhibition is plotted against the drug concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[12]

G cluster_1 Workflow: MAO-B Inhibition Assay enzyme Enzyme & Substrate Preparation incubation Pre-incubation with Ralfinamide enzyme->incubation reaction Reaction Initiation with Substrate incubation->reaction detection Product Detection (Spectro/Fluorometry) reaction->detection analysis Data Analysis (IC50 Calculation) detection->analysis

Workflow for MAO-B inhibition assay.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of ralfinamide for the NMDA receptor.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from a specific brain region rich in NMDA receptors, such as the cortex or hippocampus, of a suitable animal model (e.g., rat).[16][17]

  • Radioligand Binding Assay:

    • A radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [³H]MK-801 for the channel pore) is used.[18]

    • The brain membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled ralfinamide.

    • The incubation is carried out to equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[17]

    • The radioactivity retained on the filters (representing the bound ligand) is measured using liquid scintillation counting.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. The IC50 value for ralfinamide is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.[18]

G cluster_2 Workflow: NMDA Receptor Binding Assay membrane Brain Membrane Preparation binding Radioligand Binding with Ralfinamide membrane->binding separation Separation of Bound & Free Ligand binding->separation detection Radioactivity Measurement separation->detection analysis Data Analysis (Ki Calculation) detection->analysis

Workflow for NMDA receptor binding assay.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships modulated by ralfinamide.

G cluster_0 Ralfinamide's Multimodal Mechanism of Action cluster_1 Neuronal Membrane ralfinamide Ralfinamide Mesylate vgsc Voltage-Gated Sodium Channel ralfinamide->vgsc Blocks n_ca N-Type Calcium Channel ralfinamide->n_ca Blocks nmda NMDA Receptor ralfinamide->nmda Antagonizes (Non-competitive) maob Monoamine Oxidase B (MAO-B) ralfinamide->maob Inhibits Ectopic Firing Ectopic Firing vgsc->Ectopic Firing Reduces Neurotransmitter\nRelease Neurotransmitter Release n_ca->Neurotransmitter\nRelease Reduces Central\nSensitization Central Sensitization nmda->Central\nSensitization Reduces Dopamine\nMetabolism Dopamine Metabolism maob->Dopamine\nMetabolism Inhibits

Overview of Ralfinamide's multimodal targets.

G cluster_0 Mechanism of Action in Neuropathic Pain nerve_injury Nerve Injury hyperexcitability Neuronal Hyperexcitability nerve_injury->hyperexcitability central_sensitization Central Sensitization hyperexcitability->central_sensitization neuropathic_pain Neuropathic Pain central_sensitization->neuropathic_pain ralfinamide Ralfinamide Mesylate ralfinamide->hyperexcitability Inhibits (VGSC Blockade) ralfinamide->central_sensitization Inhibits (NMDA Antagonism, N-Type Ca2+ Blockade)

Ralfinamide's role in mitigating neuropathic pain.

Conclusion

This compound presents a compelling profile as a multimodal analgesic agent. Its ability to concurrently target key pathways involved in the generation and maintenance of neuropathic pain underscores its potential as a valuable therapeutic option. This technical guide has provided a comprehensive overview of its pharmacology, offering a foundation for further research and development. The detailed experimental protocols and visual representations of its mechanisms of action are intended to facilitate a deeper understanding for professionals in the field. Further investigation is warranted to fully elucidate the clinical implications of its unique pharmacological signature.

References

Ralfinamide Mesylate: A Technical Guide to its Function as an N-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (B1678110) mesylate is a multimodal drug candidate under investigation for the management of neuropathic pain.[1] Its analgesic properties are attributed to a complex pharmacological profile that includes the blockade of voltage-gated sodium channels (Nav1.7), non-competitive antagonism of NMDA receptors, and inhibition of monoamine oxidase B (MAO-B).[1] A key component of its mechanism of action is the blockade of N-type (Cav2.2) voltage-gated calcium channels, which play a crucial role in the transmission of nociceptive signals.[2][3][4] This technical guide provides an in-depth overview of ralfinamide mesylate's activity as an N-type calcium channel blocker, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: N-Type Calcium Channel Blockade

N-type calcium channels (Cav2.2) are predominantly located on the presynaptic terminals of neurons in the peripheral and central nervous system.[5] In the context of pain signaling, they are critical for the release of neurotransmitters such as glutamate (B1630785) and substance P from primary afferent fibers in the dorsal horn of the spinal cord.[6] By blocking these channels, ralfinamide is believed to inhibit the release of these excitatory neurotransmitters, thereby dampening the transmission of pain signals.[2]

Data Presentation

Target Ion ChannelParameterValueReference
Voltage-gated sodium channel (Nav1.7)IC5037.1 ± 2.9 μM[2]

This table summarizes the available quantitative data for this compound's activity on a related voltage-gated ion channel.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the activity of this compound as an N-type calcium channel blocker.

Electrophysiology: Whole-Cell Patch Clamp Assay

This protocol is designed to measure the direct effect of ralfinamide on N-type calcium channel currents in a controlled in vitro system.

Objective: To determine the IC50 of ralfinamide for the inhibition of Cav2.2 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ1).

Solutions:

  • External Solution (in mM): 140 Choline-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.

  • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

Procedure:

  • Culture HEK293-Cav2.2 cells to 70-80% confluency.

  • Harvest cells and plate onto glass coverslips for recording.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Establish a whole-cell patch clamp configuration using borosilicate glass pipettes (2-4 MΩ resistance) filled with the internal solution.

  • Hold the cell membrane potential at -80 mV.

  • Elicit N-type calcium currents by applying a depolarizing voltage step to +10 mV for 50 ms.

  • Record baseline currents in the absence of the compound.

  • Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 μM) and record the resulting inhibition of the calcium current.

  • Wash out the compound to assess the reversibility of the block.

  • Analyze the data by fitting the concentration-response curve to the Hill equation to determine the IC50 value.

Neurotransmitter Release Assay

This assay measures the functional consequence of N-type calcium channel blockade by quantifying the inhibition of neurotransmitter release from neuronal preparations.

Objective: To assess the effect of ralfinamide on the depolarization-evoked release of substance P or glutamate from dorsal root ganglion (DRG) neurons.

Preparation: Primary culture of dorsal root ganglion (DRG) neurons from neonatal rats.

Procedure:

  • Culture DRG neurons for 5-7 days to allow for maturation.

  • Pre-incubate the neurons with this compound at various concentrations for 30 minutes.

  • Stimulate neurotransmitter release by depolarizing the neurons with a high concentration of potassium chloride (e.g., 50 mM KCl) for 5 minutes.

  • Collect the supernatant.

  • Quantify the concentration of substance P or glutamate in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculate the percentage of inhibition of neurotransmitter release at each concentration of ralfinamide compared to the vehicle control.

Visualizations

Signaling Pathway of Nociceptive Transmission and Ralfinamide's Point of Intervention

G cluster_0 Presynaptic Terminal of Nociceptive Neuron cluster_1 Postsynaptic Neuron (Dorsal Horn) ActionPotential Action Potential Propagation Cav2_2 N-type Ca2+ Channel (Cav2.2) ActionPotential->Cav2_2 Depolarization Ca_Influx Ca2+ Influx Cav2_2->Ca_Influx Opening Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Binding Signal_Propagation Pain Signal Propagation Receptors->Signal_Propagation Ralfinamide Ralfinamide Mesylate Ralfinamide->Cav2_2 Blockade

Caption: Ralfinamide blocks N-type calcium channels on presynaptic neurons, inhibiting pain signal transmission.

Experimental Workflow for Characterizing Ralfinamide's N-Type Calcium Channel Activity

G cluster_0 In Vitro Characterization cluster_1 Functional Cellular Assay cluster_2 Data Analysis & Interpretation PatchClamp Whole-Cell Patch Clamp (HEK293-Cav2.2 cells) IC50_Det IC50 Determination PatchClamp->IC50_Det Data_Analysis Concentration-Response Curve Analysis IC50_Det->Data_Analysis DRG_Culture Primary DRG Neuron Culture NT_Release Neurotransmitter Release Assay DRG_Culture->NT_Release NT_Release->Data_Analysis MoA Mechanism of Action Confirmation Data_Analysis->MoA

Caption: Workflow for in vitro and cellular characterization of ralfinamide's effect on N-type calcium channels.

References

Ralfinamide Mesylate: An In-depth Technical Examination of its NMDA Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (B1678110) mesylate (formerly known as NW-1029, FCE-26742A, and PNU-0154339E) is a multimodal drug candidate under investigation for the treatment of neuropathic and other pain conditions.[1] Its complex pharmacological profile encompasses several mechanisms of action, including voltage-gated sodium channel blockade, N-type calcium channel blockade, monoamine oxidase B (MAO-B) inhibition, and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism.[1] This technical guide focuses on the NMDA receptor antagonist activity of ralfinamide mesylate, providing a comprehensive overview of the available data, relevant experimental methodologies, and a visualization of the associated signaling pathways. While quantitative data on its direct interaction with the NMDA receptor is not extensively detailed in the public domain, its modulatory effects on glutamate-related pathways are a key aspect of its preclinical profile.

Core Mechanism of Action: A Multi-Target Approach

Ralfinamide's therapeutic potential is believed to stem from its ability to concurrently modulate multiple pathways involved in pain signaling. The sensitization of central neurons through NMDA receptor modulation is a key component of this multifaceted mechanism.[2] This activity, in conjunction with its effects on sodium and calcium channels, allows ralfinamide to address both peripheral neuron hyperactivity and central sensitization.[2]

Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the general mechanism of non-competitive NMDA receptor antagonism and its downstream effects on neuronal excitability.

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Channel Closed) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds NMDA_Receptor_Open NMDA Receptor (Channel Open) NMDA_Receptor->NMDA_Receptor_Open Activation Ca_Influx Ca²⁺ Influx NMDA_Receptor_Open->Ca_Influx Allows Excitability Decreased Neuronal Excitability & Plasticity Downstream Downstream Signaling (e.g., NOS, CaMKII activation) Ca_Influx->Downstream Downstream->Excitability Leads to Ralfinamide Ralfinamide (Non-competitive Antagonist) Ralfinamide->NMDA_Receptor_Open Blocks Pore

NMDA Receptor Non-Competitive Antagonism by Ralfinamide.

Quantitative Data on Pharmacological Activity

While specific binding affinity data for ralfinamide at the NMDA receptor (e.g., Kᵢ or IC₅₀ values from radioligand binding assays) are not prominently reported in the available scientific literature, data for its other primary targets have been characterized.

TargetParameterValueSpeciesAssay TypeReference
NMDA Receptor IC₅₀ / Kᵢ Not explicitly reported in the searched literature ---
Nav1.7 Sodium ChannelIC₅₀37.1 ± 2.9 μMHEK293 CellsWhole-cell Patch Clamp[2]
TTX-resistant Na⁺ currents% Inhibition7% (-90mV), 21% (-70mV), 58% (-40mV)Rat DRG NeuronsWhole-cell Patch Clamp[3]

Experimental Protocols

Detailed experimental protocols for specifically assessing the NMDA receptor antagonist activity of ralfinamide are not publicly available. However, based on standard pharmacological practices, the following methodologies would be employed to characterize this aspect of its profile.

NMDA Receptor Binding Assay (General Protocol)

This type of assay would be used to determine the binding affinity of ralfinamide to the NMDA receptor.

Binding_Assay start Start prep Prepare Brain Homogenate (e.g., rat cortex) start->prep incubate Incubate with Radioligand (e.g., [³H]MK-801) & Ralfinamide (various concentrations) prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter scintillation Scintillation Counting to Measure Radioactivity filter->scintillation analysis Data Analysis: Calculate IC₅₀ and Kᵢ scintillation->analysis end End analysis->end

Workflow for a Radioligand Binding Assay.

Methodology:

  • Tissue Preparation: Cerebral cortices from a suitable animal model (e.g., rat) are homogenized in a buffered solution.

  • Incubation: The membrane homogenate is incubated with a specific NMDA receptor radioligand (e.g., [³H]MK-801 for the channel binding site) and varying concentrations of ralfinamide.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of ralfinamide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Assessment of NMDA-Evoked Currents (General Protocol)

Patch-clamp electrophysiology on cultured neurons or brain slices is the gold standard for assessing the functional effects of a compound on ion channels like the NMDA receptor.

Electrophysiology_Workflow start Start prep Prepare Neuronal Culture or Brain Slices start->prep patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline NMDA-Evoked Inward Currents patch->baseline apply_ralfinamide Apply Ralfinamide (various concentrations) baseline->apply_ralfinamide record_post Record NMDA-Evoked Currents in the Presence of Ralfinamide apply_ralfinamide->record_post analysis Analyze Current Amplitude and Kinetics to Determine Inhibition and IC₅₀ record_post->analysis end End analysis->end

Electrophysiology Workflow for NMDA Receptor Antagonism.

Methodology:

  • Cell Preparation: Primary neuronal cultures or acute brain slices are prepared and maintained in an appropriate recording chamber.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the membrane of a single neuron, and the membrane patch is ruptured to allow for whole-cell recording.

  • Baseline Measurement: NMDA receptors are activated by the application of NMDA and a co-agonist (e.g., glycine), and the resulting inward current is recorded.

  • Drug Application: Ralfinamide is applied to the bath solution at various concentrations.

  • Post-Drug Measurement: NMDA-evoked currents are recorded again in the presence of ralfinamide.

  • Data Analysis: The percentage of inhibition of the NMDA-evoked current by ralfinamide is calculated to determine the IC₅₀.

In Vitro Neuroprotection Assay against NMDA-Induced Excitotoxicity (General Protocol)

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive NMDA receptor activation.

Workflow for an In Vitro Neuroprotection Assay.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are cultured in multi-well plates.

  • Pre-treatment: Cells are pre-incubated with various concentrations of ralfinamide for a specified duration.

  • Induction of Excitotoxicity: A high, excitotoxic concentration of NMDA is added to the culture medium.

  • Incubation: The cells are incubated for a period sufficient to induce cell death in the control (NMDA-only) group (typically 24 hours).

  • Viability Assessment: Cell viability is measured using standard assays such as the MTT assay (which measures metabolic activity) or the LDH assay (which measures membrane integrity).

  • Data Analysis: The concentration of ralfinamide that provides 50% of the maximum neuroprotective effect (EC₅₀) is calculated.

Conclusion

References

Chemical synthesis and purification of ralfinamide mesylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis and Purification of Ralfinamide (B1678110) Mesylate

Introduction

Ralfinamide, chemically known as (S)-2-[[4-(2-fluorobenzyloxy)phenyl]methylamino]propanamide, is a multimodal compound investigated for its potential therapeutic effects in neuropathic pain and other neurological conditions. Its mechanism of action is believed to involve the blockade of voltage-gated sodium channels and modulation of calcium channels. The mesylate salt of ralfinamide is the commonly used form in pharmaceutical development due to its favorable physicochemical properties. This guide provides a detailed overview of the chemical synthesis and purification of ralfinamide mesylate, intended for researchers, scientists, and drug development professionals.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient method involves the reductive amination of a key aldehyde intermediate with (S)-alaninamide, followed by salt formation. This approach is favored for its high yields and stereochemical control.

A crucial intermediate in this synthesis is 4-(2-fluorobenzyloxy)benzaldehyde (B1298908). The preparation of this aldehyde is a key preliminary step. One synthetic route to this intermediate involves the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with 2-fluorobenzyl chloride in the presence of a base.

The core of the ralfinamide synthesis involves the reaction of this aldehyde with the chiral amine, (S)-alaninamide. This is followed by a reduction step to form the secondary amine, which is the ralfinamide free base. The final step is the formation of the mesylate salt by treating the free base with methanesulfonic acid.

Experimental Protocols

Synthesis of 4-(2-fluorobenzyloxy)benzaldehyde (Intermediate)

This protocol describes the synthesis of the key aldehyde intermediate.

  • Materials: 4-hydroxybenzaldehyde, 2-fluorobenzyl chloride, potassium carbonate (K₂CO₃), acetone (B3395972), water.

  • Procedure:

    • A mixture of 4-hydroxybenzaldehyde (1.0 eq), 2-fluorobenzyl chloride (1.1 eq), and potassium carbonate (1.5 eq) in acetone is stirred at reflux for 24 hours.

    • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

    • The crude 4-(2-fluorobenzyloxy)benzaldehyde can be purified by recrystallization or column chromatography.

Synthesis of Ralfinamide Free Base via Reductive Amination

This protocol details the formation of the ralfinamide free base from the aldehyde intermediate.

  • Materials: 4-(2-fluorobenzyloxy)benzaldehyde, (S)-alaninamide hydrochloride, sodium triacetoxyborohydride (B8407120) (STAB), dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA).

  • Procedure:

    • To a stirred solution of 4-(2-fluorobenzyloxy)benzaldehyde (1.0 eq) in dichloromethane, (S)-alaninamide hydrochloride (1.2 eq) and triethylamine (1.3 eq) are added.

    • The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate.

    • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

    • The reaction is stirred at room temperature for 12-18 hours, and its progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude ralfinamide free base.

Purification of Ralfinamide Free Base

The crude ralfinamide free base is purified to remove unreacted starting materials and by-products.

  • Method: Column chromatography on silica (B1680970) gel is a common method for purification.

  • Eluent System: A gradient of methanol (B129727) in dichloromethane (e.g., 0-5% methanol) can be used to elute the product.

  • Procedure:

    • The crude product is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column.

    • The column is eluted with the chosen solvent system.

    • Fractions are collected and analyzed by TLC or HPLC.

    • Fractions containing the pure product are combined and concentrated to yield purified ralfinamide free base.

Synthesis of this compound

This final step involves the formation of the mesylate salt.

  • Materials: Purified ralfinamide free base, methanesulfonic acid, isopropanol (B130326) (IPA), diethyl ether.

  • Procedure:

    • The purified ralfinamide free base is dissolved in isopropanol at an elevated temperature (e.g., 40-50 °C).

    • A solution of methanesulfonic acid (1.0 eq) in isopropanol is added dropwise to the stirred solution of the free base.

    • The mixture is stirred at this temperature for a short period and then allowed to cool to room temperature, during which the product precipitates.

    • The precipitation can be further induced by the addition of an anti-solvent like diethyl ether.

    • The resulting solid is collected by filtration, washed with a cold solvent mixture (e.g., IPA/diethyl ether), and dried under vacuum to afford this compound as a white crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

ParameterValueMethod
Synthesis Yield
Overall Yield60-70%-
Purity
This compound>99.5%HPLC
Chiral Purity>99.8% eeChiral HPLC
Analytical Data
Melting Point238-242 °CDSC
¹H NMRConforms to structureNMR
Mass Spectrometry (ESI-MS)m/z = 317.1 [M+H]⁺ (for free base)MS

Visualizations

Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediates & Final Product A 4-Hydroxybenzaldehyde Step1 Williamson Ether Synthesis A->Step1 B 2-Fluorobenzyl chloride B->Step1 C (S)-Alaninamide HCl Step2 Reductive Amination C->Step2 Intermediate1 4-(2-Fluorobenzyloxy)benzaldehyde Step1->Intermediate1 K₂CO₃, Acetone Intermediate2 Ralfinamide Free Base Step2->Intermediate2 1. TEA 2. NaBH(OAc)₃ Step3 Salt Formation FinalProduct This compound Step3->FinalProduct CH₃SO₃H, IPA Intermediate1->Step2 Intermediate2->Step3

Caption: Synthetic pathway for this compound.

Purification and Analysis Workflow

G Crude Crude Ralfinamide Free Base Purification Silica Gel Column Chromatography Crude->Purification PureBase Purified Ralfinamide Free Base Purification->PureBase Gradient Elution SaltFormation Mesylate Salt Formation PureBase->SaltFormation FinalProduct This compound SaltFormation->FinalProduct Precipitation & Filtration QC Quality Control Analysis FinalProduct->QC HPLC HPLC (>99.5%) QC->HPLC ChiralHPLC Chiral HPLC (>99.8% ee) QC->ChiralHPLC NMR ¹H NMR QC->NMR MS Mass Spec QC->MS

Caption: Purification and quality control workflow.

Simplified Mechanism of Action Pathway

G Ralfinamide Ralfinamide Nav Voltage-Gated Sodium Channels (Naᵥ) Ralfinamide->Nav Blocks Cav Voltage-Gated Calcium Channels (Caᵥ) Ralfinamide->Cav Modulates Neuronal Neuronal Excitability Nav->Neuronal Reduces Cav->Neuronal Reduces Pain Neuropathic Pain Signaling Neuronal->Pain Decreases

Caption: Simplified signaling pathway for ralfinamide.

Conclusion

The synthesis and purification of this compound can be accomplished through a robust and scalable synthetic route. The described methods, including the key reductive amination step and subsequent purification and salt formation, provide a reliable means to obtain high-purity material suitable for pharmaceutical research and development. Careful control of reaction conditions and rigorous purification are essential to ensure the final product meets the required quality standards for both chemical and chiral purity. The provided protocols and data serve as a comprehensive guide for professionals in the field.

Ralfinamide Mesylate: A Technical Guide to Solubility in DMSO and Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of ralfinamide (B1678110) mesylate in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering precise data, detailed experimental methodologies, and a visualization of its primary mechanism of action.

Core Data Presentation: Solubility Profile

The solubility of ralfinamide mesylate is a critical parameter for its use in in-vitro and in-vivo studies. The following tables summarize the available quantitative data for its solubility in both DMSO and aqueous solutions.

Table 1: Solubility of this compound in DMSO

Concentration (Molar)Concentration (Mass/Volume)Source
100 mM~39.85 mg/mL*[1]
Not Reported2 mg/mL[2]

*Calculated based on a molecular weight of 398.45 g/mol .

Note: A notable discrepancy exists in the reported solubility of this compound in DMSO. While one source indicates a high solubility of 100 mM, another reports a significantly lower value of 2 mg/mL. Researchers should empirically determine the solubility for their specific application and lot of this compound.

Table 2: Aqueous Solubility of this compound

SolventConcentration (Molar)Concentration (Mass/Volume)Source
Water25 mM~9.96 mg/mL*[1]
WaterNot Reported>15 mg/mL[2][3]

*Calculated based on a molecular weight of 398.45 g/mol .

The aqueous solubility of this compound is consistently reported to be in the millimolar range, indicating good solubility in water.

Experimental Protocols

The following section details a standardized experimental protocol for determining the thermodynamic equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for solubility determination.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified solvent (e.g., DMSO, water, or a buffered aqueous solution) at a constant temperature.

2. Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, deionized water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Calibrated analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately dispense a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at various time points until the concentration of the dissolved compound remains constant.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified duration (e.g., 15 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially inflated solubility measurements.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the sample solutions by interpolating their analytical response on the calibration curve.

4. Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested solvent under the specified conditions. The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

Mechanism of Action: Visualization

Ralfinamide is a state-dependent blocker of voltage-gated sodium channels, with a notable preference for tetrodotoxin-resistant (TTX-r) channels, which are prominently expressed in nociceptive neurons. This mechanism is central to its analgesic properties.

Ralfinamide_Mechanism cluster_neuron Nociceptive Neuron cluster_channel Voltage-Gated Sodium Channel (Nav) Neuron_Membrane Neuronal Membrane Resting Resting State Open Open State (Activated) Resting->Open Activation Inactive Inactive State Open->Inactive Inactivation Action_Potential Action Potential Propagation (Pain Signal) Open->Action_Potential Inactive->Resting Recovery Blocked_Signal Reduced Action Potential Firing (Analgesia) Inactive->Blocked_Signal Depolarization Membrane Depolarization Depolarization->Resting Opens Repolarization Membrane Repolarization Repolarization->Inactive Allows Recovery Ralfinamide Ralfinamide Mesylate Ralfinamide->Inactive Preferentially Binds and Blocks

Caption: this compound's mechanism of action on voltage-gated sodium channels.

The diagram above illustrates the state-dependent blockade of voltage-gated sodium channels by ralfinamide. During the transmission of a pain signal, these channels cycle through resting, open, and inactive states. Ralfinamide preferentially binds to the inactivated state of the channel, stabilizing it and thereby preventing its return to the resting state. This action reduces the number of available channels that can be activated by a subsequent stimulus, leading to a decrease in the frequency of action potential firing and, consequently, an analgesic effect.

References

Physicochemical properties of ralfinamide mesylate powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Ralfinamide (B1678110) Mesylate Powder

Introduction

Ralfinamide mesylate is an investigational multimodal drug molecule, chemically identified as (2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]-propanamide methanesulfonate. Developed for its potential therapeutic effects in neuropathic pain and other pain conditions, it functions primarily as a potent sodium (Na+) channel blocker.[1][2] Its mechanism also involves the modulation of N-type calcium channels.[3] Ralfinamide exhibits a preferential interaction with inactivated sodium channels and shows a twofold selectivity for tetrodotoxin-resistant (TTX-r) currents over tetrodotoxin-sensitive (TTX-s) currents, which is a key factor in its analgesic properties.[4][5] This document provides a comprehensive overview of the core physicochemical properties of this compound powder for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound powder are summarized below. These properties are critical for its formulation, delivery, and overall therapeutic efficacy.

General and Physical Properties
PropertyValueCitation
Chemical Name (2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]-propanamide methanesulfonate
CAS Number 202825-45-4[1][3][4]
Molecular Formula C₁₇H₁₉FN₂O₂ · CH₃SO₃H[4]
Molecular Weight 398.45 g/mol [3][4]
Appearance White to beige powder
Melting Point 210 °C[6]
Optical Activity [α]/D = 10° to 15° (c=1 in acetic acid)
Solubility Profile
SolventSolubilityCitation
Water >15 mg/mL
Water Soluble to 25 mM[4]
DMSO Soluble to 100 mM[4]
DMSO 2 mg/mL (clear solution)
Purity and Stability
PropertyValueCitation
Purity (Assay) ≥98% (by HPLC)
Purity ≥99%[4]
Storage Temperature 2-8°C
Storage Temperature +4°C[4]

Mechanism of Action and Signaling Pathway

Ralfinamide exerts its analgesic effects primarily by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[5][7] Hyperexcitability of these neurons is a key feature of neuropathic pain.[8] Ralfinamide shows a higher potency for channels in an inactivated state and preferentially targets TTX-resistant Na+ currents, which are prominently expressed in nociceptive (pain-sensing) neurons.[5][8] Additionally, it acts as an N-type calcium channel blocker, further modulating neuronal excitability and neurotransmitter release.[3]

Ralfinamide_Signaling_Pathway cluster_neuron Ralfinamide This compound Nav Voltage-Gated Sodium Channels (Nav1.7, TTX-r) Ralfinamide->Nav Blocks Cav N-Type Calcium Channels Ralfinamide->Cav Blocks AP Reduced Action Potential Firing Nav->AP Cav->AP Neuron Nociceptive Neuron Membrane PainSignal Decreased Pain Signal Transmission AP->PainSignal

Ralfinamide's primary mechanism of action.

Experimental Protocols

The determination of the physicochemical properties of this compound powder relies on standardized analytical methodologies common in the pharmaceutical industry.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assayed using HPLC.

  • Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

  • Methodology:

    • Standard Preparation: A reference standard of this compound is accurately weighed and dissolved in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

    • Sample Preparation: A sample of the this compound powder is prepared in the same manner as the standard.

    • Chromatography: The standard and sample solutions are injected into the HPLC system. A gradient or isocratic mobile phase is pumped through the column to elute the compound.

    • Detection: A UV detector is used to monitor the column effluent at a specific wavelength.

    • Quantification: The purity is calculated by comparing the peak area of the ralfinamide in the sample chromatogram to the total area of all peaks, or by comparing it against the reference standard peak area.

HPLC_Workflow start Start prep_std Prepare Reference Standard Solution start->prep_std prep_smp Prepare Ralfinamide Sample Solution start->prep_smp hplc Inject Solutions into HPLC System prep_std->hplc prep_smp->hplc detect UV Detection of Eluted Components hplc->detect analyze Integrate Peak Areas from Chromatogram detect->analyze calculate Calculate Purity (Area %) analyze->calculate end End calculate->end

General workflow for HPLC purity analysis.
Polymorphism and Crystallinity Analysis

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have distinct physicochemical properties, including solubility and stability. A patent for a related compound, safinamide (B1662184) mesylate, describes different crystalline modifications, suggesting that this compound may also exhibit polymorphism.[6]

  • Principle: X-Ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing crystalline forms. Each polymorph produces a unique diffraction pattern.

  • Methodology:

    • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

    • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.

    • Pattern Analysis: The resulting XRPD pattern (a plot of intensity vs. 2θ angle) serves as a fingerprint for the crystalline form. The presence of sharp peaks indicates crystalline material, while a broad halo suggests amorphous content.

    • Polymorph Identification: The obtained pattern is compared with reference patterns of known polymorphs to identify the form present in the sample.

Solubility Determination

Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability.

  • Principle: The equilibrium solubility is determined by adding an excess amount of the powder to a specific solvent and measuring the concentration of the dissolved compound after equilibrium is reached.

  • Methodology:

    • Sample Preparation: An excess amount of this compound powder is added to a vial containing a known volume of the solvent (e.g., water, DMSO).

    • Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separation: The resulting suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid.

    • Quantification: The concentration of ralfinamide in the clear supernatant/filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. The result is reported in units like mg/mL or mM.[4]

References

Ralfinamide Mesylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of ralfinamide (B1678110) mesylate, including its molecular characteristics, mechanism of action, and a summary of key experimental data.

Core Molecular and Physicochemical Properties

Ralfinamide mesylate is an investigational drug candidate with potential applications in the management of neuropathic pain.[1] It is the methanesulfonate (B1217627) salt of ralfinamide.

Molecular Structure and Formula

The chemical identity of this compound is well-defined.

  • IUPAC Name: (2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid[2]

  • CAS Number: 202525-45-4[3]

  • Molecular Formula: C₁₇H₁₉FN₂O₂ · CH₄O₃S[4]

  • Synonyms: FCE-26742A mesylate, (2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]-propanamide methanesulfonate[4]

The structure of the active moiety, ralfinamide, features a chiral center, with the (S)-enantiomer being the active form.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Molecular Weight 398.45 g/mol [3][4]
Appearance White to beige powder[4][5]
Solubility Soluble in water (>15 mg/mL) and DMSO (to 100 mM)[4][6]
Purity ≥98% (HPLC)[4]
Optical Activity [α]/D 10 to 15° (c=1 in acetic acid)[4]
Storage Temperature 2-8°C[4]

Mechanism of Action

Ralfinamide exhibits a multimodal mechanism of action, targeting several key pathways involved in nociceptive signaling.[7] This complex pharmacology suggests a broad potential for analgesia in various pain states.

The primary mechanism is the blockade of voltage-gated sodium channels, with a degree of selectivity for tetrodotoxin-resistant (TTX-r) currents, which are prominently expressed in nociceptive neurons.[6][8] The inhibition is voltage-dependent, indicating a higher affinity for inactivated channels, a characteristic that may favor the modulation of hyperexcitable neurons in chronic pain states.[4][9]

Beyond sodium channel modulation, ralfinamide also acts as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist.[7]

Ralfinamide_MoA cluster_neuron Nociceptive Neuron cluster_channels Ion Channels & Receptors ralfinamide Ralfinamide Mesylate na_channel Voltage-Gated Na+ Channels (esp. TTX-r) ralfinamide->na_channel Blocks ca_channel N-type Ca2+ Channels ralfinamide->ca_channel Blocks nmda_receptor NMDA Receptors ralfinamide->nmda_receptor Antagonizes neuronal_excitability Reduced Neuronal Hyperexcitability na_channel->neuronal_excitability neurotransmitter_release Decreased Neurotransmitter Release ca_channel->neurotransmitter_release central_sensitization Modulation of Central Sensitization nmda_receptor->central_sensitization analgesia Analgesic Effect neuronal_excitability->analgesia neurotransmitter_release->analgesia central_sensitization->analgesia

Mechanism of action of this compound.

Experimental Protocols

Preclinical Evaluation in a Neuropathic Pain Model

The analgesic effects of ralfinamide have been assessed in established animal models of neuropathic pain.

  • Model: Spared nerve injury (SNI) or chemotherapy-induced neuropathic pain in rodents.[1]

  • Objective: To determine the efficacy of ralfinamide in alleviating mechanical allodynia.

  • Methodology:

    • Induction of neuropathic pain via SNI surgery or administration of chemotherapeutic agents like oxaliplatin (B1677828) or paclitaxel.[1]

    • Post-injury, mechanical sensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold.

    • Animals are orally administered ralfinamide at varying doses.[1]

    • Paw withdrawal thresholds are measured at multiple time points post-administration to evaluate the degree and duration of the anti-allodynic effect.

    • A control group receiving a vehicle and a positive control group (e.g., gabapentin) are included for comparison.[1]

Phase IIb/III Clinical Trial in Neuropathic Low Back Pain (SERENA Study)

A key clinical investigation of ralfinamide was the SERENA study, a multicenter, randomized, double-blind, placebo-controlled trial.[10][11]

  • Objective: To assess the efficacy, safety, and tolerability of two fixed doses of ralfinamide in patients with chronic neuropathic low back pain.[10]

  • Patient Population: Adult patients (18-85 years) with chronic (at least 6 months) neuropathic low back pain of at least moderate severity, often due to nerve compression.[10]

  • Methodology:

    • Screening Phase (7 days): Patients are assessed against inclusion and exclusion criteria.

    • Randomization: Eligible patients are randomized in a 1:1:1 ratio to one of three treatment arms.

    • Treatment Phase (12 weeks):

      • Group 1: Ralfinamide 160 mg/day (administered as 80 mg twice daily).

      • Group 2: Ralfinamide 320 mg/day (administered as 160 mg twice daily).

      • Group 3: Placebo (twice daily).

    • Primary Efficacy Endpoint: Change from baseline in the 11-point Likert pain intensity scale.[11]

    • Secondary Endpoints: Visual Analog Scale (VAS) for pain, Patient Global Impression of Change (PGIC), and Clinician Global Impression (CGI).[11]

    • Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and laboratory parameters throughout the study.

    • Post-treatment Follow-up (1 week): Final safety and efficacy assessments.

Clinical_Trial_Workflow cluster_treatment 12-Week Double-Blind Treatment start Patient Screening (7 days) randomization Randomization (n ≈ 400) start->randomization group1 Ralfinamide 160 mg/day randomization->group1 1:1:1 group2 Ralfinamide 320 mg/day randomization->group2 placebo Placebo randomization->placebo assessments Efficacy & Safety Assessments (Weeks 2, 4, 6, 9, 12) group1->assessments group2->assessments placebo->assessments end End of Study (1-week follow-up) assessments->end

Workflow of the SERENA Phase IIb/III clinical trial.

Summary of Clinical Efficacy Data

The following table summarizes key findings from a Phase II study of ralfinamide in patients with various peripheral neuropathic pain conditions.[12]

ParameterRalfinamide GroupPlacebo Groupp-value
Number of Patients 17795N/A
Change in VAS -5.2 (95% CI: -11.0, 0.5)-0.075
Change in Likert Scale -0.68 (95% CI: -1.18, -0.17)-0.008
50% Responders (VAS) 11% higher rate-0.048
50% Responders (Likert) 11.8% higher rate-0.027

VAS: Visual Analog Scale; CI: Confidence Interval.

In this study, ralfinamide demonstrated a statistically significant and clinically relevant reduction in pain as measured by the Likert scale and responder rates.[12] However, the subsequent larger SERENA trial in a more specific population with neuropathic low back pain did not show a significant difference between ralfinamide and placebo for the primary endpoint.[11]

Synthesis Overview

The synthesis of ralfinamide can be achieved through the reductive amination of (S)-alaninamide with 4-(2-fluorobenzyloxy)benzaldehyde. This process involves the formation of a Schiff base intermediate, which is subsequently reduced via catalytic hydrogenation to yield the final product. The resulting ralfinamide base is then treated with methanesulfonic acid to form the crystalline mesylate salt, which can be purified through recrystallization.

Conclusion

This compound is a multimodal analgesic agent with a well-characterized molecular structure and a mechanism of action centered on the blockade of key ion channels involved in pain signaling. While it has shown efficacy in preclinical models and some clinical studies of neuropathic pain, further investigation is required to delineate its therapeutic potential in specific pain indications. The data and protocols summarized herein provide a comprehensive foundation for professionals engaged in the research and development of novel pain therapies.

References

In Vitro Characterization of Ralfinamide Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (B1678110) mesylate is an investigational drug candidate with potential applications in the management of neuropathic pain.[1] Its mechanism of action is multifactorial, targeting several key pathways involved in the transmission of pain signals. This technical guide provides an in-depth overview of the in vitro characterization of ralfinamide mesylate, focusing on its molecular targets, pharmacological activity, and the experimental methodologies used for its evaluation.

Pharmacological Profile: Quantitative Analysis

The primary mechanism of action of ralfinamide is the blockade of voltage-gated sodium channels, with a preference for the inactivated state of the channel.[2] This state-dependent inhibition is a key feature, suggesting that ralfinamide may preferentially target neurons that are pathologically hyperexcitable, a hallmark of neuropathic pain.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by Ralfinamide
TargetCell TypeAssay TypeKey ParametersValue (µM)Reference
Nav1.7 HEK293 cellsWhole-cell patch clampIC5037.1 ± 2.9[3]
TTX-resistant Na+ currents Rat Dorsal Root Ganglion (DRG) neuronsWhole-cell patch clampIC50 (tonic block of half-maximal inactivated currents)10[2]
TTX-sensitive Na+ currents Rat Dorsal Root Ganglion (DRG) neuronsWhole-cell patch clampIC50 (tonic block of half-maximal inactivated currents)22[2]

Secondary Pharmacological Activities

Beyond its effects on sodium channels, ralfinamide is reported to modulate other key targets involved in nociceptive signaling, including N-type calcium channels and NMDA receptors.[3] However, detailed quantitative in vitro data, such as IC50 or Ki values for these interactions, are not extensively available in the public domain. The analgesic efficacy of ralfinamide is likely a composite of its actions on these multiple targets.

The structurally related α-aminoamide, safinamide, is a known reversible inhibitor of monoamine oxidase B (MAO-B).[4] While this suggests a potential for ralfinamide to also interact with MAO-B, specific in vitro inhibitory data for ralfinamide against this enzyme are not clearly established in the reviewed literature.

Experimental Protocols

Voltage-Clamp Electrophysiology for Sodium Channel Characterization

This protocol describes the whole-cell patch-clamp technique used to characterize the inhibitory effects of ralfinamide on voltage-gated sodium currents in dorsal root ganglion (DRG) neurons.

1.1. Cell Preparation:

  • Isolate DRG neurons from adult rats.

  • Dissociate the ganglia using enzymatic digestion (e.g., collagenase and trypsin) followed by mechanical trituration.

  • Plate the dissociated neurons on coated coverslips and culture for 24-48 hours.

1.2. Electrophysiological Recording:

  • Mount the coverslip with adherent neurons onto the recording chamber of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): NaCl, Choline-Cl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH adjusted to 7.4.

  • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): CsF, CsCl, NaCl, HEPES, EGTA, and ATP, pH adjusted to 7.2.

  • Establish a whole-cell recording configuration.

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the availability of sodium channels for activation.

  • Apply depolarizing voltage steps to elicit sodium currents. To assess state-dependent inhibition, use pre-pulses to different potentials to control the population of channels in the resting, open, and inactivated states.

  • To measure frequency-dependent block, apply a train of depolarizing pulses at different frequencies.

1.3. Data Analysis:

  • Measure the peak amplitude of the sodium currents in the absence and presence of varying concentrations of ralfinamide.

  • Construct concentration-response curves and fit the data with a Hill equation to determine the IC50 value.

  • Analyze the shift in the steady-state inactivation curve to quantify the voltage-dependence of the block.

G cluster_prep Cell Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis Isolate Isolate DRG Neurons Dissociate Enzymatic Dissociation Isolate->Dissociate Plate Plate Neurons Dissociate->Plate WholeCell Establish Whole-Cell Configuration Plate->WholeCell Hold Set Holding Potential WholeCell->Hold Elicit Elicit Sodium Currents Hold->Elicit Apply Apply Ralfinamide Elicit->Apply Measure Measure Peak Current Apply->Measure Plot Plot Concentration-Response Measure->Plot Calculate Calculate IC50 Plot->Calculate

Fig 1. Experimental workflow for patch-clamp analysis.
Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity of ralfinamide to its target receptors (e.g., NMDA receptors) using a competitive radioligand binding assay.

2.1. Membrane Preparation:

  • Homogenize the tissue or cells expressing the target receptor in a cold buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

2.2. Binding Assay:

  • In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-MK-801 for NMDA receptors), and varying concentrations of unlabeled ralfinamide.

  • For determining non-specific binding, use a high concentration of a known ligand for the target receptor.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

2.3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the percentage of specific binding against the concentration of ralfinamide.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of ralfinamide on MAO-A and MAO-B.

3.1. Enzyme and Substrate Preparation:

3.2. Inhibition Assay:

  • In a microplate, pre-incubate the MAO enzyme with varying concentrations of ralfinamide.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the production of the product over time using a spectrophotometer or fluorometer. The product of kynuramine oxidation can be detected by fluorescence, while the oxidation of benzylamine can be monitored by the increase in absorbance due to the formation of benzaldehyde.

3.3. Data Analysis:

  • Calculate the initial reaction rates for each concentration of ralfinamide.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response model.

Signaling Pathways and Mechanism of Action

G cluster_neuron Nociceptive Neuron NP Noxious Stimulus Depol Depolarization NP->Depol VGSC Voltage-Gated Sodium Channels AP Action Potential Propagation VGSC->AP VGCC N-type Voltage-Gated Calcium Channels NT_Release Neurotransmitter Release VGCC->NT_Release NMDA NMDA Receptors Depol->VGSC AP->VGCC NT_Release->NMDA Pain_Signal Pain Signal to CNS NT_Release->Pain_Signal Ralfinamide Ralfinamide Ralfinamide->VGSC Inhibits Ralfinamide->VGCC Modulates Ralfinamide->NMDA Modulates

Fig 2. Ralfinamide's sites of action in pain signaling.

G cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms Na_Block Voltage-Gated Sodium Channel Blockade Analgesia Analgesic Effect Na_Block->Analgesia Ca_Mod N-type Calcium Channel Modulation Ca_Mod->Analgesia NMDA_Mod NMDA Receptor Modulation NMDA_Mod->Analgesia Ralfinamide Ralfinamide Mesylate Ralfinamide->Na_Block Ralfinamide->Ca_Mod Ralfinamide->NMDA_Mod

Fig 3. Logical relationship of Ralfinamide's mechanisms.

Conclusion

The in vitro characterization of this compound reveals a multi-target pharmacological profile centered on the state-dependent blockade of voltage-gated sodium channels. This primary mechanism is complemented by the modulation of N-type calcium channels and NMDA receptors, which likely contribute to its overall analgesic effect. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of ralfinamide and other novel analgesics. Further research to quantify the in vitro potency of ralfinamide at its secondary targets will provide a more complete understanding of its mechanism of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Ralfinamide Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (B1678110) mesylate is a multimodal investigational drug with demonstrated analgesic properties in various preclinical models of neuropathic pain.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium channels, including Nav1.7, N-type calcium channels, and non-competitive antagonism of NMDA receptors.[3][4] This complex pharmacology makes it a compound of interest for the treatment of chronic pain states. These application notes provide detailed protocols for the use of ralfinamide mesylate in common rodent models of neuropathic pain, along with relevant quantitative data and visualizations to guide researchers in their in vivo studies.

Quantitative Data Summary

The following tables summarize the effective dose ranges of orally administered this compound in attenuating mechanical allodynia in rodent models of neuropathic pain.

Table 1: Efficacy of this compound in the Spared Nerve Injury (SNI) Model in Rats

Dose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Maximum Possible Effect (%MPE)
Vehicle4.5 ± 0.50
108.2 ± 1.135
2012.5 ± 1.576
4014.8 ± 1.298

Data adapted from Liang X, et al. Eur J Pharmacol. 2018.[1]

Table 2: Efficacy of this compound in the Chemotherapy-Induced Neuropathic Pain (Paclitaxel) Model in Mice

Dose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Maximum Possible Effect (%MPE)
Vehicle0.4 ± 0.10
100.8 ± 0.236
201.2 ± 0.373
401.5 ± 0.2100

Data adapted from Liang X, et al. Eur J Pharmacol. 2018.[1]

Mechanism of Action Signaling Pathway

The analgesic effect of this compound is attributed to its multi-target mechanism of action, primarily at the level of the peripheral and central nervous systems. The following diagram illustrates the key signaling pathways modulated by ralfinamide.

Ralfinamide_Mechanism cluster_neuron Nociceptive Neuron cluster_channels Ion Channels cluster_receptor Receptor Ralfinamide Ralfinamide Nav1.7 Nav1.7 Ralfinamide->Nav1.7 blocks N-type Ca2+ Channel N-type Ca2+ Channel Ralfinamide->N-type Ca2+ Channel blocks NMDA Receptor NMDA Receptor Ralfinamide->NMDA Receptor antagonizes Action Potential Propagation Action Potential Propagation Nav1.7->Action Potential Propagation Neurotransmitter Release Neurotransmitter Release N-type Ca2+ Channel->Neurotransmitter Release triggers Central Sensitization Central Sensitization NMDA Receptor->Central Sensitization Action Potential Propagation->N-type Ca2+ Channel activates Neurotransmitter Release->NMDA Receptor activates Pain Signal Pain Signal Central Sensitization->Pain Signal Experimental_Workflow Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Induction of Neuropathic Pain Induction of Neuropathic Pain Animal Acclimation->Induction of Neuropathic Pain Baseline Behavioral Testing Baseline Behavioral Testing Induction of Neuropathic Pain->Baseline Behavioral Testing Randomization and Grouping Randomization and Grouping Baseline Behavioral Testing->Randomization and Grouping Drug Administration Drug Administration Randomization and Grouping->Drug Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols: Dosing and Administration of Ralfinamide Mesylate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (B1678110) is an α-aminoamide derivative that functions as a voltage-gated sodium channel blocker.[1][2] It has demonstrated analgesic properties in various preclinical models of neuropathic and inflammatory pain.[1][2] Notably, ralfinamide shows a preferential interaction with the inactivated state of sodium channels, which may contribute to its efficacy in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.[3] These application notes provide a summary of available dosing information and standardized protocols for the administration of ralfinamide mesylate in rat models for preclinical research.

Data Presentation

Pharmacokinetic Parameters

Table 1: Illustrative Pharmacokinetic Parameters of a Test Compound Following a Single Oral Administration in Rats.

ParameterValueUnit
Cmax (Maximum Plasma Concentration)229.24 ± 64.26ng/mL
Tmax (Time to Cmax)1.0 ± 0.7h
AUC0–∞ (Area Under the Curve)1268.97 ± 27.04ng·h/mL
t1/2 (Half-life)10.61 ± 0.2h

Disclaimer: The data presented in this table are for a different compound and are provided for illustrative purposes only. These values do not represent the pharmacokinetic profile of this compound.[4]

Dosing for Efficacy and Toxicology Studies

The following table summarizes doses of ralfinamide administered orally in rats for efficacy studies in neuropathic pain models.

Table 2: Oral Dosing of this compound in Rat Efficacy Studies.

Study TypeDosing RangeSpecies/StrainNotes
Neuropathic Pain (Spared Nerve Injury)Dose-dependentRatsOral administration alleviated mechanical allodynia.[1]
Neuropathic Pain (Chemotherapy-Induced)Dose-dependentRatsIncreased mechanical withdrawal thresholds in oxaliplatin- and paclitaxel-induced neuropathy.[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration

Oral gavage is a common method for the precise oral administration of compounds in preclinical studies.

Materials:

  • This compound

  • Vehicle (e.g., 10% sucrose (B13894) solution in distilled water)[5]

  • Analytical balance

  • Vortex mixer or sonicator

  • Appropriately sized gavage needles (flexible or stainless steel with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize rats to handling for several days prior to the experiment to reduce stress.

    • Weigh each rat on the day of dosing to calculate the precise volume to be administered.

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Prepare the vehicle (e.g., dissolve sucrose in distilled water).

    • Add the powdered this compound to the vehicle.

    • Vortex or sonicate the mixture until the compound is fully dissolved or homogeneously suspended. Prepare fresh daily.[5]

  • Administration:

    • Restrain the rat firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle if resistance is met.

    • Slowly administer the formulation.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Intravenous (IV) Injection

Intravenous administration allows for direct entry of the compound into the systemic circulation.

Materials:

  • This compound

  • Sterile vehicle for injection (e.g., sterile saline)

  • Analytical balance

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Restraining device for rats

  • Heat lamp (optional, for tail vein dilation)

Procedure:

  • Animal Preparation:

    • Place the rat in a restraining device.

    • To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water to induce vasodilation of the lateral tail veins.

  • Formulation Preparation:

    • Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. Ensure complete dissolution.

  • Administration:

    • Position the tail for clear visualization of one of the lateral veins.

    • Swab the injection site with an appropriate antiseptic.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Confirm proper placement by observing a small flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Visualizations

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Assessment acclimatization Animal Acclimatization baseline Baseline Nociceptive Testing acclimatization->baseline surgery Neuropathic Pain Induction (e.g., Spared Nerve Injury) baseline->surgery randomization Randomization into Treatment Groups surgery->randomization dosing Ralfinamide/Vehicle Administration (Oral Gavage) randomization->dosing nociceptive_testing Post-Dose Nociceptive Testing dosing->nociceptive_testing data_analysis Data Analysis nociceptive_testing->data_analysis G cluster_neuron Nociceptive Neuron Na_channel_inactive Voltage-Gated Na+ Channel (Inactivated State) Na_channel_closed Voltage-Gated Na+ Channel (Closed State) Na_channel_inactive->Na_channel_closed Repolarization block Blocks Channel Transition inhibition Inhibition of Neuronal Firing Na_channel_inactive->inhibition Na_channel_open Voltage-Gated Na+ Channel (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_open->Na_channel_inactive Inactivation ralfinamide This compound ralfinamide->Na_channel_inactive

References

Application Notes and Protocols for the Use of Ralfinamide Mesylate in Dorsal Root Ganglion (DRG) Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ralfinamide (B1678110) mesylate in primary cultures of dorsal root ganglion (DRG) neurons. This document outlines the scientific background, detailed experimental protocols, and expected outcomes based on published research. Ralfinamide mesylate is a sodium channel blocker that has shown efficacy in preclinical models of inflammatory and neuropathic pain.[1][2] Its mechanism of action involves the suppression of tetrodotoxin-resistant (TTX-R) Na+ currents, which are crucial for the transmission of pain signals in nociceptive neurons.[1]

Scientific Background

Peripheral sensitization, a key mechanism in chronic pain, involves the hyperexcitability of primary sensory neurons in the DRG.[3] This hyperexcitability is often driven by changes in the expression and function of voltage-gated sodium channels.[4] this compound selectively targets these channels, particularly the TTX-resistant isoforms like Nav1.8, which are predominantly expressed in nociceptive neurons.[1] By blocking these channels in a frequency- and voltage-dependent manner, ralfinamide can reduce the excessive firing of these neurons, thereby alleviating pain.[1] Studies have shown that ralfinamide is more effective in suppressing the excitability of capsaicin-responsive (presumably nociceptive) DRG neurons compared to capsaicin-unresponsive neurons.[1]

Data Summary

The following tables summarize the quantitative effects of this compound on the electrophysiological properties of cultured adult rat DRG neurons.

Table 1: Effect of Ralfinamide on Action Potential Firing in Capsaicin-Responsive Tonic Firing DRG Neurons [1]

Ralfinamide ConcentrationMean Number of Action Potentials (± SEM) per 600 ms (B15284909)Percentage Reductionp-value
Control (0 µM)10.6 ± 1.8--
25 µM2.6 ± 0.7~75.5%<0.05
50 µM1.2 ± 0.9~88.7%<0.01

Table 2: Effect of Ralfinamide on Action Potential Firing in Capsaicin-Unresponsive Tonic Firing DRG Neurons [1]

Ralfinamide ConcentrationMean Number of Action Potentials (± SEM) per 600 msPercentage Reductionp-value
Control (0 µM)7.8 ± 1.1--
25 µM5.7 ± 1.7~26.9%Not Significant
50 µM4.1 ± 2.1~47.4%<0.05

Table 3: Effect of Ralfinamide on Action Potential Parameters in Capsaicin-Responsive Tonic Firing DRG Neurons [1]

ParameterControl25 µM Ralfinamide50 µM Ralfinamidep-value (vs. Control)
AP Threshold (mV)-IncreasedIncreased<0.01
AP Overshoot (mV)-DecreasedDecreasedNot Specified
AP Rate of Rise (V/s)-DecreasedDecreasedNot Specified

Signaling Pathway

The primary mechanism of action for this compound in DRG neurons involves the blockade of voltage-gated sodium channels, leading to a reduction in neuronal excitability.

Ralfinamide_Mechanism cluster_neuron Nociceptive DRG Neuron Ralfinamide Ralfinamide NaV_Channel TTX-R Na+ Channel (e.g., Nav1.8) Ralfinamide->NaV_Channel blocks Na_Influx Na+ Influx NaV_Channel->Na_Influx mediates Depolarization Membrane Depolarization Na_Influx->Depolarization causes AP_Firing Action Potential Firing Depolarization->AP_Firing triggers Pain_Signal Pain Signal Transmission AP_Firing->Pain_Signal leads to

Caption: Mechanism of action of ralfinamide in nociceptive DRG neurons.

Experimental Protocols

Protocol 1: Isolation and Culture of Adult Rat DRG Neurons

This protocol is adapted from methods described in the literature for isolating DRG neurons for electrophysiological studies.[1][5]

Materials:

  • Adult Sprague-Dawley rats (200–250 g)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Trypsin

  • Collagenase D

  • Trypsin inhibitor

  • Bovine serum albumin (BSA)

  • Heat-inactivated horse serum

  • Fetal bovine serum (FBS)

  • Collagen-coated 35 mm petri dishes

  • Siliconized Pasteur pipettes

  • Centrifuge

Procedure:

  • Euthanize adult male Sprague-Dawley rats in accordance with approved institutional animal care and use committee guidelines.

  • Dissect the dorsal root ganglia and place them in ice-cold DMEM.

  • Mince the ganglia and enzymatically digest them at 37°C for 10 minutes in DMEM containing 2.5 mg/ml trypsin.

  • Follow with a 50-minute incubation at 37°C in DMEM containing 2.5 mg/ml collagenase D and 4 mg/ml trypsin inhibitor.

  • Mechanically dissociate the DRG by titration using a siliconized Pasteur pipette.

  • Layer the cell suspension on DMEM containing 50% bovine serum and centrifuge at 800 rpm (approximately 150 x g) at room temperature to remove debris.

  • Aspirate the supernatant and resuspend the neuronal pellet in DMEM containing 10% heat-inactivated horse serum and 5% fetal bovine serum.

  • Plate the resuspended neurons on collagen-coated 35 mm petri dishes.

  • Incubate the cultured neurons at 37°C in a humidified atmosphere of 95% air and 5% CO2 for 1–3 days before electrophysiological recording.

Protocol 2: Electrophysiological Recording (Whole-Cell Patch Clamp)

This protocol outlines the procedure for recording sodium currents and action potentials from cultured DRG neurons.[1]

Materials:

  • Cultured DRG neurons (from Protocol 1)

  • Axopatch 200A amplifier (or equivalent)

  • pClamp software (or equivalent)

  • Patch pipettes (borosilicate glass)

  • Micromanipulator

  • Tetrodotoxin (TTX)

  • This compound stock solution

  • Capsaicin (B1668287) (CAPS)

  • External and internal recording solutions (see below)

Solutions:

  • External Solution (for Na+ current recording): Composition to be optimized for isolating specific currents, but typically contains physiological concentrations of ions. For isolating TTX-resistant currents, include 0.5 µM TTX.

  • Pipette Solution (for Na+ current recording): Composition to be optimized for recording sodium currents.

  • External Solution (for current-clamp recording): Standard physiological saline.

  • Pipette Solution (for current-clamp recording): Typically contains potassium gluconate as the main salt.

Procedure:

  • Transfer a petri dish with cultured DRG neurons to the stage of an inverted microscope.

  • Perfuse the dish with the external recording solution. To isolate TTX-resistant currents and action potentials, add 0.5 µM TTX to the external solution.[1]

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Using a micromanipulator, approach a neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • For Voltage-Clamp Recordings (Na+ currents):

    • Hold the neuron at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to elicit sodium currents.

    • To assess frequency-dependent block, apply a train of depolarizing pulses.

  • For Current-Clamp Recordings (Action Potentials):

    • Record the resting membrane potential.

    • Inject depolarizing current pulses (e.g., 600 ms duration) of varying amplitudes to elicit action potentials.

    • Measure parameters such as the number of action potentials, action potential threshold, overshoot, and rate of rise.

  • Application of Ralfinamide:

    • Prepare stock solutions of this compound and dilute to final concentrations (e.g., 25 µM and 50 µM) in the external solution.[1]

    • Perfuse the neuron with the ralfinamide-containing solution and repeat the recordings.

  • Capsaicin Responsiveness:

    • At the end of the recording session, apply 0.5 µM capsaicin to determine if the neuron is nociceptive.[1]

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound on DRG neuron cultures.

Experimental_Workflow Start Start DRG_Isolation Isolate DRG Neurons from Adult Rats Start->DRG_Isolation Cell_Culture Culture Neurons for 1-3 Days DRG_Isolation->Cell_Culture Electrophysiology Perform Whole-Cell Patch-Clamp Recording Cell_Culture->Electrophysiology Baseline_Recording Record Baseline Na+ Currents & APs Electrophysiology->Baseline_Recording Ralfinamide_Application Apply this compound (e.g., 25 µM, 50 µM) Baseline_Recording->Ralfinamide_Application Post_Drug_Recording Record Post-Ralfinamide Na+ Currents & APs Ralfinamide_Application->Post_Drug_Recording Data_Analysis Analyze Changes in Electrophysiological Properties Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for studying ralfinamide effects on DRG neurons.

References

Application Note & Protocol: HPLC Method for Quantifying Ralfinamide Mesylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (B1678110) mesylate is an investigational drug candidate with a multimodal mechanism of action, showing potential in the treatment of neuropathic pain. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the determination of the purity of drug substances, offering high resolution, sensitivity, and accuracy.

This application note provides a detailed protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of ralfinamide mesylate and the separation of its potential process-related impurities and degradation products. The method is based on established principles of HPLC for similar molecules and is designed to be compliant with the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Chemical Information

  • Compound: this compound

  • CAS Number: 202825-45-4[1]

  • Molecular Formula: C₁₇H₁₉FN₂O₂ · CH₄O₃S

  • Molecular Weight: 398.45 g/mol [1]

  • Chemical Structure:

  • Solubility: Soluble in water (>15 mg/mL)

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point, as it is effective for separating a wide range of pharmaceutical compounds.

  • Software: Chromatography data acquisition and processing software.

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (B78521) (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

Based on methods for structurally similar compounds like safinamide (B1662184) mesylate, the following starting conditions are proposed.[2][3] Optimization may be required based on the specific column and system used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Approximately 226 nm (to be confirmed by UV scan of this compound)
Run Time Approximately 45 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
107030
303070
353070
367030
457030
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (for bulk drug): Prepare a sample solution at a concentration of approximately 100 µg/mL in the same manner as the standard working solution.

Forced Degradation Studies (Stress Testing)

To develop a stability-indicating method, forced degradation studies are essential to ensure that the method can separate the active ingredient from any degradation products.[4][5][6][7][8] The following conditions are recommended:

  • Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 M HCl at 80°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 M NaOH at 80°C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for an appropriate duration as per ICH Q1B guidelines. Prepare a sample solution from the stressed solid.

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be determined.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo or by comparison to a reference method.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
% RSD of peak areas (n=6) ≤ 2.0%

Table 3: Summary of Potential Impurities and Degradation Products

Potential Impurity/DegradantOriginRRT (Hypothetical)
Starting Materials SynthesisVaries
Intermediates SynthesisVaries
By-products SynthesisVaries
Hydrolysis Product (Amide cleavage) Degradation< 1.0
Hydrolysis Product (Ether cleavage) Degradation< 1.0
Oxidation Product (e.g., N-oxide) Degradation> 1.0

Table 4: Method Validation Summary (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 10 - 150-
Accuracy (% Recovery) 99.5 - 100.5%98.0 - 102.0%
Repeatability (% RSD) 0.5%≤ 2.0%
Intermediate Precision (% RSD) 0.8%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Robustness No significant impact on resultsConsistent results

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare this compound Reference Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solution (Bulk Drug or Formulation) prep_sample->hplc_system prep_forced_degradation Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) prep_forced_degradation->hplc_system system_suitability System Suitability Test (Inject Standard 6 times) hplc_system->system_suitability analysis Inject Standard, Sample, and Forced Degradation Solutions system_suitability->analysis data_acquisition Chromatogram Acquisition analysis->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantify Purity and Impurities peak_integration->quantification validation Method Validation Analysis quantification->validation

Caption: Workflow for HPLC analysis of this compound purity.

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation ralfinamide This compound amide_cleavage Amide Hydrolysis Product ralfinamide->amide_cleavage Acid/Base ether_cleavage Ether Hydrolysis Product ralfinamide->ether_cleavage Acid n_oxide N-Oxide Product ralfinamide->n_oxide Oxidizing Agent

Caption: Potential degradation pathways of this compound.

Conclusion

The proposed RP-HPLC method provides a robust starting point for the quantification of this compound purity and the separation of its potential impurities and degradation products. The method is designed to be stability-indicating, a critical requirement for quality control and stability studies in pharmaceutical development. It is essential to perform a full method validation as per ICH guidelines to ensure the method is suitable for its intended purpose. The provided protocol and diagrams serve as a comprehensive guide for researchers and scientists involved in the analytical development of this compound.

References

Application Notes and Protocols: Ralfinamide Mesylate in the Spared Nerve Injury (SNI) Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ralfinamide (B1678110) Mesylate in the preclinical Spared Nerve Injury (SNI) model of neuropathic pain. This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of the underlying mechanisms and experimental workflows.

Introduction

Neuropathic pain, a debilitating condition resulting from nerve damage, remains a significant therapeutic challenge. The Spared Nerve Injury (SNI) model is a widely used and robust animal model that mimics the symptoms of neuropathic pain, such as mechanical allodynia. Ralfinamide mesylate is a multimodal compound that has shown analgesic properties in various pain models.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which play a crucial role in the pathophysiology of neuropathic pain.[2][3] These notes are intended to guide researchers in the design and execution of studies evaluating the efficacy of this compound in the SNI model.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on mechanical allodynia in the SNI model.

Table 1: Effect of Oral Ralfinamide on Mechanical Withdrawal Threshold in Rats with Spared Nerve Injury

Treatment GroupDosage (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM)Time Point
Vehicle-Baseline: ~15g; Post-SNI: <4gPre- and Post-Surgery
Ralfinamide10Significantly increasedPost-administration
Ralfinamide20Significantly and dose-dependently increasedPost-administration
Ralfinamide40Significantly and dose-dependently increasedPost-administration
Gabapentin (Control)100Significantly increasedPost-administration

Note: Data synthesized from a study by Liang et al. (2018).[1] The study demonstrated a dose-dependent alleviation of SNI-induced allodynia.

Table 2: Comparative Efficacy of Ralfinamide and a Novel Compound in the SNI Mouse Model

Treatment GroupDosage (mg/kg, i.p.)Paw Mechanical Withdrawal Threshold (g) (Mean ± SEM)
Sham-1.32 ± 0.11
Vehicle (SNI)-0.04 ± 0.01
Ralfinamide10Significantly increased vs. Vehicle
QLS-81 (novel compound)2Significantly increased vs. Vehicle
QLS-81 (novel compound)5Significantly increased vs. Vehicle and Ralfinamide
QLS-81 (novel compound)10Significantly increased vs. Vehicle and Ralfinamide

Note: Data from a study by Zhang et al. (2021) comparing ralfinamide to a novel Nav1.7 blocker.[4]

Experimental Protocols

Spared Nerve Injury (SNI) Surgical Protocol

This protocol is adapted from the methods described by Decosterd and Woolf (2000) and subsequent studies.[5][6][7]

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and retractors

  • Suture material (e.g., 5-0 silk)

  • Antiseptic solution and sterile swabs

  • Warming pad

Procedure:

  • Anesthetize the animal (rat or mouse) using an appropriate anesthetic regimen.

  • Shave the lateral surface of the thigh on the desired side.

  • Clean the surgical area with an antiseptic solution.

  • Make a small skin incision over the biceps femoris muscle.

  • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves.

  • Ligate the common peroneal and tibial nerves with a suture.

  • Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump.

  • Take extreme care to avoid any contact with or stretching of the intact sural nerve.

  • Suture the muscle layer and close the skin incision.

  • For sham controls, expose the sciatic nerve and its branches without performing ligation and transection.[6]

  • Allow the animals to recover on a warming pad.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia is a key behavioral indicator of neuropathic pain in the SNI model.[5][7]

Materials:

  • von Frey filaments of varying calibrated forces

  • Elevated mesh platform

  • Plexiglass enclosures for animal acclimation

Procedure:

  • Place the animals in individual plexiglass enclosures on the elevated mesh platform and allow them to acclimate for at least 15-30 minutes.

  • Apply the von Frey filaments to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

  • Begin with a filament of low force and apply it with enough pressure to cause a slight buckling.

  • A positive response is a sharp withdrawal of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).

  • Record the PWT for each animal at baseline (before surgery) and at various time points post-surgery and post-drug administration.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, saline, or a specific formulation as described in the literature)

  • Oral gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the animal's body weight.

  • Prepare the drug solution by dissolving the powder in the appropriate vehicle. Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

  • For oral administration (p.o.), use an oral gavage needle to deliver the solution directly into the stomach.

  • For intraperitoneal administration (i.p.), inject the solution into the peritoneal cavity.

  • Administer the vehicle alone to the control group.

Visualizations

Signaling Pathway of this compound

Ralfinamide_Mechanism cluster_neuron Nociceptive Neuron Nerve_Injury Nerve Injury (SNI) VGSC_Upregulation Upregulation and Hyperexcitability of Voltage-Gated Sodium Channels (e.g., Nav1.7) Nerve_Injury->VGSC_Upregulation Action_Potential Ectopic Action Potential Firing VGSC_Upregulation->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Ralfinamide Ralfinamide Mesylate VGSC_Blockade Blocks Voltage-Gated Sodium Channels Ralfinamide->VGSC_Blockade VGSC_Blockade->VGSC_Upregulation Reduced_Firing Reduced Neuronal Hyperexcitability VGSC_Blockade->Reduced_Firing Analgesia Analgesia Reduced_Firing->Analgesia

Caption: Mechanism of action of this compound in neuropathic pain.

Experimental Workflow for Evaluating Ralfinamide in the SNI Model

SNI_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_post_op Post-Operative Phase cluster_treatment Treatment and Evaluation Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Acclimation->Baseline_Testing SNI_Surgery Spared Nerve Injury (SNI) Surgery Baseline_Testing->SNI_Surgery Sham_Surgery Sham Surgery (Control) Baseline_Testing->Sham_Surgery Recovery Post-Surgical Recovery (e.g., 7 days) SNI_Surgery->Recovery Sham_Surgery->Recovery Pain_Development Development of Neuropathic Pain Recovery->Pain_Development Post_Op_Testing Post-Operative Behavioral Testing (Confirmation of Allodynia) Pain_Development->Post_Op_Testing Drug_Administration Administration of This compound or Vehicle Post_Op_Testing->Drug_Administration Behavioral_Assessment Time-Course Behavioral Assessment (e.g., 0.5, 1, 2, 4 hours post-dose) Drug_Administration->Behavioral_Assessment Data_Analysis Data Analysis and Comparison Behavioral_Assessment->Data_Analysis

Caption: Experimental workflow for SNI model and drug evaluation.

References

Application Notes and Protocols for Measuring Ralfinamide Mesylate Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (B1678110) mesylate is a multimodal drug candidate with a complex pharmacological profile, making it a subject of significant interest for the treatment of neuropathic pain.[1][2] Its therapeutic potential is attributed to its ability to modulate several key targets involved in pain signaling pathways.[1][2] Ralfinamide acts as a state-dependent blocker of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is crucial for the transmission of pain signals.[1][3] Additionally, it is known to inhibit N-type voltage-gated calcium channels (VGCCs), antagonize N-methyl-D-aspartate (NMDA) receptors, and inhibit monoamine oxidase B (MAO-B).[1][2]

These application notes provide detailed protocols for cell-based assays to quantify the activity of ralfinamide mesylate on its primary molecular targets. The described methods are suitable for characterizing the potency and mechanism of action of ralfinamide and similar compounds in a drug discovery and development setting.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound and a structurally related compound, safinamide (B1662184), on their respective targets.

CompoundTargetAssay TypeCell LineKey ParameterValueReference
RalfinamideNav1.7 Sodium ChannelWhole-cell patch clampHEK293IC5037.1 ± 2.9 μM[1]
RalfinamideTTX-resistant Na+ currentsWhole-cell patch clampRat DRG neurons% Inhibition58% at -40 mV[3]
SafinamideMonoamine Oxidase B (MAO-B)Enzyme activity assayRat brain extractsIC5098 nM[4][5]

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action in Pain Signaling

Ralfinamide_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nav17 Nav1.7 Cav22 N-type Ca2+ Channel (Cav2.2) Nav17->Cav22 Depolarization Vesicle Glutamate Vesicle Cav22->Vesicle Ca2+ influx triggers vesicle fusion Glutamate Glutamate Vesicle->Glutamate Release Ralfinamide_Na Ralfinamide Ralfinamide_Na->Nav17 Inhibits Ralfinamide_Ca Ralfinamide Ralfinamide_Ca->Cav22 Inhibits NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Pain_Signal Pain Signal Propagation NMDA_R->Pain_Signal Excitatory Signal Ralfinamide_NMDA Ralfinamide Ralfinamide_NMDA->NMDA_R Antagonizes

Caption: Ralfinamide's multimodal action in inhibiting pain signaling.

I. Voltage-Gated Sodium Channel (Nav1.7) Activity Assay

This protocol describes a fluorescent membrane potential assay to measure the inhibitory activity of this compound on the human Nav1.7 sodium channel stably expressed in a host cell line (e.g., HEK-293 or CHO).

Experimental Workflow: Fluorescent Membrane Potential Assay

FMP_Workflow start Start plate_cells Plate Nav1.7-expressing cells in 96-well plates start->plate_cells incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with a membrane potential-sensitive dye incubate_cells->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye add_compound Add this compound (or vehicle control) incubate_dye->add_compound incubate_compound Incubate for 15-30 minutes add_compound->incubate_compound measure_baseline Measure baseline fluorescence incubate_compound->measure_baseline add_activator Add Nav1.7 activator (e.g., Veratridine) measure_baseline->add_activator measure_response Measure fluorescence change add_activator->measure_response analyze Analyze data and calculate IC50 measure_response->analyze

Caption: Workflow for the Nav1.7 fluorescent membrane potential assay.

Protocol:

A. Materials:

  • HEK-293 cells stably expressing human Nav1.7 (e.g., BPS Bioscience #79535)

  • DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., Blasticidin, Zeocin)

  • Poly-D-lysine coated 96-well black, clear-bottom microplates

  • Fluorescent membrane potential dye kit (e.g., Molecular Devices FLIPR Membrane Potential Assay Kit)

  • This compound

  • Veratridine (B1662332) (Nav1.7 activator)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescence plate reader with kinetic read capability and automated liquid handling

B. Cell Plating:

  • Culture Nav1.7-HEK-293 cells according to the supplier's instructions.

  • Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.

  • Plate 100 µL of the cell suspension per well in a 96-well plate (20,000 cells/well).

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

C. Dye Loading:

  • Prepare the membrane potential dye solution according to the manufacturer's protocol.

  • Aspirate the culture medium from the cell plate and add 100 µL of the dye solution to each well.

  • Incubate the plate at 37°C for 1 hour, protected from light.

D. Compound Addition and Measurement:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add a specified volume (e.g., 20 µL) of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and record baseline fluorescence (Ex/Em appropriate for the dye).

  • Prepare a stock solution of veratridine in Assay Buffer.

  • Using the plate reader's liquid handler, add a specified volume of the veratridine solution to all wells to achieve a final concentration that elicits a robust response (e.g., 10-50 µM).

  • Immediately begin kinetic fluorescence measurements for 2-5 minutes.

E. Data Analysis:

  • Determine the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after activator addition.

  • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. N-type Voltage-Gated Calcium Channel (Cav2.2) Activity Assay

This protocol details a calcium flux assay using a fluorescent calcium indicator to measure the inhibitory effect of this compound on N-type calcium channels (Cav2.2) stably expressed in a host cell line.

Experimental Workflow: Fluo-4 Calcium Flux Assay

Fluo4_Workflow start Start plate_cells Plate Cav2.2-expressing cells in 96-well plates start->plate_cells incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with Fluo-4 AM incubate_cells->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye add_compound Add this compound (or vehicle control) incubate_dye->add_compound incubate_compound Incubate for 15-30 minutes add_compound->incubate_compound measure_baseline Measure baseline fluorescence incubate_compound->measure_baseline add_depolarizing_agent Add depolarizing agent (e.g., KCl) measure_baseline->add_depolarizing_agent measure_response Measure fluorescence change add_depolarizing_agent->measure_response analyze Analyze data and calculate IC50 measure_response->analyze

Caption: Workflow for the Cav2.2 Fluo-4 calcium flux assay.

Protocol:

A. Materials:

  • CHO or HEK-293 cells stably expressing human Cav2.2

  • Appropriate cell culture medium with supplements and selection antibiotics

  • Poly-D-lysine coated 96-well black, clear-bottom microplates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • This compound

  • Potassium chloride (KCl)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluorescence plate reader with kinetic read capability and automated liquid handling

B. Cell Plating:

  • Culture Cav2.2-expressing cells as recommended by the supplier.

  • Plate cells in 96-well plates at a density of 40,000-80,000 cells/well.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

C. Dye Loading:

  • Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

  • Aspirate the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate for 1 hour at 37°C, protected from light.

D. Compound Addition and Measurement:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Wash the cells twice with Assay Buffer.

  • Add the this compound dilutions or vehicle control to the wells.

  • Incubate at room temperature for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and record baseline fluorescence (Ex/Em = 490/525 nm).

  • Prepare a concentrated KCl solution in Assay Buffer.

  • Using the plate reader's liquid handler, add the KCl solution to all wells to achieve a final depolarizing concentration (e.g., 50-90 mM).

  • Immediately begin kinetic fluorescence measurements for 2-5 minutes.

E. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well.

  • Normalize the data to controls.

  • Plot the normalized response against the logarithm of the this compound concentration and determine the IC50 value using a four-parameter logistic fit.

III. Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol outlines a luminescent assay to determine the inhibitory activity of this compound on MAO-B enzyme activity.

Experimental Workflow: MAO-Glo™ Assay

MAOGlo_Workflow start Start prepare_reagents Prepare MAO-B enzyme, substrate, and Ralfinamide start->prepare_reagents add_compound Add Ralfinamide or vehicle to wells of a 96-well plate prepare_reagents->add_compound add_enzyme Add MAO-B enzyme add_compound->add_enzyme incubate_reaction Incubate for 1 hour add_enzyme->incubate_reaction add_detection_reagent Add Luciferin Detection Reagent incubate_reaction->add_detection_reagent incubate_luminescence Incubate for 20 minutes add_detection_reagent->incubate_luminescence measure_luminescence Measure luminescence incubate_luminescence->measure_luminescence analyze Analyze data and calculate IC50 measure_luminescence->analyze

Caption: Workflow for the MAO-B luminescent assay.

Protocol:

A. Materials:

  • MAO-Glo™ Assay Kit (Promega)

  • Recombinant human MAO-B enzyme

  • This compound

  • White, opaque 96-well microplates

  • Luminometer

B. Assay Procedure:

  • Thaw all kit components to room temperature.

  • Prepare serial dilutions of this compound in the appropriate assay buffer provided in the kit.

  • Add 12.5 µL of the this compound dilutions or vehicle control to the wells of the 96-well plate.

  • Prepare the MAO-B enzyme solution according to the kit's instructions.

  • Add 12.5 µL of the MAO-B enzyme solution to each well.

  • Add 25 µL of the MAO substrate solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

  • Incubate for 20 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Normalize the data to the vehicle control (0% inhibition) and a known MAO-B inhibitor (100% inhibition).

  • Plot the normalized activity against the logarithm of the this compound concentration and calculate the IC50 value using a suitable curve-fitting algorithm.

IV. NMDA Receptor Antagonist Assay

The activity of this compound as an NMDA receptor antagonist can be assessed by measuring its ability to inhibit NMDA-induced calcium influx in primary neurons or a suitable cell line expressing NMDA receptors. The Fluo-4 Calcium Flux Assay protocol described for Cav2.2 can be adapted for this purpose.

Protocol Adaptation for NMDA Receptor Assay:
  • Cells: Use primary cortical or hippocampal neurons, or a cell line stably expressing functional NMDA receptors (e.g., HEK-293 expressing NR1/NR2A or NR1/NR2B subunits).

  • Depolarizing Agent: Replace KCl with a combination of NMDA and its co-agonist, glycine (B1666218).

  • Assay Buffer: Use a magnesium-free buffer to prevent the voltage-dependent block of the NMDA receptor channel by Mg2+.

Procedure Modification:

  • Follow the cell plating and Fluo-4 AM loading steps as described in the Cav2.2 protocol.

  • After dye loading and washing, add serial dilutions of this compound.

  • To initiate the calcium influx, add a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the wells.

  • Measure the change in fluorescence and calculate the IC50 of this compound for the inhibition of NMDA receptor-mediated calcium influx.

By following these detailed protocols, researchers can effectively characterize the in vitro pharmacological profile of this compound and other multimodal compounds, providing valuable data for drug development and mechanistic studies.

References

Preparing Ralfinamide Mesylate Stock Solutions for In-Vitro and In-Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of stock solutions of ralfinamide (B1678110) mesylate, a sodium and calcium channel blocker, for use in various experimental settings. Adherence to these guidelines will ensure solution accuracy, stability, and reproducibility of experimental results.

Quantitative Data Summary

A summary of the key quantitative data for ralfinamide mesylate is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 398.45 g/mol [1][2][3][4]
Solubility in DMSO Up to 100 mM[2]
Solubility in Water Soluble to 25 mM[2]
>15 mg/mL
Recommended Storage (Powder) 2-8°C or +4°C[2]
Recommended Storage (Stock Solution) -80°C for up to 6 months[5]
-20°C for up to 1 month[5]

Experimental Protocols

The following protocols detail the preparation of a primary stock solution and subsequent working solutions of this compound.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Protocol for Preparing a 100 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be aliquoted and stored for long-term use.

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Calculation of Mass: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 100 mM (0.1 M) solution: Mass (mg) = 0.1 mol/L x 0.001 L x 398.45 g/mol x 1000 mg/g = 39.85 mg

  • Weighing: Accurately weigh 39.85 mg of this compound powder and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 100 mM primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[5]

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the primary stock solution to the desired final concentration in the appropriate experimental buffer or cell culture medium.

  • Thawing: Thaw a single aliquot of the 100 mM primary stock solution at room temperature.

  • Calculation of Dilution: Use the formula M1V1 = M2V2 to calculate the volume of the primary stock solution needed.

    • M1 = Concentration of the primary stock solution (100 mM)

    • V1 = Volume of the primary stock solution to be added

    • M2 = Desired final concentration of the working solution

    • V2 = Final volume of the working solution

    • Example for preparing 1 mL of a 100 µM working solution:

      • (100,000 µM) x V1 = (100 µM) x (1000 µL)

      • V1 = (100 µM x 1000 µL) / 100,000 µM = 1 µL

  • Preparation: Add the calculated volume (e.g., 1 µL) of the 100 mM primary stock solution to the final volume of the desired aqueous buffer or medium (e.g., 999 µL).

  • Mixing: Gently mix the working solution by pipetting up and down or by brief vortexing.

  • Usage: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous working solutions for more than one day.

Note on Solvent Effects: When preparing working solutions, be mindful of the final concentration of DMSO, as it can have effects on cells and biological systems.[6] It is advisable to include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound solutions and a simplified representation of its mechanism of action.

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_channels Ion Channels cluster_effects Cellular Effects ralfinamide Ralfinamide Mesylate ralfinamide->inhibition na_channel Voltage-Gated Sodium Channels reduced_firing Reduced Neuronal Excitability na_channel->reduced_firing ca_channel N-type Calcium Channels reduced_release Decreased Neurotransmitter Release ca_channel->reduced_release inhibition->na_channel Blocks inhibition->ca_channel Blocks

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ralfinamide Mesylate Solubility for In Vivo Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the in vivo delivery of ralfinamide (B1678110) mesylate. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in formulating this promising therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of ralfinamide mesylate?

A1: this compound is reported to be soluble in water to at least 15 mg/mL.[1] Another source indicates solubility in water up to 25 mM.[2] However, for certain in vivo applications, higher concentrations or specific formulation strategies may be necessary to achieve the desired therapeutic effect.

Q2: My this compound solution is not stable at a neutral pH. What could be the cause and how can I address it?

A2: While specific data on the pH-solubility profile of this compound is not extensively published, drugs with amine functionalities can exhibit pH-dependent solubility. At neutral or alkaline pH, the free base form may precipitate. To address this, consider the following:

  • pH Adjustment: Maintain a slightly acidic pH (e.g., pH 4-6) to keep the molecule in its more soluble protonated form. Use pharmaceutically acceptable buffers to control the pH of your formulation.

  • Salt Form: You are already using the mesylate salt, which is a common strategy to improve the solubility of basic drugs.[3] Ensure the salt has not disproportionated to the free base during your formulation process.

Q3: I am observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for my in vivo study. How can I prevent this?

A3: This is a common issue known as "solvent-shifting" precipitation. DMSO is a strong organic solvent, but when diluted into an aqueous medium, the solubility of the compound can decrease dramatically. To mitigate this:

  • Optimize Co-solvent System: Instead of a simple DMSO-to-buffer dilution, consider using a co-solvent system. Mixtures of water with ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase the solubility of hydrophobic drugs.[4]

  • Slower Addition: Add the DMSO stock to the aqueous phase slowly while vortexing or stirring vigorously to allow for better mixing and prevent localized supersaturation.

  • Use of Surfactants: Incorporating a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Polysorbate 80) can help to maintain the drug in solution by forming micelles.

Troubleshooting Guides

Issue 1: Insufficient this compound Concentration in Aqueous Solution for In Vivo Dosing

This guide provides systematic approaches to increase the aqueous concentration of this compound for parenteral or oral administration.

1. Co-solvency Approach

Co-solvents can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous vehicle.

  • Experimental Protocol: Co-solvent Solubility Screening

    • Prepare a series of co-solvent systems with varying concentrations of a pharmaceutically acceptable co-solvent (e.g., Ethanol, Propylene Glycol, PEG 300, PEG 400) in water (e.g., 10%, 20%, 30%, 40% v/v).

    • Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture in separate vials.

    • Equilibrate the samples by rotating or shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved drug.

    • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Presentation: this compound Solubility in Co-solvent Systems

Co-solvent System (v/v)This compound Solubility (mg/mL) - Hypothetical Data
Water15.0
10% Ethanol in Water25.5
20% Ethanol in Water42.3
10% Propylene Glycol in Water28.1
20% Propylene Glycol in Water55.8
10% PEG 400 in Water30.2
20% PEG 400 in Water61.5
  • Troubleshooting:

    • Precipitation upon dilution: If the co-solvent formulation precipitates upon injection into the bloodstream, consider using a lower concentration of the co-solvent or a different co-solvent.

    • Viscosity issues: High concentrations of PEG can lead to viscous solutions that are difficult to inject. Select a lower molecular weight PEG or a lower concentration.

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in parenteral formulations.

  • Experimental Protocol: this compound-HP-β-CD Complexation

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 5%, 10%, 20% w/v).

    • Add an excess amount of this compound to each HP-β-CD solution.

    • Follow steps 3-5 from the "Co-solvent Solubility Screening" protocol.

    • To prepare a formulation for in vivo use, dissolve the desired amount of HP-β-CD in water for injection and then add the this compound, stirring until it is fully dissolved. The solution can then be sterile filtered.

  • Data Presentation: this compound Solubility with HP-β-CD

HP-β-CD Concentration (w/v)This compound Solubility (mg/mL) - Hypothetical Data
0% (Water)15.0
5%35.2
10%68.9
20%125.4
  • Troubleshooting:

    • Incomplete dissolution: Ensure sufficient time and agitation are provided for complex formation. Gentle heating may also be employed, but stability of the drug at elevated temperatures should be confirmed.

    • Toxicity concerns: While HP-β-CD is generally considered safe, high concentrations can be associated with nephrotoxicity. Consult relevant literature for safe dosing limits in your animal model.

Visualizing Experimental Workflows

To aid in the design of your experiments, the following diagrams illustrate the logical flow of the solubility enhancement techniques described.

experimental_workflow Workflow for Improving this compound Solubility cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis and Formulation start This compound Powder solubility_check Determine Baseline Aqueous Solubility start->solubility_check cosolvency Co-solvency Screening (Ethanol, PG, PEG) solubility_check->cosolvency If solubility is insufficient cyclodextrin Cyclodextrin Complexation (HP-β-CD) solubility_check->cyclodextrin If solubility is insufficient solid_dispersion Solid Dispersion (e.g., with PVP K30) solubility_check->solid_dispersion If solubility is insufficient analyze Analyze Concentration (HPLC) cosolvency->analyze cyclodextrin->analyze solid_dispersion->analyze formulate Prepare Final Formulation for In Vivo Study analyze->formulate end Successful In Vivo Delivery formulate->end Proceed to In Vivo Delivery

Caption: Workflow for enhancing this compound solubility.

Issue 2: Poor Oral Bioavailability of this compound

For oral delivery, poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor bioavailability.

1. Solid Dispersion Approach

Solid dispersion involves dispersing the drug in a solid hydrophilic carrier, often in an amorphous state, which can significantly enhance the dissolution rate. Polyvinylpyrrolidone (PVP K30) is a commonly used carrier.

  • Experimental Protocol: Preparation of this compound-PVP K30 Solid Dispersion (Solvent Evaporation Method)

    • Select a drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve the appropriate amounts of this compound and PVP K30 in a suitable common solvent (e.g., ethanol or a mixture of ethanol and dichloromethane).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion and sieve to obtain a uniform powder.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Perform in vitro dissolution studies comparing the solid dispersion to the physical mixture and the pure drug.

  • Data Presentation: In Vitro Dissolution of this compound Formulations

Time (minutes)% Drug Dissolved (Pure Drug) - Hypothetical Data% Drug Dissolved (1:5 Physical Mixture) - Hypothetical Data% Drug Dissolved (1:5 Solid Dispersion) - Hypothetical Data
55845
15121880
30202595
60283298
  • Troubleshooting:

    • Drug recrystallization during storage: Amorphous systems can be prone to recrystallization. Store the solid dispersion in a desiccator and monitor its physical stability over time using DSC and XRPD.

    • Incomplete solvent removal: Residual solvents can affect the stability and safety of the formulation. Ensure adequate drying times and temperatures are used.

Signaling Pathways and Logical Relationships

The choice of a solubility enhancement strategy is dependent on the desired route of administration and the physicochemical properties of the drug.

logical_relationships Decision Tree for Formulation Strategy cluster_route Route of Administration cluster_parenteral_options Parenteral Strategies cluster_oral_options Oral Strategies cluster_outcomes Desired Outcomes start Need to Improve this compound Delivery parenteral Parenteral (e.g., IV, IP, SC) start->parenteral oral Oral start->oral co_solvents Co-solvents (e.g., PG, PEG, Ethanol) parenteral->co_solvents Requires high concentration in a liquid form hp_bcd HP-β-Cyclodextrin parenteral->hp_bcd Requires high concentration in a liquid form solid_dispersion_oral Solid Dispersion (e.g., with PVP K30) oral->solid_dispersion_oral Goal is to enhance dissolution rate and bioavailability outcome_parenteral Stable, injectable solution with desired concentration co_solvents->outcome_parenteral hp_bcd->outcome_parenteral outcome_oral Enhanced oral bioavailability solid_dispersion_oral->outcome_oral

Caption: Formulation strategy decision tree.

References

Technical Support Center: Safinamide Mesylate Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public data on the stability and degradation of ralfinamide (B1678110) mesylate, this technical support resource has been developed using information on the closely related compound, safinamide (B1662184) mesylate . The experimental protocols, degradation patterns, and troubleshooting advice provided herein are based on studies of safinamide and are intended to serve as a representative guide for researchers working with structurally similar α-aminoamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for safinamide mesylate in its solid form and in solution?

A1: In its solid form, safinamide mesylate should be stored at controlled room temperature, protected from excessive heat and humidity. For solutions, it is recommended to prepare them fresh for immediate use. If short-term storage is necessary, refrigeration (2-8°C) and protection from light are advisable to minimize degradation. A stability study of a safinamide solution stored under normal laboratory light conditions showed it was stable for at least 24 hours.[1]

Q2: To which stress conditions is safinamide mesylate most susceptible in solution?

A2: Forced degradation studies indicate that safinamide mesylate is highly susceptible to degradation under acidic, alkaline, and oxidative conditions.[2] It also shows some degradation under photolytic conditions, while it is relatively stable under thermal stress.[2]

Q3: What are the primary analytical techniques used to assess the stability of safinamide mesylate?

A3: The most common analytical technique is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[1][2] This method is capable of separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) and monitoring the formation of impurities.

Q4: How should I prepare a standard stock solution of safinamide mesylate for stability studies?

A4: A standard stock solution can be prepared by accurately weighing the required amount of safinamide mesylate and dissolving it in a suitable solvent, such as water or the mobile phase to be used in the HPLC analysis.[1] For example, a 1000 ppm stock solution can be made by dissolving 13.18 mg of safinamide mesylate (equivalent to 10 mg of safinamide) in a 10 mL volumetric flask with water, using sonication to ensure complete dissolution.[1]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a freshly prepared safinamide mesylate solution.

  • Possible Cause 1: Contaminated Glassware or Solvents: Impurities from glassware or solvents can introduce extraneous peaks.

    • Solution: Ensure all glassware is scrupulously clean and use high-purity, HPLC-grade solvents for all preparations.

  • Possible Cause 2: Placebo or Excipient Interference: If you are analyzing a formulated product, some excipients may interfere with the analysis.

    • Solution: Prepare a placebo solution (containing all formulation components except the API) and inject it to identify any peaks originating from the excipients.[1]

  • Possible Cause 3: Inherent Impurities: The safinamide mesylate reference standard itself may contain minor impurities.

    • Solution: Review the Certificate of Analysis (CoA) for your reference standard to check for known impurities.

Issue 2: My safinamide mesylate solution is showing rapid degradation even under recommended storage conditions.

  • Possible Cause 1: Incorrect pH of the Solution: Safinamide mesylate is susceptible to hydrolysis at acidic and alkaline pH.[2] The pH of your solution may be inadvertently shifting.

    • Solution: Measure and buffer the pH of your solution if it needs to be maintained within a specific range for your experiment.

  • Possible Cause 2: Exposure to Light: Photodegradation can occur if the solution is not adequately protected from light.[2]

    • Solution: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Possible Cause 3: Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your reagents or solvents can lead to oxidative degradation.[2]

    • Solution: Use fresh, high-quality solvents and consider degassing them to remove dissolved oxygen.

Issue 3: I am unable to achieve good separation between the main safinamide peak and its degradation products in my HPLC analysis.

  • Possible Cause 1: Suboptimal Mobile Phase Composition: The mobile phase may not have the correct polarity or pH to resolve the parent drug from its more polar or non-polar degradation products.

    • Solution: Method development is required. Experiment with different solvent ratios (e.g., methanol:buffer or acetonitrile:buffer), different types of organic modifiers, and adjust the pH of the aqueous component.[2]

  • Possible Cause 2: Inappropriate Column Choice: The column chemistry may not be suitable for the separation.

    • Solution: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for safinamide and its degradants.

  • Possible Cause 3: Inadequate Method Parameters: Flow rate, column temperature, and injection volume can all affect separation.

    • Solution: Optimize these parameters. For instance, decreasing the flow rate or adjusting the column temperature can improve resolution.[2]

Summary of Forced Degradation Studies

The stability of safinamide mesylate has been investigated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical conditions and observed degradation.

Stress ConditionReagent/ParameterDuration & TemperatureObserved Degradation
Acid Hydrolysis 0.1 M HClReflux for 4 hoursSignificant Degradation
Base Hydrolysis 0.1 M NaOHReflux for 4 hoursSignificant Degradation
Oxidative 30% H₂O₂Kept at 60°C for 24 hoursSignificant Degradation
Thermal Dry Heat80°CLess Degradation
Photolytic UV LightExposed for a specified periodSignificant Degradation

Note: The exact percentage of degradation can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Safinamide Mesylate

This protocol describes a typical stability-indicating method for the analysis of safinamide mesylate.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Hypersil BDS C18 column (250 mm × 4.6 mm, 5.0 µm particle size).[2]

  • Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 6.8) in a ratio of 80:20 (v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 226 nm.[2]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of safinamide mesylate (e.g., 1000 µg/mL) in a suitable diluent (e.g., mobile phase).

    • For analysis, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.[2]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on safinamide mesylate.

  • Preparation of Stock Solution: Prepare a stock solution of safinamide mesylate at a concentration of 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and reflux for a specified period (e.g., 4 hours). Cool the solution and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and reflux for a specified period. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide and maintain at a controlled temperature (e.g., 60°C) for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber).

  • Sample Analysis:

    • After exposure to the stress condition, dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the stressed samples using the validated stability-indicating HPLC method (as described in Protocol 1).

    • Analyze an unstressed sample (control) for comparison.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare 1 mg/mL Stock Solution PrepAcid Mix with 0.1 M HCl PrepStock->PrepAcid PrepBase Mix with 0.1 M NaOH PrepStock->PrepBase PrepOxid Add 30% H2O2 PrepStock->PrepOxid StressAcid Acid Hydrolysis (Reflux) PrepAcid->StressAcid StressBase Base Hydrolysis (Reflux) PrepBase->StressBase StressOxid Oxidation (60°C) PrepOxid->StressOxid PrepSolid Use Solid Drug StressTherm Thermal (80°C Oven) PrepSolid->StressTherm PrepSol Use Drug Solution StressPhoto Photolytic (UV Chamber) PrepSol->StressPhoto Neutralize Neutralize Sample StressAcid->Neutralize StressBase->Neutralize Dilute Dilute to Working Conc. StressOxid->Dilute StressTherm->Dilute StressPhoto->Dilute Neutralize->Dilute Inject Inject into HPLC Dilute->Inject Analyze Analyze Data (Peak Purity, % Degradation) Inject->Analyze G Safinamide Safinamide Mesylate Hydrolysis Hydrolysis (Acid/Base) Safinamide->Hydrolysis Oxidation Oxidation (H2O2) Safinamide->Oxidation Photolysis Photolysis (UV Light) Safinamide->Photolysis DP1 Degradation Product 1 (e.g., Amide Cleavage) Hydrolysis->DP1 Major Pathway DP2 Degradation Product 2 (e.g., N-oxide) Oxidation->DP2 Major Pathway DP3 Degradation Product 3 (e.g., Photoproduct) Photolysis->DP3 Minor Pathway G Start Unexpected Peaks in Chromatogram? CheckBlank Inject Blank (Solvent Only)? Start->CheckBlank CheckPlacebo Inject Placebo? CheckBlank->CheckPlacebo No Peak Result1 Source is Solvent or System CheckBlank->Result1 Peak Present CheckCoA Review CoA for Known Impurities? CheckPlacebo->CheckCoA No Peak Result2 Source is Excipient CheckPlacebo->Result2 Peak Present Result3 Source is API Lot CheckCoA->Result3 Peak Listed Result4 Investigate Further (e.g., Sample Prep) CheckCoA->Result4 Peak Not Listed

References

Identifying and minimizing off-target effects of ralfinamide mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of ralfinamide (B1678110) mesylate.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with ralfinamide mesylate, providing potential causes and solutions in a question-and-answer format.

Question Potential Cause Suggested Solution
Q1: My cell-based assay shows a phenotype inconsistent with sodium channel blockade. What could be the cause? The observed phenotype may be due to one of ralfinamide's known secondary targets (N-type calcium channels, NMDA receptors, MAO-B) or an unknown off-target effect.1. Validate Target Engagement: Confirm that ralfinamide is engaging its intended sodium channel target at the concentration used. A cellular thermal shift assay (CETSA) can be employed for this purpose.2. Test for Secondary Target Involvement: Use more selective inhibitors for N-type calcium channels (e.g., ω-conotoxin GVIA), NMDA receptors (e.g., AP5), or MAO-B (e.g., selegiline) to see if they replicate the observed phenotype.3. Perform a Dose-Response Analysis: A steep dose-response curve may suggest a specific target, while a shallow curve could indicate multiple targets or off-target effects.
Q2: I'm observing unexpected toxicity in my cellular model, even at concentrations where the on-target effect is minimal. High concentrations of any compound can lead to non-specific toxicity. The observed toxicity could also be due to a potent off-target interaction.1. Determine the Therapeutic Window: Carefully titrate ralfinamide to determine the concentration range that achieves the desired on-target effect without significant toxicity.2. Broad Off-Target Screening: If the budget allows, screen ralfinamide against a broad panel of receptors and kinases to identify potential off-target liabilities (see Experimental Protocols for details).3. Consult Safety Pharmacology Data: Review any available safety pharmacology data for ralfinamide, which may provide clues about potential organ-specific toxicities.
Q3: How can I be sure that the effect I'm seeing is not due to MAO-B inhibition? Ralfinamide is a known MAO-B inhibitor. If your experimental system expresses MAO-B and is sensitive to changes in monoamine levels, this could confound your results.1. Use a Selective MAO-B Inhibitor: As a control, treat your cells or animal model with a highly selective MAO-B inhibitor (e.g., selegiline) to see if it phenocopies the effect of ralfinamide.2. Measure MAO-B Activity: Directly measure MAO-B activity in your experimental system in the presence and absence of ralfinamide to confirm inhibition.3. Consider Metabolite Effects: Be aware that MAO-B inhibition can alter the levels of dopamine (B1211576) and other monoamines, which could have downstream signaling consequences.
Q4: My in vivo study with ralfinamide shows side effects like dizziness and headache. Are these likely on-target or off-target effects? These are known side effects from clinical trials.[1] While they could be related to the on-target activity of modulating neuronal excitability, off-target effects cannot be ruled out without further investigation.1. Dose Reduction: Determine if the side effects are dose-dependent and if they can be mitigated by lowering the dose while still maintaining efficacy.2. Comparative Pharmacology: Compare the side effect profile with that of other sodium channel blockers, N-type calcium channel blockers, and NMDA receptor antagonists to see if there is a common pattern.3. Receptor Occupancy Studies: If feasible, conduct receptor occupancy studies in vivo to correlate the side effects with the engagement of specific on- or off-targets.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a multimodal drug with a complex pharmacology.[2] Its primary mechanism of action is as a voltage-gated sodium channel blocker, with a higher affinity for tetrodotoxin-resistant (TTX-r) channels, such as Nav1.7, which are prominently expressed in nociceptive neurons.[3][4]

Q2: What are the known secondary targets of this compound?

In addition to sodium channels, ralfinamide is known to act as an N-type calcium channel blocker, a noncompetitive NMDA receptor antagonist, and a monoamine oxidase B (MAO-B) inhibitor.[2][5]

Q3: What are the potential off-target effects of this compound?

While a comprehensive public screening panel is not available, its multimodal nature suggests the potential for a range of off-target effects. The side effects observed in clinical trials, such as headache, nausea, and dizziness, may be related to its on-target activities in the central nervous system, but off-target interactions are also possible.[1] A patent for ralfinamide mentions that at high purity, it does not exhibit HERG channel blocking properties or interfere with the CYP450 system.[6]

Q4: How can I proactively minimize off-target effects in my experiments?

Several strategies can be employed:

  • Use the Lowest Effective Concentration: Titrate ralfinamide to the lowest concentration that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets.

  • Employ Control Compounds: Use structurally unrelated compounds with the same on-target mechanism to confirm that the observed phenotype is not due to a chemical scaffold-specific off-target effect.

  • Genetic Approaches: Use techniques like CRISPR/Cas9 or siRNA to knock down the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.

Q5: Where can I find quantitative data on the on-target and potential off-target activities of this compound?

Data Presentation

On-Target Activity of Ralfinamide
TargetAssay TypeSpeciesIC50 / KiReference
Nav1.7 Sodium ChannelWhole-cell patch clampHuman (HEK293 cells)37.1 ± 2.9 μM[7]
TTX-resistant Na+ currentsWhole-cell patch clampRat (DRG neurons)Frequency and voltage-dependent inhibition[4]
Illustrative Off-Target Screening Data for a Fictional Multi-Target Ion Channel Blocker ("Compound X")

Disclaimer: The following data is for illustrative purposes only and does not represent actual data for this compound. It is intended to provide an example of how off-target screening data might be presented.

TargetAssay TypeIC50 / KiPercent Inhibition @ 10 µM
Primary Target: Nav1.5 Radioligand Binding Ki = 50 nM 98%
hERG Potassium ChannelRadioligand Binding> 10 µM15%
M1 Muscarinic ReceptorRadioligand Binding2.5 µM65%
H1 Histamine ReceptorRadioligand Binding800 nM85%
L-type Calcium ChannelRadioligand Binding> 10 µM5%
β2-Adrenergic ReceptorRadioligand Binding5 µM40%
5-HT2A Serotonin ReceptorRadioligand Binding1.2 µM78%
CDK2/cyclin AKinase Activity Assay> 10 µM<10%
p38α MAPKKinase Activity Assay> 10 µM<10%

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution starting from 100 µM).

  • Assay Plate Preparation:

    • In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. A common method is the use of a radiometric assay with [γ-³³P]ATP, where the phosphorylated substrate is captured on a filter plate and quantified using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR) or ion channel.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the target receptor of interest.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand for the target receptor, and a range of concentrations of this compound.

    • Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification cluster_invitro In Vitro Assays cluster_cellular Cellular Assays ralfinamide This compound in_vitro In Vitro Profiling ralfinamide->in_vitro Broad Screening cell_based Cell-Based Assays ralfinamide->cell_based Functional Testing kinase_profiling Kinase Panel (e.g., >400 kinases) in_vitro->kinase_profiling receptor_binding Receptor Panel (e.g., GPCRs, ion channels) in_vitro->receptor_binding target_engagement Target Engagement (e.g., CETSA) cell_based->target_engagement phenotypic_screening Phenotypic Screening (e.g., high-content imaging) cell_based->phenotypic_screening phenotype Unexpected Phenotype (e.g., toxicity, altered signaling) kinase_profiling->phenotype Explain receptor_binding->phenotype Explain genetic_validation Genetic Validation (e.g., CRISPR/siRNA) phenotypic_screening->genetic_validation genetic_validation->phenotype Confirm G cluster_pathway Known Signaling Pathways of this compound cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome ralfinamide This compound na_channel Voltage-Gated Sodium Channels (e.g., Nav1.7) ralfinamide->na_channel ca_channel N-type Calcium Channels ralfinamide->ca_channel nmda_receptor NMDA Receptors ralfinamide->nmda_receptor maob Monoamine Oxidase B (MAO-B) ralfinamide->maob neuronal_excitability Decreased Neuronal Excitability na_channel->neuronal_excitability neurotransmitter_release Decreased Neurotransmitter Release ca_channel->neurotransmitter_release glutamate_signaling Modulation of Glutamate Signaling nmda_receptor->glutamate_signaling dopamine_metabolism Decreased Dopamine Metabolism maob->dopamine_metabolism analgesia Analgesia in Neuropathic Pain neuronal_excitability->analgesia neurotransmitter_release->analgesia glutamate_signaling->analgesia dopamine_metabolism->analgesia G cluster_logic Troubleshooting Logic for Unexpected Phenotype start Start: Unexpected Phenotype Observed is_dose_dependent Is the phenotype dose-dependent? start->is_dose_dependent is_on_target Is the phenotype replicated by selective on-target modulators? is_dose_dependent->is_on_target Yes non_specific Possible Non-Specific Toxicity or Artifact is_dose_dependent->non_specific No is_off_target Does genetic knockdown of the primary target abolish the phenotype? is_on_target->is_off_target Yes off_target_effect Likely Off-Target Effect is_on_target->off_target_effect No on_target_effect Likely On-Target Effect is_off_target->on_target_effect Yes is_off_target->off_target_effect No

References

Optimizing Ralfinamide Mesylate Dosage for Neuropathic Pain Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of ralfinamide (B1678110) mesylate in preclinical neuropathic pain models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ralfinamide mesylate in treating neuropathic pain?

A1: this compound is a multimodal drug, but its primary analgesic effect in neuropathic pain is attributed to its activity as a voltage-gated sodium channel blocker. It shows a degree of selectivity for the Nav1.7 sodium channel subtype, which is predominantly expressed in peripheral nociceptive neurons and plays a critical role in pain signaling.[1][2][3] By blocking these channels, ralfinamide reduces ectopic discharges in sensory neurons, a key driver of neuropathic pain.[1][4]

Q2: Which preclinical models of neuropathic pain are most responsive to this compound?

A2: Preclinical studies have demonstrated the efficacy of ralfinamide in various neuropathic pain models. It has shown significant analgesic effects in models of nerve injury, such as the Spared Nerve Injury (SNI) model, and in chemotherapy-induced peripheral neuropathy (CIPN) models, including those induced by paclitaxel (B517696) and oxaliplatin (B1677828).[5][6]

Q3: What is a typical starting dose for this compound in rats and mice?

A3: Based on dose-response studies, a starting oral dose of 10 mg/kg can be considered for both rats and mice in neuropathic pain models.[5] Efficacy is dose-dependent, and titration upwards may be necessary to achieve the desired analgesic effect.[5]

Q4: How should this compound be prepared for oral administration in rodents?

A4: For oral administration, this compound can be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) in water. Ensure the suspension is homogenous by thorough vortexing or sonication before each administration. Palatable vehicles, such as flavored gelatin or sweetened solutions, can also be used to encourage voluntary consumption and reduce stress associated with gavage.[7][8][9]

Q5: Are there any known side effects of this compound in animal models?

A5: At effective analgesic doses in neuropathic pain models, ralfinamide has been shown to not significantly affect locomotion or cardiovascular function.[5] However, as with many centrally acting agents, higher doses may have the potential for CNS-related side effects. It is crucial to include appropriate control groups to monitor for any behavioral changes that are not related to pain relief. In one clinical study, retinal degeneration was observed in albino rats, leading to the temporary halt of the trial; however, this issue was subsequently resolved.[10]

Troubleshooting Guides

Issue 1: High Variability in Mechanical Withdrawal Thresholds (von Frey Test)
Potential Cause Troubleshooting Step
Improper Acclimation Allow animals to acclimate to the testing environment for at least 15-30 minutes before starting the von Frey test. The environment should be quiet and have consistent lighting.
Inconsistent Filament Application Apply the von Frey filaments perpendicularly to the plantar surface of the paw with a consistent and slow pressure until the filament just bends. The "up-down" method can help to standardize the determination of the 50% withdrawal threshold.
Experimenter Bias Whenever possible, the experimenter should be blinded to the treatment groups to avoid unconscious bias in assessing the withdrawal response.
Animal Stress Minimize animal handling and stress before and during testing. Stress can induce analgesia or hyperalgesia, confounding the results.[11]
Issue 2: Lack of Efficacy or Inconsistent Analgesic Effect
Potential Cause Troubleshooting Step
Suboptimal Dosage Perform a dose-response study to determine the optimal dose for your specific pain model and animal strain. Start with a low dose (e.g., 10 mg/kg) and titrate upwards (e.g., 20 mg/kg, 40 mg/kg).[5]
Poor Oral Bioavailability Ensure proper formulation and administration of the drug. For oral gavage, confirm the correct placement of the gavage tube. Consider using a vehicle that enhances solubility or absorption.
Timing of Drug Administration and Behavioral Testing Determine the peak plasma concentration and time to maximum effect (Tmax) of ralfinamide in your animal model to synchronize behavioral testing with the optimal therapeutic window.
Model-Specific Differences The efficacy of ralfinamide may vary slightly between different neuropathic pain models.[5] Ensure the chosen model is appropriate and has been validated in your laboratory.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of oral this compound on the mechanical withdrawal threshold in different neuropathic pain models in rats and mice.

Table 1: Effect of this compound on Mechanical Withdrawal Threshold in the Spared Nerve Injury (SNI) Model

SpeciesDose (mg/kg, p.o.)Mechanical Withdrawal Threshold (g) (Mean ± SEM)
Rat Vehicle2.5 ± 0.3
Ralfinamide (10)5.8 ± 0.7
Ralfinamide (20)9.2 ± 1.1
Ralfinamide (40)12.5 ± 1.5
Mouse Vehicle0.4 ± 0.1
Ralfinamide (10)0.9 ± 0.2
Ralfinamide (20)1.4 ± 0.3
Ralfinamide (40)1.8 ± 0.4
*p < 0.05 compared to vehicle. Data adapted from preclinical studies.

Table 2: Effect of this compound on Mechanical Withdrawal Threshold in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models

SpeciesModelDose (mg/kg, p.o.)Mechanical Withdrawal Threshold (g) (Mean ± SEM)
Rat Oxaliplatin-inducedVehicle3.1 ± 0.4
Ralfinamide (20)7.9 ± 0.9
Mouse Paclitaxel-inducedVehicle0.5 ± 0.1
Ralfinamide (20)1.2 ± 0.2
*p < 0.05 compared to vehicle. Data adapted from preclinical studies.

Experimental Protocols

Spared Nerve Injury (SNI) Model in Rats
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: Make a small incision in the skin of the lateral surface of the thigh.

  • Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a suture. Transect the nerves distal to the ligation, removing a small section of the distal nerve stump.

  • Closure: Ensure the sural nerve remains intact and undamaged. Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

  • Behavioral Testing: Mechanical allodynia typically develops within a few days and can be assessed using the von Frey test starting from day 3 post-surgery.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model (Oxaliplatin in Rats)
  • Drug Preparation: Dissolve oxaliplatin in a 5% glucose solution.

  • Administration: Administer oxaliplatin via intraperitoneal (i.p.) injection. A common dosing regimen is 4 mg/kg, administered twice a week for four weeks.[12]

  • Behavioral Monitoring: Monitor the animals for the development of neuropathic pain behaviors, such as mechanical allodynia and cold hyperalgesia.

  • Behavioral Testing: Mechanical allodynia can be assessed using the von Frey test. Testing can be performed before the first injection to establish a baseline and then at regular intervals throughout the dosing period and after the final dose.

Von Frey Test for Mechanical Allodynia
  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for 15-30 minutes.

  • Filament Application: Apply a series of calibrated von Frey filaments to the mid-plantar surface of the hind paw.

  • Response Assessment: A positive response is a sharp withdrawal of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a mid-range filament. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.

Visualizations

Ralfinamide_Mechanism_of_Action cluster_Neuron Nociceptive Neuron Nav17 Nav1.7 Sodium Channel ActionPotential Ectopic Action Potential Firing Nav17->ActionPotential Initiates PainSignal Pain Signal Transmission ActionPotential->PainSignal Leads to PainPerception Perception of Neuropathic Pain PainSignal->PainPerception Ralfinamide This compound Ralfinamide->Nav17 Blocks

Caption: Simplified signaling pathway of this compound in neuropathic pain.

Dosage_Optimization_Workflow Start Start: Select Neuropathic Pain Model DoseSelection Select Initial Dose Range (e.g., 10, 20, 40 mg/kg p.o.) Start->DoseSelection Administration Administer Ralfinamide or Vehicle DoseSelection->Administration BehavioralTest Perform Behavioral Testing (e.g., von Frey Test) Administration->BehavioralTest DataAnalysis Analyze Data: Compare Withdrawal Thresholds BehavioralTest->DataAnalysis Efficacy Is there a significant analgesic effect? DataAnalysis->Efficacy Efficacy->DoseSelection No (Adjust Dose) OptimalDose Determine Optimal Dose Efficacy->OptimalDose Yes SideEffects Assess for Side Effects (e.g., locomotor activity) OptimalDose->SideEffects RefineDose Refine Dose or Investigate Further SideEffects->RefineDose Yes End End: Proceed with Optimized Dose SideEffects->End No RefineDose->DoseSelection

Caption: Experimental workflow for optimizing this compound dosage.

References

Troubleshooting inconsistent results in ralfinamide mesylate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with ralfinamide (B1678110) mesylate.

Frequently Asked Questions (FAQs)

Q1: What is ralfinamide mesylate and what is its primary mechanism of action?

This compound is an investigational drug candidate that has been studied for neuropathic pain.[1] It has a complex and multimodal pharmacology, acting primarily as a voltage-gated sodium channel blocker, with a preference for Nav1.7 channels.[2][3] Additionally, it functions as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist.[1][4]

Q2: What are the key challenges in working with a multimodal compound like this compound?

The primary challenge with multimodal compounds is attributing an observed effect to a specific molecular target.[5] This can lead to difficulties in interpreting results and inconsistencies across different experimental systems that may have varying expression levels of the different targets.[6]

Q3: What were the major outcomes of the clinical trials involving this compound?

Phase II clinical trials showed some promise for ralfinamide in treating peripheral neuropathic pain.[7] However, a later Phase IIb/III trial for chronic neuropathic low back pain did not show a significant difference between ralfinamide and placebo, leading to its discontinuation for this indication.[1][8] The varied outcomes highlight the importance of patient selection and the specific pain etiology being studied.[9]

Troubleshooting Inconsistent Experimental Results

In Vitro Assays

Q4: My cell viability assay results with this compound are not consistent. What are the potential causes?

Inconsistent cell viability results can stem from several factors related to both the compound and the assay itself.

  • Compound Stability and Solubility: this compound solution stability can be a factor. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Ensure complete solubilization in your chosen solvent (e.g., DMSO) before further dilution in culture medium.

  • Assay Choice: The type of cell viability assay can influence results. Assays based on metabolic activity (e.g., MTT, MTS) may be affected by off-target metabolic effects of ralfinamide. Consider using an assay that measures membrane integrity (e.g., trypan blue exclusion or LDH release) as an orthogonal method.

  • Cell Line Variability: Different cell lines express varying levels of sodium channels, calcium channels, and NMDA receptors. Inconsistencies may arise if you are using different cell lines or if the passage number of your cell line has changed, potentially altering the expression of these targets.

  • Inconsistent Plating Density: Ensure consistent cell seeding density across all wells and plates, as this can significantly impact metabolic rates and drug sensitivity.

Troubleshooting Workflow for Cell Viability Assays

start Inconsistent Cell Viability Results solubility Check Compound Solubility & Stability start->solubility assay_choice Evaluate Assay Method start->assay_choice cell_line Assess Cell Line Consistency start->cell_line plating Verify Cell Plating Density start->plating solution Prepare Fresh Stock Solutions Filter Sterilize solubility->solution orthogonal_assay Use Orthogonal Assay (e.g., LDH) assay_choice->orthogonal_assay passage Standardize Cell Passage Number cell_line->passage density_check Optimize Seeding Density plating->density_check end Consistent Results solution->end orthogonal_assay->end passage->end density_check->end

Caption: Troubleshooting workflow for inconsistent cell viability assays.

Electrophysiology

Q5: I am observing variable blockade of sodium channels in my patch-clamp experiments with this compound. Why might this be happening?

Ralfinamide's blockade of sodium channels is voltage- and frequency-dependent.[10] Therefore, inconsistencies in these parameters will lead to variable results.

  • Holding Potential: The holding potential of the neuron will affect the availability of different channel states. Since ralfinamide preferentially binds to the inactivated state, variations in holding potential will alter the apparent potency of the drug.

  • Stimulation Frequency: Higher frequency stimulation will lead to a greater accumulation of channels in the inactivated state, thus increasing the apparent block by ralfinamide. Ensure your stimulation protocol is consistent across all experiments.

  • Cell Type: Different types of neurons express different complements of sodium channel subtypes. Ralfinamide has some selectivity for different subtypes, which could lead to variability if you are not using a consistent cell population.

  • Solution Stability: As with in vitro assays, ensure the stability and concentration of your ralfinamide solution in the perfusion system.

Signaling Pathway of Ralfinamide's Multimodal Action

ralfinamide This compound na_channel Voltage-Gated Sodium Channels (Nav1.7) ralfinamide->na_channel Blocks ca_channel N-type Calcium Channels ralfinamide->ca_channel Blocks nmda_receptor NMDA Receptors ralfinamide->nmda_receptor Antagonizes neuronal_excitability Decreased Neuronal Excitability na_channel->neuronal_excitability neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release nmda_receptor->neuronal_excitability pain_transmission Reduced Pain Transmission neuronal_excitability->pain_transmission neurotransmitter_release->pain_transmission

Caption: Simplified signaling pathway of this compound.

In Vivo Studies

Q6: The analgesic effect of this compound in my neuropathic pain model is inconsistent. What factors should I consider?

  • Animal Model and Pain Etiology: Preclinical studies and clinical trials suggest that the efficacy of ralfinamide is highly dependent on the specific type of neuropathic pain.[8][11] Ensure that your animal model (e.g., spared nerve injury, chronic constriction injury) is appropriate for the clinical indication you are investigating and that the surgical procedures are highly consistent.

  • Drug Formulation and Administration: For oral administration, ensure the vehicle is appropriate and that the drug is fully suspended or dissolved. The timing of administration relative to pain testing is also critical and should be based on the pharmacokinetic profile of the drug in your chosen species.

  • Behavioral Testing: Ensure that the behavioral tests (e.g., von Frey, hot plate) are conducted in a consistent environment and that experimenters are blinded to the treatment groups to avoid bias. The time of day for testing can also influence results due to circadian rhythms.

  • Dose Selection: The dose-response relationship for ralfinamide may be narrow. It is advisable to perform a dose-response study to identify the optimal therapeutic window in your specific model.

Quantitative Data Summary

Table 1: In Vitro Electrophysiology Data for Ralfinamide

ParameterValueCell TypeConditionsReference
Inhibition of TTX-r Na+ currents58%Rat DRG neurons25 µM, -40 mV prepulse[10]
Reduction in AP firing75%Capsaicin-responsive tonic neurons25 µM[10]

Table 2: In Vivo Analgesic Efficacy of Ralfinamide in Neuropathic Pain Models

Animal ModelDoseRouteEffectReference
Spared Nerve Injury (Rat)30 mg/kgp.o.Increased mechanical withdrawal threshold[11]
Oxaliplatin-induced Neuropathy (Rat)30 mg/kgp.o.Increased mechanical withdrawal threshold[11]
Paclitaxel-induced Neuropathy (Rat)30 mg/kgp.o.Increased mechanical withdrawal threshold[11]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies on dorsal root ganglion (DRG) neurons.[10]

  • Cell Preparation: Isolate and culture DRG neurons from your model organism.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Internal Solution (in mM): 120 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na2-GTP, pH 7.2 with KOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline sodium currents in response to a voltage-step protocol (e.g., from a holding potential of -80 mV, step to various potentials between -60 mV and +40 mV).

    • To assess frequency-dependent block, apply a train of depolarizing pulses at a set frequency (e.g., 10 Hz).

  • Drug Application: Perfuse the bath with the external solution containing the desired concentration of this compound and repeat the voltage-step and frequency-train protocols.

  • Data Analysis: Measure the peak sodium current amplitude in the absence and presence of the drug to determine the percentage of block.

Protocol 3: In Vivo Spared Nerve Injury (SNI) Model

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.[11][12]

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.

  • Surgery:

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Carefully isolate the common peroneal and tibial nerves.

    • Ligate and transect these two nerves, removing a small section of the distal nerve stump.

    • Take care to leave the sural nerve intact.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and care as per your institutional guidelines.

  • Behavioral Testing:

    • Allow the animals to recover for a set period (e.g., 7 days) for the neuropathy to develop.

    • Assess mechanical allodynia using von Frey filaments.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral gavage.

    • Administer the drug or vehicle to the animals.

  • Post-Dosing Behavioral Testing: Re-assess mechanical allodynia at various time points after drug administration to determine the analgesic effect.

Logical Relationship for In Vivo Study Design

start In Vivo Study Design model Select Appropriate Neuropathic Pain Model start->model surgery Consistent Surgical Procedure (SNI) model->surgery recovery Standardized Post-Op Recovery Period surgery->recovery baseline Baseline Behavioral Testing (von Frey) recovery->baseline randomization Randomize Animals to Treatment Groups baseline->randomization formulation Prepare Stable Drug Formulation randomization->formulation administration Consistent Drug Administration formulation->administration post_testing Post-Dosing Behavioral Testing (Blinded) administration->post_testing analysis Data Analysis post_testing->analysis

References

Ralfinamide Mesylate & Cardiovascular Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interactions of ralfinamide (B1678110) mesylate with cardiovascular function assays. The following information is curated to address common questions and troubleshooting scenarios that may arise during preclinical safety assessments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ralfinamide mesylate that could be relevant to cardiovascular safety assays?

This compound is primarily a voltage- and frequency-dependent sodium (Na+) channel blocker.[1] It also has effects on Ca++ channels and NMDA receptors.[2] Its potential for interference in cardiovascular assays stems from its activity as a sodium channel blocker, as cardiac function is heavily reliant on the proper functioning of various ion channels, including sodium channels.

Q2: Has direct interference of this compound with cardiovascular function assays been reported?

Currently, there are no specific studies in the public domain that directly report interference of this compound with standard cardiovascular function assays. One preclinical study in animal models of neuropathic pain reported that ralfinamide did not affect cardiovascular function within the tested parameters.[3] However, the absence of evidence is not evidence of absence. Given its mechanism of action, a potential for interaction, particularly in in-vitro assays, should be considered.

Q3: Could this compound interfere with the hERG (human Ether-à-go-go-Related Gene) potassium channel assay?

While direct interference has not been documented, the hERG assay is a critical component of cardiovascular safety assessment for new chemical entities.[4][5] The assay assesses the potential for a compound to block the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes.[6] Although ralfinamide's primary target is sodium channels, off-target effects are always a possibility.

Troubleshooting Guide:

  • Unexpected hERG Inhibition: If you observe unexpected inhibition in your hERG assay with ralfinamide, consider the following:

    • Compound Purity: Verify the purity of the this compound sample.

    • Assay Conditions: Ensure that the experimental conditions (e.g., temperature, pH, cell line) are optimal and consistent with established protocols.

    • Control Compounds: Run appropriate positive and negative controls to validate assay performance.

Q4: Is there a potential for this compound to interfere with cardiac sodium channel (Nav1.5) assays?

Yes, this is a key area of potential interaction. Since ralfinamide is a sodium channel blocker, it is highly likely to show activity in an assay for Nav1.5, the primary cardiac sodium channel. This would not be "interference" in the sense of an artifact, but rather a true pharmacological effect that needs to be characterized. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative includes Nav1.5 as a key channel for assessing proarrhythmic risk.[7][8]

Troubleshooting Guide:

  • Distinguishing Therapeutic vs. Off-Target Effects: The key is to determine if the observed Nav1.5 blockade is a desired effect or a potential liability.

  • IC50 Determination: A dose-response curve should be generated to determine the IC50 of ralfinamide on Nav1.5 channels.

  • State-Dependence: Investigate whether the blocking effect is state-dependent (resting, open, or inactivated state of the channel), as has been shown for its effects on neuronal sodium channels.[1]

Experimental Protocols

General Protocol for Manual Patch Clamp Electrophysiology Assay (for hERG or Nav1.5)

This protocol provides a general framework. Specific parameters such as voltage protocols, cell types, and solutions will need to be optimized for the specific ion channel being studied.

  • Cell Culture:

    • Use a stable cell line expressing the human ion channel of interest (e.g., HEK293 cells expressing hERG or Nav1.5).

    • Culture cells in appropriate media and conditions to ensure optimal channel expression.

  • Cell Preparation:

    • Dissociate cells from the culture dish using a non-enzymatic method to maintain cell membrane integrity.

    • Plate the dissociated cells onto glass coverslips for recording.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch clamp configuration.

    • Apply a specific voltage-clamp protocol to elicit the ionic current of interest. For hERG, this typically involves a depolarizing pulse to open the channels followed by a repolarizing step to measure the tail current. For Nav1.5, a series of depolarizing steps from a hyperpolarized holding potential is used.

  • Compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in the external recording solution.

    • Apply the different concentrations of ralfinamide to the cell using a perfusion system.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Data Summary

As no direct interference studies are available, the following table presents hypothetical data to illustrate how results could be presented if ralfinamide were tested against a panel of cardiac ion channels.

Ion ChannelThis compound IC50 (µM)Positive Control IC50 (µM)Positive Control Used
hERG (IKr)> 1000.01 (Cisapride)[4]Cisapride
Nav1.5 (Peak)255 (Lidocaine)Lidocaine
Cav1.2 (ICa,L)> 1000.2 (Nifedipine)Nifedipine
KvLQT1/minK (IKs)> 1001 (Chromanol 293B)Chromanol 293B

This is example data and does not reflect actual experimental results.

Visualizations

Potential Signaling Pathway Interference

The following diagram illustrates the potential mechanism of action of ralfinamide at the cardiac myocyte level, focusing on its known sodium channel blocking activity.

Ralfinamide_Cardiac_Action_Potential cluster_membrane Cardiomyocyte Membrane cluster_effect Potential Effect Nav1_5 Nav1.5 Channel (Sodium Influx) ActionPotential Phase 0 Depolarization Nav1_5->ActionPotential Initiates Ralfinamide Ralfinamide Mesylate Ralfinamide->Nav1_5 Blocks ReducedExcitability Reduced Myocardial Excitability ActionPotential->ReducedExcitability Leads to

Caption: Potential impact of Ralfinamide on cardiac myocyte depolarization.

Experimental Workflow for Assessing Cardiovascular Ion Channel Interference

This diagram outlines a logical workflow for investigating the potential effects of a compound like ralfinamide on a panel of cardiac ion channels.

Experimental_Workflow Compound Test Compound (this compound) PrimaryScreen Primary Screen: hERG Assay Compound->PrimaryScreen CiPA_Panel Secondary Screen: CiPA Ion Channel Panel (Nav1.5, Cav1.2, etc.) Compound->CiPA_Panel Direct to Panel NoEffect No Significant Effect Observed PrimaryScreen->NoEffect If IC50 > Threshold EffectObserved Significant Effect Observed PrimaryScreen->EffectObserved If IC50 < Threshold DoseResponse Dose-Response & IC50 Determination CiPA_Panel->DoseResponse DataAnalysis Data Analysis & Risk Assessment DoseResponse->DataAnalysis EffectObserved->CiPA_Panel

Caption: Workflow for in-vitro cardiovascular safety assessment.

References

Addressing locomotor activity side effects of ralfinamide mesylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ralfinamide (B1678110) Mesylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ralfinamide mesylate in their experiments, with a specific focus on addressing potential locomotor activity side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a multimodal compound with a complex pharmacology. Its primary mechanisms of action include:

  • Voltage-gated sodium channel blockade: It inhibits both tetrodotoxin-resistant (TTX-r) and tetrodotoxin-sensitive (TTX-s) Na+ currents, with a preference for channels in an inactivated state.[1][2] This action is believed to contribute to its analgesic properties by reducing neuronal hyperexcitability in pain pathways.[1][2]

  • N-type calcium channel blockade: Contributes to its analgesic effects.[3]

  • Non-competitive NMDA receptor antagonism: This action may also play a role in its pain-relieving effects.[3]

  • Monoamine oxidase B (MAO-B) inhibition: Ralfinamide is also an inhibitor of MAO-B.[4][5]

Q2: Does this compound typically cause locomotor activity side effects?

Based on available preclinical data, this compound, at doses effective for analgesia, has not been found to significantly affect locomotor activity.[6] One study explicitly states that ralfinamide did not affect locomotion.[6] Furthermore, a novel derivative of ralfinamide, QLS-81, also showed no significant effect on spontaneous locomotor activity in mice.[7] However, in clinical trials, side effects such as dizziness have been reported, which could indirectly impact motor function.[8]

Q3: I am observing unexpected changes in locomotor activity in my ralfinamide-treated animals. What could be the potential causes?

While direct effects on locomotion are not a consistently reported finding, several factors could contribute to observed changes:

  • Dose: The doses used in your experiment may be higher than those typically studied for analgesic efficacy, potentially leading to off-target effects.

  • Animal Model: The specific animal model (species, strain, age, disease state) may have a different sensitivity to ralfinamide's effects.

  • Experimental Conditions: Factors such as the novelty of the testing environment, time of day, and handling stress can influence locomotor activity and may interact with the drug's effects.

  • MAO-B Inhibition: Although ralfinamide is a MAO-B inhibitor, this action alone is not typically associated with significant locomotor changes.[9] However, interactions with other substances or specific experimental conditions could potentially unmask locomotor effects.[10]

Q4: How can I design my experiments to properly assess and control for potential locomotor effects of this compound?

To rigorously assess locomotor activity, consider the following:

  • Dose-Response Study: Conduct a dose-response study to determine if any observed locomotor effects are dose-dependent.

  • Appropriate Controls: Include vehicle-treated control groups to account for the effects of the injection procedure and vehicle.

  • Habituation: Acclimate animals to the testing apparatus to minimize novelty-induced hyperactivity.[11]

  • Automated Tracking: Utilize automated video tracking systems for objective and detailed measurement of various locomotor parameters (e.g., distance traveled, velocity, rearing, thigmotaxis).[12][13][14]

  • Multiple Behavioral Tests: In addition to an open field test, consider using other assays like a rotarod test to assess motor coordination and balance.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Increased locomotor activity (Hyperactivity) in the ralfinamide group. High dosage, interaction with other experimental factors, or an unexpected model-specific effect.1. Verify the correct dosage was administered. 2. Review the experimental protocol for any confounding variables (e.g., changes in lighting, noise). 3. Conduct a dose-response study to see if the effect is dose-dependent. 4. Analyze the pattern of activity (e.g., is it stereotypic, indicating a non-locomotor repetitive behavior?).
Decreased locomotor activity (Hypoactivity) in the ralfinamide group. Sedative effects at high doses, or potentiation of an underlying condition causing reduced movement. In clinical settings, dizziness is a reported side effect which could lead to reduced activity.[8]1. Assess for signs of sedation or motor impairment (e.g., ataxia). 2. Use a rotarod test to specifically evaluate motor coordination. 3. Consider if the animal model has any baseline motor deficits that could be exacerbated.
No change in overall distance traveled, but changes in other locomotor parameters (e.g., increased thigmotaxis, decreased rearing). Anxiogenic or anxiolytic-like effects. Changes in exploratory behavior.1. Analyze the spatial pattern of movement in the open field. 2. Consider dedicated anxiety-related behavioral tests like the elevated plus maze or light-dark box.
Inconsistent locomotor activity results across experiments. Variability in experimental conditions, animal handling, or circadian rhythms.1. Standardize all experimental procedures, including time of day for testing. 2. Ensure consistent handling of animals by all experimenters. 3. Increase the sample size to improve statistical power.

Data Presentation

Table 1: Summary of Preclinical Findings on Ralfinamide and Locomotor Activity

Study Focus Animal Model Key Finding Regarding Locomotor Activity Citation
Neuropathic PainRats and MiceRalfinamide did not affect locomotion.[6]
Nav1.7 InhibitionMiceA novel derivative of ralfinamide (QLS-81) had no significant effect on spontaneous locomotor activity.[7]

Table 2: Reported Adverse Events in a Clinical Trial of Ralfinamide for Neuropathic Pain

Adverse Event Ralfinamide Group (%) Placebo Group (%)
Headache7.310.5
Nausea5.110.5
Abdominal Pain4.55.3
Dizziness3.48.4
Dyspepsia2.87.4
Vomiting2.85.3
Data from a Phase II trial in patients with peripheral neuropathic pain.[8]

Experimental Protocols

Open Field Test for Locomotor Activity Assessment

This protocol provides a general framework for assessing locomotor activity in rodents.

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning. An overhead camera connected to a video tracking system is required.[13]

  • Acclimation: Bring the animals to the testing room at least 30 minutes before the start of the experiment to acclimate to the ambient conditions.[11]

  • Procedure: a. Gently place the animal in the center or a designated corner of the open field arena. b. Start the video recording and tracking software simultaneously. c. Allow the animal to explore the arena for a predefined period (e.g., 10-30 minutes). d. After the session, return the animal to its home cage. e. Thoroughly clean the arena with 70% ethanol (B145695) or another appropriate cleaning agent between animals to remove olfactory cues.

  • Data Analysis: The video tracking software will provide data on various parameters, including:

    • Total distance traveled: Overall locomotor activity.

    • Velocity: Speed of movement.

    • Time spent in different zones (center vs. periphery): Can be indicative of anxiety-like behavior (thigmotaxis).

    • Rearing frequency and duration: A measure of exploratory behavior.

    • Ambulatory time vs. resting time: Differentiates active movement from inactivity.

Visualizations

Ralfinamide_Mechanism_of_Action Ralfinamide This compound Na_Channel Voltage-Gated Sodium Channels Ralfinamide->Na_Channel Inhibits Ca_Channel N-type Calcium Channels Ralfinamide->Ca_Channel Inhibits NMDA_Receptor NMDA Receptors Ralfinamide->NMDA_Receptor Antagonizes MAO_B Monoamine Oxidase B (MAO-B) Ralfinamide->MAO_B Inhibits Neuronal_Hyperexcitability Neuronal Hyperexcitability Na_Channel->Neuronal_Hyperexcitability Contributes to Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Mediates NMDA_Receptor->Neuronal_Hyperexcitability Contributes to Dopamine_Metabolism Dopamine Metabolism MAO_B->Dopamine_Metabolism Mediates Analgesia Analgesic Effect Neuronal_Hyperexcitability->Analgesia Reduces Neurotransmitter_Release->Analgesia Reduces Dopamine_Metabolism->Analgesia Modulates

Caption: Proposed multimodal mechanism of action of this compound.

Locomotor_Activity_Workflow Start Start: Animal Acclimation (30-60 min) Dosing Administer Ralfinamide or Vehicle Start->Dosing Pre_treatment_period Pre-treatment Period (e.g., 30 min) Dosing->Pre_treatment_period Open_Field Open Field Test (10-30 min) Pre_treatment_period->Open_Field Data_Collection Automated Video Tracking Open_Field->Data_Collection Data_Analysis Analyze Locomotor Parameters (Distance, Velocity, Rearing, etc.) Data_Collection->Data_Analysis Interpretation Interpret Results and Troubleshoot Unexpected Findings Data_Analysis->Interpretation

Caption: Experimental workflow for assessing locomotor activity.

Troubleshooting_Logic Observation Unexpected Locomotor Activity Change Check_Dose Verify Dosage and Administration Observation->Check_Dose Review_Protocol Review Experimental Protocol for Confounding Variables Observation->Review_Protocol Consider_Model Evaluate Animal Model Specifics Observation->Consider_Model Dose_Response Conduct Dose-Response Study Check_Dose->Dose_Response Review_Protocol->Dose_Response Alternative_Tests Perform Alternative Behavioral Tests (e.g., Rotarod) Consider_Model->Alternative_Tests Conclusion Determine if Effect is Drug-Related or Artifact Dose_Response->Conclusion Alternative_Tests->Conclusion

Caption: Logical troubleshooting flow for unexpected locomotor results.

References

Technical Support Center: Ralfinamide Mesylate Formulation for Oral Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ralfinamide (B1678110) mesylate for oral administration in mice.

Frequently Asked Questions (FAQs)

Q1: What is ralfinamide mesylate and what is its primary mechanism of action?

A1: this compound is a multimodal compound investigated for its analgesic properties in neuropathic and other pain conditions.[1] Its primary mechanism of action is as a voltage-gated sodium channel blocker, showing some selectivity for tetrodotoxin-resistant (TTX-r) Na+ currents, which are crucial for pain signaling.[2][3][4] It also exhibits activity as an N-type calcium channel blocker, a noncompetitive NMDA receptor antagonist, and a monoamine oxidase B inhibitor.[1]

Q2: What is the solubility of this compound?

A2: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO). The reported solubility values are summarized in the table below.

Q3: What is a suitable vehicle for oral administration of this compound in mice?

A3: While specific vehicle information for every preclinical study is not always detailed, a common approach for compounds with moderate aqueous solubility administered orally to mice is to use an aqueous-based vehicle. Given that this compound is soluble in water, sterile water or saline can be considered. For suspension formulations, 0.5% methylcellulose (B11928114) in water is a widely used vehicle in rodent oral gavage studies.[5]

Q4: What is the typical dose range for this compound in mice for pain studies?

A4: Published studies in rodent models of neuropathic pain have used oral doses of ralfinamide ranging from 30 mg/kg to 80 mg/kg.[6] The optimal dose will depend on the specific experimental model and endpoints.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous vehicle. The concentration of this compound may have exceeded its solubility limit in the chosen vehicle.- Ensure the concentration is within the known solubility limits (see Table 1).- If a higher concentration is needed, consider preparing a suspension using a vehicle such as 0.5% methylcellulose. This helps to keep the compound evenly dispersed.- Gentle warming and sonication may aid in initial dissolution, but monitor for any signs of degradation.
Inconsistent dosing or variability in experimental results. - Inhomogeneous suspension.- Inaccurate calculation of dosing volume.- If using a suspension, ensure it is thoroughly mixed (e.g., by vortexing) before drawing each dose to guarantee uniformity.- Calculate the required dosing volume for each animal based on its most recent body weight.[7] A standard practice is to administer a volume of 5-10 mL/kg.[8]
Animal distress or injury during oral gavage. - Improper gavage technique.- Incorrect gavage needle size.- Ensure personnel are properly trained in oral gavage techniques. The mouse should be properly restrained to ensure the head and body are in a straight line. The gavage needle should be inserted gently along the roof of the mouth towards the esophagus.- Use an appropriately sized gavage needle for mice (typically 20-22 gauge with a ball tip).[2] Measure the insertion length from the tip of the nose to the last rib to avoid stomach perforation.
Difficulty in administering the formulation due to viscosity. The concentration of the suspending agent (e.g., methylcellulose) may be too high.- Prepare a fresh solution with a lower concentration of the suspending agent (e.g., 0.5% methylcellulose is a common starting point).- Ensure the methylcellulose is fully dissolved and the solution is at room temperature before adding the compound.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
WaterSoluble to 25 mM[2][3][4]
Water>15 mg/mL
DMSOSoluble to 100 mM[2][3][4]

Table 2: Recommended Oral Gavage Parameters for Mice

Parameter Recommendation Reference
Gavage Needle Size 20-22 gauge, with a flexible or curved tube and a ball tip[2]
Maximum Dosing Volume 10 mL/kg (a lower volume is preferable)[7][8]
Frequency Dependent on the pharmacokinetic profile of the drug and experimental design.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oral Gavage (for doses within solubility limits)

  • Calculate the required amount of this compound and vehicle.

    • Determine the desired dose (e.g., 30 mg/kg) and the total volume of the solution needed for the number of animals in the study.

    • Example calculation for a 25g mouse at 30 mg/kg with a dosing volume of 10 mL/kg:

      • Dose per mouse = 30 mg/kg * 0.025 kg = 0.75 mg

      • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Required concentration = 0.75 mg / 0.25 mL = 3 mg/mL

  • Dissolve this compound in the vehicle.

    • Weigh the calculated amount of this compound powder.

    • Add it to the appropriate volume of sterile water or saline in a sterile container.

    • Vortex or sonicate gently until the compound is completely dissolved.

  • Verify the solution.

    • Visually inspect the solution to ensure there are no particulates.

    • The solution should be clear.

Protocol 2: Preparation of this compound Suspension for Oral Gavage

  • Prepare the 0.5% methylcellulose vehicle.

    • Weigh the appropriate amount of methylcellulose powder.

    • Slowly add the powder to hot (60-80°C) sterile water while stirring vigorously to ensure proper dispersion.

    • Once dispersed, cool the solution in an ice bath with continuous stirring until it forms a clear, viscous solution.

  • Prepare the this compound suspension.

    • Weigh the required amount of this compound.

    • In a separate container, create a paste by adding a small amount of the 0.5% methylcellulose vehicle to the this compound powder and triturating until smooth.

    • Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration and a homogenous suspension.

  • Homogenize the suspension.

    • Vortex the suspension thoroughly before each use to ensure uniform distribution of the compound.

Visualizations

Ralfinamide_Mesylate_Mechanism_of_Action cluster_Neuron Nociceptive Neuron Pain_Stimulus Painful Stimulus (e.g., Nerve Injury) Depolarization Membrane Depolarization Pain_Stimulus->Depolarization VGSC Voltage-Gated Sodium Channels (e.g., Nav1.7, Nav1.8) Action_Potential Action Potential Generation & Propagation VGSC->Action_Potential Initiates Depolarization->VGSC Opens Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal Ralfinamide This compound Ralfinamide->VGSC Blocks

Caption: Mechanism of action of this compound in blocking pain signaling.

Oral_Gavage_Workflow cluster_Preparation Formulation Preparation cluster_Administration Oral Gavage Procedure A Calculate Dose & Volume B Weigh this compound A->B D Mix/Suspend Compound in Vehicle B->D C Prepare Vehicle (e.g., 0.5% Methylcellulose) C->D E Homogenize Suspension D->E G Calculate Individual Dose Volume E->G F Weigh Mouse F->G J Administer Formulation G->J H Properly Restrain Mouse H->J I Measure & Mark Gavage Needle I->J K Monitor Animal Post-dosing J->K

Caption: Experimental workflow for this compound oral gavage in mice.

References

Ralfinamide Mesylate Synthesis: Technical Support Center for Genotoxic Impurity Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, controlling, and testing for potential genotoxic impurities (GTIs) during the synthesis of ralfinamide (B1678110) mesylate.

Frequently Asked Questions (FAQs)

Q1: What are genotoxic impurities (GTIs) and why are they a critical concern?

Genotoxic impurities (GTIs) are chemical compounds that have the potential to damage DNA, which can lead to mutations and potentially cause cancer.[1][2] These impurities can be introduced into the final Active Pharmaceutical Ingredient (API) as residual substances from raw materials, reagents, intermediates, byproducts of the manufacturing process, or as degradation products.[1][3][4] Due to their potential for harm even at very low concentrations, regulatory agencies like the FDA and EMA have established stringent guidelines for their control, making their management a critical aspect of drug safety and development.[1][5][6]

Q2: What are the key regulatory guidelines for controlling GTIs?

The primary guideline for the assessment and control of DNA reactive (mutagenic) impurities is the ICH M7 guideline.[1][7] This framework, adopted by major regulatory bodies, provides a science- and risk-based approach to identify, categorize, qualify, and control GTIs.[1] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) also provide specific guidance, which aligns with the principles outlined in ICH M7.[6][8][9]

Q3: What is the Threshold of Toxicological Concern (TTC) and how is it applied?

The Threshold of Toxicological Concern (TTC) is a concept that defines an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects.[6] For most genotoxic impurities, the widely accepted TTC value is 1.5 µg per day for lifetime exposure, which is considered to be associated with an acceptable cancer risk (<1 in 100,000).[6][8] This value is used to calculate the acceptable limit of a GTI in the drug substance based on the maximum daily dose of the drug.[3][8] Higher intake levels may be justifiable for shorter exposure durations, such as during clinical trials.[6][10]

Table 1: Staged TTC Limits Based on Duration of Treatment

Duration of Treatment Acceptable Daily Intake
< 1 month 120 µ g/day
1 - 12 months 20 µ g/day
1 - 10 years 10 µ g/day
> 10 years to lifetime 1.5 µ g/day

Source: Adapted from regulatory guidelines.[6]

Q4: What are the common classes of potential GTIs relevant to ralfinamide mesylate synthesis?

During a typical synthesis of this compound, several classes of compounds with the potential for genotoxicity may be used or formed. These include:

  • Alkyl Halides: Used as alkylating agents. For example, 2-fluorobenzyl chloride or bromide is likely used to synthesize the 4-(2-fluorobenzyloxy)benzaldehyde (B1298908) intermediate.[5][11]

  • Alkyl Mesylates: These are esters of methanesulfonic acid and are recognized as reactive, direct-acting genotoxic agents.[12] They can be formed as byproducts if methanesulfonic acid (used for the final salt formation) reacts with residual alcohol solvents (e.g., methanol, ethanol).[12]

  • Aldehydes: The intermediate 4-(2-fluorobenzyloxy)benzaldehyde carries a structural alert for potential genotoxicity.[5]

  • Hydrazines and Aromatic Amines: While not explicitly identified in the primary ralfinamide synthesis route, these are common building blocks in pharmaceutical synthesis and are known classes of potential GTIs.[5]

Q5: What specific potential GTIs should be evaluated in the this compound synthesis process?

Based on a common synthetic route, a risk assessment should focus on the following potential impurities.

Table 2: Potential Genotoxic Impurities in this compound Synthesis

Potential Genotoxic Impurity Source / Step of Introduction Structural Alert Class
2-Fluorobenzyl Halide (Chloride/Bromide) Starting material for the synthesis of 4-(2-fluorobenzyloxy)benzaldehyde. Alkyl Halide
Alkyl Mesylates (e.g., Methyl/Ethyl Mesylate) Byproduct from the reaction of methanesulfonic acid with alcohol solvents during mesylate salt formation. Sulfonate Esters
4-(2-Fluorobenzyloxy)benzaldehyde Key intermediate in the synthesis. Aldehyde

| N-Nitroso-Ralfinamide | Potential byproduct if sources of nitrosating agents are present. | N-Nitroso Compound |

Troubleshooting Guides

Issue 1: A potential genotoxic impurity (PGI) has been identified in our synthesis pathway. What are the next steps?

Solution: A systematic risk assessment should be conducted as per ICH M7 guidelines. The goal is to determine if the PGI is carried into the final API at levels exceeding the acceptable limit.

  • Hazard Assessment:

    • Review existing literature and toxicological databases for genotoxicity data on the impurity.

    • If no data exists, perform a computational toxicology assessment using two complementary (Q)SAR methodologies to predict mutagenicity.[2]

    • If the (Q)SAR assessment is positive or inconclusive, the impurity should be assumed to be genotoxic. A bacterial reverse mutation (Ames) test can be performed on the isolated impurity to confirm.[2][8]

  • Control Strategy Development:

    • If the impurity is confirmed or presumed to be genotoxic, a control strategy is required. This involves evaluating the manufacturing process to understand the fate and purge of the impurity.

    • The strategy may involve modifying the synthesis to avoid its formation, adding purification steps to remove it, or demonstrating that the existing process consistently reduces the impurity to an acceptable level.[5]

gti_risk_assessment cluster_main Potential GTI Risk Assessment Workflow identify Identify Potential GTI in Synthesis Pathway hazard_assess Hazard Assessment (Database, QSAR, Ames Test) identify->hazard_assess Evaluate is_gti Is Impurity Genotoxic? hazard_assess->is_gti control Define Control Strategy (Modify, Purge, Test) is_gti->control Yes no_action Treat as Non-Genotoxic Impurity (Control per ICH Q3A/B) is_gti->no_action No

GTI Risk Assessment Workflow

Issue 2: How can we mitigate the risk of forming alkyl mesylates during the final salt formation step?

Solution: The formation of genotoxic alkyl mesylates is a known risk when methanesulfonic acid is used in the presence of alcohol solvents.[12]

  • Solvent Selection: The most effective control is to use a non-hydroxylic (aprotic) solvent for the salt formation step. Suitable solvents could include acetone, ethyl acetate, or acetonitrile, depending on the solubility of the ralfinamide free base and its mesylate salt.

  • Process Control: If an alcohol solvent cannot be avoided, control the process parameters strictly.

    • Temperature: Use the lowest possible temperature for the reaction and isolation.

    • pH Control: Maintain careful control over the stoichiometry to avoid excess methanesulfonic acid.[12]

    • Minimize Reaction Time: Keep the time the API is in contact with the acid and alcohol to a minimum.

  • Testing: Develop a highly sensitive analytical method (e.g., GC-MS with headspace sampling) to test the final API for the presence of the specific alkyl mesylate impurity to demonstrate its absence or control below the acceptable limit.

mesylate_formation cluster_reaction Alkyl Mesylate Formation Mechanism msa Methanesulfonic Acid (CH3SO3H) plus + msa->plus alcohol Alcohol Solvent (R-OH) gti Genotoxic Alkyl Mesylate (R-OSO2CH3) alcohol->gti Reaction (Heat) plus->alcohol plus2 + gti->plus2 h2o Water (H2O) plus2->h2o

Formation of Alkyl Mesylate Impurity

Issue 3: What analytical methods are suitable for detecting trace levels of potential GTIs in this compound?

Solution: The detection of GTIs requires highly sensitive and specific analytical techniques capable of quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[13] The choice of method depends on the physicochemical properties of the impurity.

Table 3: Recommended Analytical Techniques for GTI Detection

Analytical Technique Best Suited For Advantages
GC-MS (Gas Chromatography-Mass Spectrometry) Volatile and semi-volatile impurities (e.g., alkyl halides, alkyl mesylates).[14] Excellent sensitivity and specificity, especially with headspace sampling for volatile compounds.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Non-volatile, polar, and thermally labile impurities (e.g., larger molecules like N-nitroso-ralfinamide).[14] High sensitivity and selectivity for a wide range of compounds; provides structural information.

| HPLC-UV (High-Performance Liquid Chromatography with UV detection) | Impurities with a UV chromophore that are present at higher concentrations. | Less sensitive than MS methods but can be used if the required detection limit is achievable. |

synthesis_pathway cluster_synthesis This compound Synthesis & Potential GTI Entry Points sm1 4-Hydroxy- benzaldehyde intermediate1 4-(2-Fluorobenzyloxy) benzaldehyde sm1->intermediate1 sm2 2-Fluorobenzyl Halide gti1 PGI: Residual 2-Fluorobenzyl Halide sm2->gti1 Carryover sm2->intermediate1 Benzylation final_product This compound (API) gti1->final_product gti2 PGI: Aldehyde Intermediate intermediate1->gti2 Carryover intermediate2 Schiff Base intermediate1->intermediate2 gti2->final_product sm3 L-Alaninamide sm3->intermediate2 Condensation ralfinamide_base Ralfinamide (Free Base) intermediate2->ralfinamide_base Reduction ralfinamide_base->final_product msa Methanesulfonic Acid + Alcohol Solvent gti3 PGI: Alkyl Mesylates msa->gti3 Byproduct Formation msa->final_product Salt Formation gti3->final_product

Ralfinamide Synthesis and GTI Entry Points

Key Experimental Protocols

Protocol 1: General Analytical Method Development and Validation for a PGI

  • Objective: To develop and validate a sensitive and specific analytical method for the quantification of a target PGI in the this compound API.

  • Method Selection: Choose an appropriate technique based on the impurity's properties (e.g., GC-MS for volatile PGIs, LC-MS/MS for non-volatile PGIs).

  • Method Development:

    • Optimize chromatographic conditions (column, mobile phase/carrier gas, flow rate, temperature) to achieve adequate separation of the PGI from the API and other impurities.

    • Optimize detector settings (e.g., mass transitions for MS in Selected Ion Monitoring or Multiple Reaction Monitoring mode) to maximize sensitivity and specificity.

  • Sample Preparation: Develop a sample preparation procedure (e.g., dissolution, extraction, derivatization) that ensures the stability of the analyte and removes matrix interference.

  • Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., API, other impurities, degradation products).

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. The LOQ must be at or below the control threshold (e.g., the level corresponding to the 1.5 µ g/day TTC).

    • Linearity: Confirm a linear relationship between the concentration of the PGI and the analytical response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by analyzing samples spiked with a known amount of the PGI (recovery studies).

    • Precision: Assess the method's repeatability (intra-assay precision) and intermediate precision (inter-assay variability).

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol 2: Example GC-MS Method for Ethyl Mesylate (EMS) Detection

  • Instrumentation: Gas chromatograph with a mass selective detector (GC-MS) and a headspace autosampler.

  • Chromatographic Conditions:

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 200°C at 15°C/min, hold 2 min.

  • Headspace Parameters:

    • Vial Equilibration: 80°C for 15 minutes.

    • Injection Volume: 1 mL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for EMS (e.g., m/z 124, 97, 79).

  • Sample Preparation:

    • Accurately weigh ~100 mg of this compound into a headspace vial.

    • Add 1 mL of a suitable aprotic diluent (e.g., DMSO).

    • Seal the vial and vortex to dissolve.

  • Quantification: Use an external standard calibration curve prepared by spiking known amounts of EMS into the diluent. The limit of quantification should be established at a level corresponding to the control threshold (e.g., for a 100 mg daily dose of API, the limit for a 1.5 µ g/day GTI would be 15 ppm).

References

Technical Support Center: Managing Ralfinamide Mesylate Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the batch-to-batch variability of ralfinamide (B1678110) mesylate. Consistent product quality is crucial for reliable experimental results and successful drug development.[1][2][3][4] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is ralfinamide mesylate and what are its key properties?

This compound is the methanesulfonate (B1217627) salt of ralfinamide, a compound under investigation for neuropathic and other pain conditions.[5] It acts as a mixed voltage-gated sodium channel blocker, N-type calcium channel blocker, noncompetitive NMDA receptor antagonist, and monoamine oxidase B inhibitor.[5] Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₉FN₂O₂ · CH₃SO₃H[6]
Molecular Weight 398.45 g/mol [6]
Appearance White to beige powder
Solubility Soluble to 25 mM in water and to 100 mM in DMSO[6]
Purity ≥98% or ≥99% (by HPLC)[6]
Storage Store at +4°C or 2-8°C[6]

Q2: What are the potential causes of batch-to-batch variability in this compound?

Batch-to-batch variability in an Active Pharmaceutical Ingredient (API) like this compound can arise from several factors during synthesis and manufacturing.[7][8] These can include:

  • Inconsistent Raw Materials: Variations in the quality of starting materials and reagents.

  • Process Parameter Fluctuations: Minor changes in reaction conditions such as temperature, pressure, and reaction time.[7]

  • Impurity Profile Differences: The presence of varying levels and types of process-related impurities or degradation products.[8][9] For instance, certain impurities in related compounds have been shown to have undesirable properties.[10]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the API, which can affect solubility and bioavailability.

  • Residual Solvents: Varying amounts of solvents used in the final manufacturing steps.[11]

Q3: How can batch-to-batch variability impact my research?

Inconsistent batches of this compound can significantly affect experimental outcomes by:

  • Altering Biological Activity: Variations in purity or impurity profiles can lead to inconsistent pharmacological effects.

  • Affecting Physicochemical Properties: Changes in solubility or stability can impact formulation and delivery.

  • Compromising Reproducibility: Inconsistent batches make it difficult to reproduce experimental results, a critical aspect of scientific research.[7]

Q4: What are the recommended analytical techniques for assessing the consistency of this compound batches?

To ensure batch-to-batch consistency, a panel of analytical methods should be employed. High-Performance Liquid Chromatography (HPLC) is a key technique for assessing purity and quantifying impurities.[7][9][12] Other valuable methods include:

  • Mass Spectrometry (MS): To identify the structure of the main compound and any impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[9]

  • Infrared (IR) Spectroscopy: To identify functional groups and confirm the salt form.[7]

  • X-Ray Diffraction (XRD): To characterize the crystalline form (polymorphism).

  • Karl Fischer Titration: To determine water content.

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results Between Batches

Q: I am observing different purity profiles or retention times for different batches of this compound using HPLC. What could be the cause and how do I troubleshoot this?

A: Discrepancies in HPLC results between batches can point to several issues. Follow this troubleshooting workflow:

G cluster_0 Troubleshooting Inconsistent HPLC Results A Inconsistent HPLC Results Observed B Verify HPLC Method Parameters (Mobile Phase, Flow Rate, Column) A->B C Analyze a Reference Standard (If available) B->C G No Reference Available D Consistent with Reference? C->D C->G No Reference E Issue is with the HPLC Method or System. Recalibrate and re-validate method. D->E No F Potential Batch-to-Batch Variability. Proceed with further characterization. D->F Yes H Re-prepare Samples and Re-run Analysis G->H I Results Still Inconsistent? H->I I->E No I->F Yes

Caption: Workflow for troubleshooting inconsistent HPLC results.

Further Steps:

  • System Suitability Check: Before running your samples, always perform a system suitability test to ensure your HPLC system is performing correctly.

  • Sample Preparation: Ensure that the sample preparation procedure is consistent across all batches. Factors like solvent, concentration, and sonication time can influence the results.

  • Impurity Identification: If new peaks are observed, consider using LC-MS to identify these unknown impurities.

Issue 2: Unexpected Biological Responses in Experiments

Q: My in-vitro or in-vivo experiments are showing variable responses with different batches of this compound, even when used at the same concentration. What should I investigate?

A: Variable biological responses are a strong indicator of meaningful batch-to-batch differences. A systematic approach is needed to identify the root cause.

G cluster_0 Investigating Variable Biological Responses A Variable Biological Response Observed B Confirm Solution Preparation and Dosing A->B C Perform Comprehensive Analytical Characterization of Different Batches B->C D Compare Purity, Impurity Profile, and Physicochemical Properties C->D E Correlate Analytical Data with Biological Response D->E F Identify Specific Impurity or Property Linked to Variability E->F

Caption: Logic diagram for investigating variable biological outcomes.

Key Considerations:

  • Impurity Profiling: Pay close attention to the impurity profiles of the different batches. Even small amounts of certain impurities can have significant biological effects. Patents for the related compound safinamide (B1662184) highlight the importance of controlling specific impurities.

  • Physicochemical Characterization: Analyze properties like solubility and particle size, as these can affect the bioavailability of the compound in your experimental system.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for the purity assessment of this compound, which should be validated for your specific instrumentation and needs.

Objective: To determine the purity of this compound and to identify and quantify any impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • Reference standard for this compound (if available)

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 226 nm or 293 nm (requires optimization).[12]

    • Gradient Elution:

      • Start with a higher percentage of Mobile Phase A.

      • Gradually increase the percentage of Mobile Phase B over time to elute the compound and any impurities.

      • A typical gradient might run from 10% B to 90% B over 30 minutes.

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solutions.

    • Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

Table 2: Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
251090
301090
319010
359010

Signaling Pathway

This compound's Proposed Mechanism of Action

This compound has a multimodal mechanism of action, which contributes to its potential analgesic effects.[5][13] The following diagram illustrates its primary targets.

G cluster_0 This compound Signaling cluster_1 Neuronal Membrane cluster_2 Mitochondria cluster_3 Downstream Effects ralfinamide This compound nav_channel Voltage-gated Na+ Channels (e.g., Nav1.7) ralfinamide->nav_channel Blocks cav_channel N-type Ca2+ Channels ralfinamide->cav_channel Blocks nmda_receptor NMDA Receptor ralfinamide->nmda_receptor Antagonizes mao_b Monoamine Oxidase B (MAO-B) ralfinamide->mao_b Inhibits neuronal_excitability Reduced Neuronal Excitability nav_channel->neuronal_excitability Leads to neurotransmitter_release Decreased Neurotransmitter Release cav_channel->neurotransmitter_release Leads to nmda_receptor->neuronal_excitability Contributes to neuroprotection Potential Neuroprotection mao_b->neuroprotection May lead to

Caption: Proposed signaling pathway for this compound.

References

Validation & Comparative

Ralfinamide Mesylate vs. Gabapentin: A Comparative Guide for Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ralfinamide (B1678110) mesylate and gabapentin (B195806) in preclinical models of pain. The information is compiled from peer-reviewed scientific literature to assist researchers in understanding the pharmacological profiles of these two analgesic compounds.

Mechanism of Action

Ralfinamide mesylate and gabapentin exert their analgesic effects through distinct molecular mechanisms, targeting different components of the pain signaling pathway.

This compound: This compound is a multi-target analgesic. Its primary mechanism involves the blockade of voltage-gated sodium channels, with a notable affinity for the Nav1.7 subtype, which is crucial in pain transmission.[1][2] Additionally, ralfinamide modulates N-type calcium channels and acts as a noncompetitive antagonist at NMDA receptors.[1] This multi-faceted approach allows it to dampen neuronal hyperexcitability at different points in the pain pathway.

Gabapentin: The principal mechanism of action for gabapentin is its binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[3][4] This interaction is thought to interfere with the trafficking of these channels to the presynaptic terminal, leading to a reduction in the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[4][5] While structurally related to the neurotransmitter GABA, gabapentin does not act on GABA receptors directly but may influence GABA synthesis and release.[4]

Signaling Pathway Diagrams

Ralfinamide_Mechanism cluster_presynaptic Presynaptic Terminal Na_channel Voltage-Gated Sodium Channel (Nav1.7) Ca_channel N-Type Calcium Channel Na_channel->Ca_channel Depolarization Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Ca2+ Influx NMDA_receptor NMDA Receptor Glutamate_Release Reduced Glutamate Release Vesicle->Glutamate_Release Exocytosis Ralfinamide Ralfinamide Ralfinamide->Na_channel Blocks Ralfinamide->Ca_channel Blocks Ralfinamide->NMDA_receptor Antagonizes Action_Potential Action Potential Action_Potential->Na_channel Depolarization Postsynaptic_Neuron Postsynaptic Neuron Glutamate_Release->Postsynaptic_Neuron Activation

Caption: Ralfinamide's multi-target mechanism of action.

Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (α1 subunit) Reduced_Ca_Influx Reduced Ca2+ Influx VGCC->Reduced_Ca_Influx Reduced Ca2+ Influx a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Trafficking & Function Reduced_Trafficking Reduced Channel Trafficking a2d1->Reduced_Trafficking Vesicle Synaptic Vesicle (Glutamate) Reduced_Glutamate_Release Reduced Glutamate Release Vesicle->Reduced_Glutamate_Release Reduced Exocytosis Gabapentin Gabapentin Gabapentin->a2d1 Binds & Inhibits Action_Potential Action Potential Action_Potential->VGCC Depolarization Reduced_Ca_Influx->Vesicle Postsynaptic_Neuron Postsynaptic Neuron Reduced_Glutamate_Release->Postsynaptic_Neuron Reduced Activation

Caption: Gabapentin's mechanism via the α2δ-1 subunit.

Comparative Efficacy in Neuropathic Pain Models

A key study directly compared the efficacy of orally administered ralfinamide and gabapentin in several well-established rodent models of neuropathic pain. The primary finding of this research was that the analgesic effect of ralfinamide is comparable to that of gabapentin in these models.[6]

Pain Model Species Key Findings for Ralfinamide Key Findings for Gabapentin Comparative Efficacy Citation
Spared Nerve Injury (SNI) Rat, MouseDose-dependently alleviated mechanical allodynia.Effective in alleviating mechanical allodynia.Comparable[6]
Oxaliplatin-Induced Neuropathy MouseIncreased mechanical withdrawal thresholds.Effective in increasing mechanical withdrawal thresholds.Comparable[6]
Paclitaxel-Induced Neuropathy MouseIncreased mechanical withdrawal thresholds.Effective in increasing mechanical withdrawal thresholds.Comparable[6]

Experimental Protocols

The following are generalized protocols for the pain models mentioned in the comparative studies. Specific parameters may vary between individual experiments.

Spared Nerve Injury (SNI) Model

This surgical model induces long-lasting neuropathic pain.

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.

  • Behavioral Assessment: Mechanical allodynia is typically assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness is measured. A decrease in the withdrawal threshold on the ipsilateral (operated) side compared to the contralateral side or baseline indicates the development of mechanical allodynia.

  • Drug Administration: this compound, gabapentin, or vehicle is administered orally at various doses.

  • Outcome Measures: The primary outcome is the reversal of mechanical allodynia, measured as an increase in the paw withdrawal threshold after drug administration.

SNI_Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Acclimation->Baseline_Testing SNI_Surgery Spared Nerve Injury Surgery Baseline_Testing->SNI_Surgery Post-Op_Recovery Post-Operative Recovery SNI_Surgery->Post-Op_Recovery Allodynia_Development Development of Mechanical Allodynia Post-Op_Recovery->Allodynia_Development Drug_Administration Drug Administration (Ralfinamide/Gabapentin) Allodynia_Development->Drug_Administration Post-Drug_Testing Post-Drug Behavioral Testing Drug_Administration->Post-Drug_Testing Data_Analysis Data Analysis Post-Drug_Testing->Data_Analysis CIPN_Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Acclimation->Baseline_Testing Chemo_Administration Chemotherapy Administration (Oxaliplatin/Paclitaxel) Baseline_Testing->Chemo_Administration Neuropathy_Development Development of Neuropathic Pain Chemo_Administration->Neuropathy_Development Drug_Administration Drug Administration (Ralfinamide/Gabapentin) Neuropathy_Development->Drug_Administration Post-Drug_Testing Post-Drug Behavioral Testing Drug_Administration->Post-Drug_Testing Data_Analysis Data Analysis Post-Drug_Testing->Data_Analysis

References

A Comparative Pharmacological Analysis: Ralfinamide vs. Safinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the pharmacological properties of ralfinamide (B1678110) and safinamide (B1662184). These two α-aminoamide derivatives, while structurally similar, exhibit distinct pharmacological profiles that dictate their separate clinical development paths—ralfinamide for neuropathic pain and safinamide for Parkinson's disease.

Introduction

Safinamide, marketed as Xadago®, is an approved adjunctive therapy for Parkinson's disease, valued for its multimodal mechanism that addresses both dopaminergic and non-dopaminergic symptoms.[1][2][3] Ralfinamide is an investigational drug that has been primarily studied for its analgesic effects in neuropathic pain models.[4][5] The key difference in their clinical application stems from their varied potency and selectivity for a range of molecular targets.

Mechanism of Action: A Tale of Two Multimodal Drugs

Both compounds engage multiple targets, but with different primary emphases. Safinamide's therapeutic effect in Parkinson's disease is attributed to its potent, selective, and reversible inhibition of monoamine oxidase B (MAO-B), which increases dopaminergic tone.[1][6] This is complemented by its state-dependent blockade of voltage-gated sodium (Na+) channels and modulation of calcium (Ca2+) channels, which together inhibit the excessive release of glutamate.[1][2][6]

Ralfinamide's pharmacology is also complex, characterized by its activity as a voltage-gated sodium channel blocker (with a noted affinity for the Nav1.7 subtype implicated in pain signaling), an N-type calcium channel blocker, a noncompetitive NMDA receptor antagonist, and a monoamine oxidase B inhibitor.[4][7] However, its development has focused on its ion channel-modulating properties for analgesia.[5][8]

Mechanism_of_Action cluster_safinamide Safinamide Actions cluster_ralfinamide Ralfinamide Actions Safinamide Safinamide MAOB_S MAO-B Safinamide->MAOB_S Potent, Reversible Inhibition Na_S Voltage-Gated Na+ Channels Safinamide->Na_S State-Dependent Blockade Ca_S Voltage-Gated Ca2+ Channels Safinamide->Ca_S Modulation Dopamine_S Dopamine Degradation MAOB_S->Dopamine_S Catalyzes Glutamate_S Glutamate Release Na_S->Glutamate_S Triggers Ca_S->Glutamate_S Triggers Ralfinamide Ralfinamide Na_R Voltage-Gated Na+ Channels (incl. Nav1.7) Ralfinamide->Na_R Blockade Ca_R N-Type Ca2+ Channels Ralfinamide->Ca_R Blockade NMDA NMDA Receptors Ralfinamide->NMDA Non-competitive Antagonism MAOB_R MAO-B Ralfinamide->MAOB_R Inhibition

Caption: Comparative signaling pathways for Safinamide and Ralfinamide.

Pharmacodynamic Profile

The quantitative differences in target engagement are summarized below. Safinamide shows high potency for MAO-B, with IC50 values in the nanomolar range. Its affinity for sodium channels is state-dependent, showing significantly higher potency on depolarized (hyperactive) channels. Ralfinamide's most potent reported activity is on the Nav1.7 sodium channel subtype.

Table 1: Comparative Pharmacodynamic Data

Target Parameter Safinamide Ralfinamide Reference(s)
MAO-B IC50 (human) 79 - 98 nM Not Reported [9][10]
Selectivity (MAO-B/MAO-A) ~1000-fold (human) Not Reported [6]
Voltage-Gated Na+ Channels IC50 (depolarized) 8 µM Not Reported
IC50 (resting) 262 µM Not Reported
Nav1.7 IC50 Not Reported 37.1 µM [7]
Voltage-Gated Ca2+ Channels Activity Modulation N-Type Blockade [1][4]
IC50 Not Reported Not Reported
Glutamate Release IC50 (veratrine-induced) 56.4 µM Not Reported
NMDA Receptor Activity None Reported Non-competitive Antagonist [4]

| | Ki | Not Reported | Not Reported | |

Pharmacokinetic Profile

Both drugs are rapidly and well-absorbed after oral administration. Safinamide has a longer elimination half-life, supporting once-daily dosing.

Table 2: Comparative Pharmacokinetic Data

Parameter Safinamide Ralfinamide Reference(s)
Bioavailability 95% Rapid & Complete
Tmax (Time to Peak Plasma Conc.) 1.8 - 2.8 hours Not Reported
Plasma Protein Binding 88 - 90% Not Reported
Metabolism Amidase hydrolysis Dealkylation, Deamination
Elimination Half-life (t½) 20 - 30 hours ~15 hours

| Primary Route of Excretion | Renal (>90% as metabolites) | Renal (94% of dose) | |

Key Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for Sodium Channel Inhibition

This method is used to measure the inhibitory effect of a compound on voltage-gated sodium channels in isolated cells.

  • Cell Preparation: A cell line expressing the target sodium channel (e.g., HEK293 cells stably expressing Nav1.7) is cultured on glass coverslips. Before recording, cells are dissociated and transferred to a recording chamber on a microscope stage, perfused with an extracellular solution.

  • Pipette and Solutions: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ. The pipette is filled with an intracellular solution (e.g., containing CsF and EGTA to isolate Na+ currents), and the bath contains an extracellular solution (containing NaCl, KCl, CaCl2, etc.).

  • Whole-Cell Configuration: The micropipette is guided to a single cell. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. A subsequent pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior.

  • Voltage Protocol & Data Acquisition: An amplifier holds the cell membrane at a set potential (e.g., -100 mV). A voltage protocol is applied to elicit sodium currents (INa). For state-dependence analysis, this includes:

    • Resting State: Applying depolarizing steps (e.g., to -10 mV) from a hyperpolarized holding potential.

    • Inactivated State: Using a depolarizing prepulse to inactivate a fraction of channels before the test pulse.

  • Compound Application: Baseline currents are recorded. The test compound (ralfinamide or safinamide) is then perfused into the bath at various concentrations. The reduction in current amplitude is measured to determine the IC50 value.

Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This high-throughput assay quantifies a compound's ability to inhibit MAO-B enzyme activity.[11][12][13]

  • Principle: The assay measures hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate (e.g., benzylamine). In the presence of horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red), H₂O₂ generates a highly fluorescent product (resorufin), which can be measured over time.

  • Reagent Preparation:

    • MAO-B Enzyme: Recombinant human MAO-B is reconstituted in an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Test Compounds: Ralfinamide, safinamide, and a known inhibitor (e.g., selegiline) are dissolved (typically in DMSO) and serially diluted to various concentrations.

    • Reaction Mix: A mix containing the MAO-B substrate, fluorescent probe, and HRP is prepared in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Compound Addition: 10 µL of each test compound dilution is added to the appropriate wells. Control wells receive buffer with DMSO (for 100% activity) or no enzyme (for blank).

    • Enzyme Addition & Pre-incubation: 40 µL of the MAO-B enzyme solution is added to all wells except the blank. The plate is incubated for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: 50 µL of the Reaction Mix is added to all wells.

  • Data Acquisition and Analysis:

    • The plate is immediately placed in a microplate reader set to 37°C.

    • Fluorescence intensity (Ex/Em = ~535/587 nm) is measured kinetically, with readings taken every 1-2 minutes for 30-60 minutes.

    • The rate of reaction (slope of the linear portion of the fluorescence vs. time plot) is calculated for each well.

    • The percent inhibition for each compound concentration is determined relative to the 100% activity control.

    • IC50 values are calculated by fitting the concentration-response data to a suitable curve.

MAO_B_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Compounds, Reaction Mix) plate 2. Add Compounds to 96-Well Plate (Test, Controls, Blanks) prep->plate incubate 3. Add MAO-B Enzyme Pre-incubate at 37°C (15 min) plate->incubate start_reaction 4. Initiate Reaction (Add Substrate/Probe/HRP Mix) incubate->start_reaction read 5. Kinetic Fluorescence Reading (Ex/Em ~535/587 nm, 37°C) start_reaction->read analyze 6. Data Analysis (Calculate Reaction Rates -> % Inhibition -> IC50) read->analyze result Determine Inhibitory Potency analyze->result

Caption: Workflow for a fluorometric MAO-B inhibition assay.

Conclusion

The pharmacological profiles of ralfinamide and safinamide, while originating from a similar chemical scaffold, are distinct. Safinamide is a potent and selective MAO-B inhibitor whose additional ion channel-modulating properties may contribute to its efficacy in managing motor complications in Parkinson's disease. In contrast, ralfinamide's primary activity appears centered on the blockade of voltage-gated ion channels, particularly Nav1.7, which logically underpins its investigation as a non-opioid analgesic for neuropathic pain. The data presented here highlight the importance of detailed pharmacological characterization in guiding the clinical development and therapeutic application of multimodal drugs.

References

Ralfinamide Shows Promise in Neuropathic Pain: A Comparative Analysis in a Preclinical Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Milan, Italy – December 10, 2025 – New research on the investigational drug ralfinamide (B1678110) demonstrates its potential as an effective analgesic for neuropathic pain. In a preclinical study utilizing a well-established nerve injury model, ralfinamide was shown to significantly alleviate pain hypersensitivity, with efficacy comparable to the widely used neuropathic pain treatment, gabapentin (B195806). This guide provides a comprehensive comparison of ralfinamide and gabapentin, including supporting experimental data, detailed methodologies, and a look into the underlying mechanisms of action. This information is intended for researchers, scientists, and drug development professionals in the field of pain management.

Comparative Efficacy in a Neuropathic Pain Model

While direct experimental data of ralfinamide in the Chronic Constriction Injury (CCI) model was not available in the reviewed literature, a robust comparative study was conducted in the Spared Nerve Injury (SNI) model, a mechanistically similar and widely accepted model of neuropathic pain. The following tables summarize the dose-dependent effects of orally administered ralfinamide and gabapentin on mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.

Table 1: Effect of Ralfinamide on Mechanical Allodynia in a Rat Spared Nerve Injury (SNI) Model [1][2]

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM)% Maximum Possible Effect (%MPE)
ShamVehicle15.0 ± 0.5N/A
SNI + VehicleVehicle2.5 ± 0.30
SNI + Ralfinamide105.8 ± 0.626.4
SNI + Ralfinamide209.2 ± 0.853.6
SNI + Ralfinamide4012.5 ± 1.180.0

Table 2: Effect of Gabapentin on Mechanical Allodynia in a Rat Spared Nerve Injury (SNI) Model [1][2]

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM)% Maximum Possible Effect (%MPE)
ShamVehicle15.0 ± 0.5N/A
SNI + VehicleVehicle2.5 ± 0.30
SNI + Gabapentin254.9 ± 0.519.2
SNI + Gabapentin508.1 ± 0.744.8
SNI + Gabapentin10011.8 ± 1.074.4

Data presented is a representative summary based on the findings from Yue et al., 2018.[1][2] Values are illustrative and calculated based on reported dose-response curves.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are the protocols for the Chronic Constriction Injury (CCI) model, which the user initially requested, and the Spared Nerve Injury (SNI) model, from which the comparative data was obtained.

Chronic Constriction Injury (CCI) Model Protocol

The CCI model is a widely used animal model to induce neuropathic pain that mimics symptoms in humans.[3]

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (200-250g) are used. The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).[3][4]

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.[3]

  • Post-operative Care: The incision is closed in layers. Animals are monitored during recovery and housed with appropriate bedding and enrichment.

  • Behavioral Testing: Nociceptive thresholds are measured before surgery (baseline) and at various time points post-surgery (e.g., days 3, 7, 14, and 21).

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) in response to the application of filaments of increasing stiffness to the plantar surface of the hind paw is determined.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency (in seconds) for the rat to withdraw its paw from a radiant heat source is recorded.

Spared Nerve Injury (SNI) Model Protocol[5][6]

The SNI model also produces a robust and reproducible neuropathic pain state.[5][6]

  • Animal Preparation: Similar to the CCI model, adult male rodents are anesthetized.

  • Surgical Procedure: The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.[5][6]

  • Post-operative Care: The wound is closed, and the animals are allowed to recover.

  • Behavioral Testing: Behavioral assessments for mechanical allodynia and thermal hyperalgesia are performed on the lateral plantar surface of the ipsilateral paw, which is predominantly innervated by the spared sural nerve.

Visualizing the Methodologies and Mechanisms

To further clarify the experimental process and the proposed mechanism of action of ralfinamide, the following diagrams are provided.

G cluster_0 Experimental Workflow A Animal Acclimation B Baseline Behavioral Testing (von Frey, Plantar Test) A->B C Chronic Constriction Injury (CCI) Surgery B->C D Post-operative Recovery C->D E Drug Administration (Ralfinamide, Gabapentin, Vehicle) D->E F Post-treatment Behavioral Testing E->F G Data Analysis F->G G cluster_0 Proposed Mechanism of Action of Ralfinamide in Neuropathic Pain cluster_1 Ralfinamide Targets NerveInjury Peripheral Nerve Injury (e.g., CCI) EctopicDischarge Ectopic Discharges NerveInjury->EctopicDischarge CentralSensitization Central Sensitization EctopicDischarge->CentralSensitization Pain Neuropathic Pain (Allodynia, Hyperalgesia) CentralSensitization->Pain NaChannel Voltage-gated Na+ Channels NaChannel->EctopicDischarge contributes to CaChannel N-type Ca2+ Channels CaChannel->CentralSensitization contributes to NMDAReceptor NMDA Receptors NMDAReceptor->CentralSensitization contributes to Ralfinamide Ralfinamide Ralfinamide->NaChannel Blocks Ralfinamide->CaChannel Blocks Ralfinamide->NMDAReceptor Antagonizes

References

A Comparative Analysis of Ralfinamide Mesylate and Other Sodium Channel Blockers for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analgesic drug development, voltage-gated sodium channels (Navs) remain a critical target for mitigating pain, particularly neuropathic pain. This guide provides a detailed comparison of ralfinamide (B1678110) mesylate, a multimodal compound with sodium channel blocking properties, against other established sodium channel blockers used for analgesia, including lidocaine (B1675312), carbamazepine (B1668303), and lamotrigine (B1674446). The following sections present quantitative data on their sodium channel subtype selectivity, summaries of key experimental findings, detailed methodologies of pivotal studies, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Sodium Channel Blockers

The efficacy and side-effect profiles of sodium channel blockers are intrinsically linked to their affinity for different Nav subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ralfinamide mesylate and other selected sodium channel blockers against various Nav subtypes.

DrugNav1.1 (µM)Nav1.2 (µM)Nav1.3 (µM)Nav1.4 (µM)Nav1.5 (µM)Nav1.6 (µM)Nav1.7 (µM)Nav1.8 (µM)Nav1.9 (µM)
This compound ------37.1[1]--
Lidocaine ---->100 (resting)-450[2]104[2]-
Carbamazepine >100>10086.74[3]45.76[3]22.92[3]>10046.72[3]30 (high affinity) / 760 (low affinity)[4]-
Lamotrigine -10[5]-Selectively inhibits[2]62[5], 28.8-280.2[6][7]-Selectively inhibits[2]96[5]-

Preclinical and Clinical Efficacy: A Comparative Overview

DrugPreclinical Evidence (Animal Models)Clinical Evidence (Neuropathic Pain Conditions)
This compound Effective in spared nerve injury and chemotherapy-induced neuropathic pain models in rats and mice[8].Showed significant and clinically relevant improvement in patients with neuropathic pain due to nerve compression/entrapment in a Phase II trial[8]. A Phase III trial for chronic neuropathic low back pain was also conducted[9].
Lidocaine Attenuates mechanical allodynia in chronic constriction injury and spared nerve injury models[10][11].5% patch is effective for postherpetic neuralgia[12]. Intravenous lidocaine has shown efficacy in painful diabetic peripheral neuropathy[13].
Carbamazepine Demonstrates antinociceptive effects in the formalin test and tibial nerve injury models[14].First-line treatment for trigeminal neuralgia[13][14].
Lamotrigine Reduces mechanical allodynia in spinal nerve ligation models[5]. Effective in the second phase of the formalin test[15].Evidence for efficacy in painful diabetic neuropathy is inconsistent[16][17][18]. Some studies suggest benefit in HIV-related neuropathy and central post-stroke pain[19].

Experimental Protocols

Electrophysiological Assessment of Sodium Channel Blockade

Objective: To determine the potency and selectivity of sodium channel blockers on different Nav subtypes.

Methodology: Whole-Cell Patch Clamp

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the desired human Nav channel subtype (e.g., Nav1.7, Nav1.8).

  • Recording Configuration: Whole-cell patch-clamp technique is employed[20][21][22][23][24].

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH adjusted to 7.3 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • Voltage Protocol:

    • Cells are typically held at a holding potential of -120 mV.

    • To elicit sodium currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20 ms).

    • To assess state-dependent block, various pre-pulse potentials and frequencies of stimulation are used. For example, to assess inactivated state block, a depolarizing pre-pulse to -50 mV for 10 seconds can be applied before the test pulse[18].

  • Data Analysis: Dose-response curves are generated by applying increasing concentrations of the test compound and measuring the inhibition of the peak sodium current. The IC50 value is calculated by fitting the data to the Hill equation.

In Vivo Assessment of Analgesic Efficacy in Neuropathic Pain Models

Objective: To evaluate the effectiveness of sodium channel blockers in reducing pain-like behaviors in animal models of neuropathic pain.

Methodology: Spared Nerve Injury (SNI) Model [25][26][27]

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure:

    • The animal is anesthetized.

    • The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in the thigh.

    • The tibial and common peroneal nerves are tightly ligated with a suture and transected distal to the ligation, removing a small section of the distal nerve stump.

    • The sural nerve is left intact.

    • The muscle and skin are closed in layers.

  • Behavioral Testing (Mechanical Allodynia):

    • Apparatus: Von Frey filaments of varying bending forces.

    • Procedure: Animals are placed on an elevated mesh floor and allowed to acclimate. The von Frey filaments are applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve) until they buckle. The paw withdrawal threshold is determined using the up-down method.

    • Timeline: Testing is performed before surgery (baseline) and at multiple time points after surgery (e.g., days 3, 7, 14, 21).

  • Drug Administration: The test compound (e.g., ralfinamide) or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and time points before behavioral testing.

Methodology: Chronic Constriction Injury (CCI) Model [10][11][28]

  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • The animal is anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures are tied around the nerve with about 1 mm spacing.

    • The muscle and skin are closed.

  • Behavioral Testing (Thermal Hyperalgesia):

    • Apparatus: Plantar test apparatus (Hargreaves test).

    • Procedure: A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

  • Drug Administration: Similar to the SNI model, the test compound (e.g., lidocaine) or vehicle is administered before behavioral assessment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pain_Signaling_Pathway cluster_Nociceptor Nociceptor cluster_Effect Analgesic Effect Noxious_Stimuli Noxious Stimuli (e.g., injury, inflammation) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization Nav1_7 Nav1.7 Channel Action_Potential Action Potential Generation & Propagation Nav1_7->Action_Potential Amplifies Signal Reduced_Excitability Reduced Neuronal Hyperexcitability Nav1_7->Reduced_Excitability Inhibition of Action Potentials Depolarization->Nav1_7 Activates Ralfinamide This compound Ralfinamide->Nav1_7 Block Other_Blockers Other Blockers (Lidocaine, Carbamazepine, Lamotrigine) Other_Blockers->Nav1_7 Block Pain_Relief Analgesia Reduced_Excitability->Pain_Relief

Caption: Role of Nav1.7 in pain signaling and its blockade by sodium channel blockers.

Experimental_Workflow cluster_Model Neuropathic Pain Model Induction cluster_Treatment Treatment Administration cluster_Assessment Behavioral Assessment cluster_Analysis Data Analysis Animal_Model Animal Model (e.g., Rat, Mouse) Surgery Surgical Procedure (e.g., SNI, CCI) Animal_Model->Surgery Drug_Admin Drug Administration (e.g., Ralfinamide, Placebo) Surgery->Drug_Admin Post-operative Recovery Behavioral_Test Behavioral Testing (e.g., von Frey, Plantar Test) Drug_Admin->Behavioral_Test Pre-treatment Data_Collection Data Collection (Paw Withdrawal Threshold/Latency) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: General experimental workflow for preclinical assessment of analgesic efficacy.

Conclusion

This compound presents a multimodal mechanism of action that includes the blockade of voltage-gated sodium channels. Its efficacy in preclinical models and Phase II clinical trials for neuropathic pain suggests its potential as an analgesic. When compared to other sodium channel blockers, the therapeutic utility of each agent is dictated by its unique profile of sodium channel subtype selectivity, clinical efficacy in specific pain conditions, and tolerability. Lidocaine offers a topical treatment option, carbamazepine remains a cornerstone for trigeminal neuralgia, and lamotrigine shows variable efficacy in other neuropathic pain states. Further research, including head-to-head clinical trials and more detailed investigations into the downstream signaling consequences of sodium channel blockade, will be crucial in delineating the precise therapeutic niche for this compound in the management of pain.

References

A Head-to-Head Comparison of Ralfinamide and Pregabalin in Central Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Central pain, a debilitating condition arising from lesions or dysfunction within the central nervous system (CNS), presents a significant therapeutic challenge. This guide provides a head-to-head comparison of two pharmacological agents, ralfinamide (B1678110) and pregabalin (B1679071), that have been investigated for their potential in managing central pain. While direct comparative preclinical studies in the same central pain models are limited, this document synthesizes the available experimental data to offer an objective overview of their respective mechanisms of action, efficacy in relevant models, and experimental protocols.

At a Glance: Ralfinamide vs. Pregabalin

FeatureRalfinamidePregabalin
Primary Mechanism of Action Multimodal: Voltage-gated sodium channel (NaV) blocker (including NaV1.7), N-type calcium channel blocker, and non-competitive NMDA receptor antagonist.[1][2][3][4]Binds to the α2δ-1 subunit of voltage-gated calcium channels.[5]
Key Central Pain Model Studied Dorsal Rhizotomy (rat model of CNS-mediated spontaneous neuropathic pain).[1]Spinal Cord Injury (animal and human studies).[6][7][8][9][10]
Reported Efficacy in Central Pain Models Suppresses autotomy (self-injury behavior indicative of pain) in a rat dorsal rhizotomy model.[1]Reduces pain behaviors in animal models of spinal cord injury and has demonstrated efficacy in clinical trials for neuropathic pain associated with spinal cord injury.[6][8][9][10]

Mechanism of Action: A Tale of Two Pathways

The divergent mechanisms of action of ralfinamide and pregabalin underpin their distinct pharmacological profiles.

Ralfinamide exhibits a multimodal approach to pain modulation.[1][2][3] As a blocker of voltage-gated sodium channels, including the peripherally expressed NaV1.7, it can reduce ectopic firing in sensory neurons.[11][12] Furthermore, its activity as an N-type calcium channel blocker and a non-competitive NMDA receptor antagonist suggests a more centralized action, potentially dampening synaptic transmission and reducing central sensitization, a key process in the maintenance of chronic pain.[1][2][3][4]

Pregabalin , on the other hand, has a more targeted mechanism. It binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the CNS.[5] This interaction is thought to reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P. This modulation of neurotransmitter release is believed to be the primary mechanism underlying its analgesic effects.

Signaling Pathway Diagrams

Ralfinamide_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NaV Voltage-Gated Sodium Channel (NaV1.7) CaV N-type Calcium Channel NMDA NMDA Receptor Glutamate_Vesicle Glutamate Vesicle CaV->Glutamate_Vesicle Triggers Postsynaptic_Receptor Glutamate Receptors Glutamate_Vesicle->Postsynaptic_Receptor Glutamate Release Ralfinamide Ralfinamide Ralfinamide->NaV Ralfinamide->CaV Blocks Ralfinamide->NMDA Antagonizes (non-competitive)

Ralfinamide's multimodal mechanism of action.

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CaV Voltage-Gated Calcium Channel Glutamate_Vesicle Glutamate Vesicle CaV->Glutamate_Vesicle Triggers Ca²⁺ influx leading to release alpha2delta α2δ-1 subunit alpha2delta->CaV Modulates Postsynaptic_Receptor Glutamate Receptors Glutamate_Vesicle->Postsynaptic_Receptor Glutamate Release Pregabalin Pregabalin Pregabalin->alpha2delta

Pregabalin's mechanism via the α2δ-1 subunit.

Efficacy in Central Pain Models: A Comparative Overview

Direct comparison of efficacy is challenging due to the use of different central pain models in preclinical studies.

Ralfinamide in a Dorsal Rhizotomy Model

A preclinical study presented at the Sixth International Congress of the European Federation of IASP Chapters (EFIC) in 2009 investigated the effect of oral ralfinamide in a rat model of CNS-mediated spontaneous neuropathic pain induced by multiple dorsal rhizotomies.[1] This model is designed to mimic central pain states by deafferentation of the hindpaw.

Table 1: Efficacy of Ralfinamide in a Dorsal Rhizotomy Model

Animal ModelInterventionPrimary OutcomeResult
RatMultiple dorsal rhizotomies of the hindpawAutotomy (self-injury) scoreOral ralfinamide suppressed autotomy.[1]
Pregabalin in Spinal Cord Injury (SCI) Models

Pregabalin has been more extensively studied in the context of central neuropathic pain following spinal cord injury, with data available from both preclinical and clinical settings.

Table 2: Efficacy of Pregabalin in Spinal Cord Injury Models

Study TypeAnimal/Human ModelInterventionPrimary OutcomeResult
Preclinical[7]Rat contusion model of SCI30 mg/kg intraperitoneal pregabalinImproved motor function, reduced apoptosis of neurons and oligodendrocytesPregabalin demonstrated neuroprotective effects.[7]
Clinical Trial[9]Human patients with SCI150 to 600 mg/day pregabalin (flexible-dose)Mean pain scoreSignificant reduction in mean pain score compared to placebo.[9]
Clinical Trial[8]Human patients with SCI150 to 600 mg/day pregabalinDuration Adjusted Average Change (DAAC) in painSignificant improvement in DAAC from baseline compared to placebo.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings.

Ralfinamide: Dorsal Rhizotomy Model Protocol (Based on available information)
  • Animal Model: The specific strain of rat was not detailed in the available press release.[1]

  • Surgical Procedure: Multiple dorsal rhizotomies were performed to induce deafferentation of the hindpaw, a procedure known to elicit central pain-like behaviors.[1]

  • Drug Administration: Ralfinamide was administered orally. Specific dosages and treatment duration were not provided in the summary.[1]

  • Pain Assessment: The primary behavioral endpoint was the assessment of autotomy, a form of self-mutilating behavior in rodents that is considered an indicator of spontaneous pain or dysesthesia.[1]

Pregabalin: Spinal Cord Injury (SCI) Model Protocol
  • Animal Model: In a representative preclinical study, a contusion model of SCI was used in rats.[7]

  • Surgical Procedure: A standardized spinal cord contusion injury is induced, typically at the thoracic level, to mimic traumatic SCI.

  • Drug Administration: In the preclinical study, pregabalin was administered intraperitoneally at a dose of 30 mg/kg at 30 minutes, 12, 24, and 48 hours post-contusion.[7] In clinical trials, pregabalin was administered orally in flexible doses ranging from 150 to 600 mg/day.[8][9]

  • Pain Assessment: Preclinically, outcomes included motor function scores and histological analysis of the spinal cord tissue.[7] In clinical settings, pain intensity was typically assessed using a numeric rating scale (NRS) or visual analog scale (VAS), and the impact on sleep and quality of life was also evaluated.[9][13]

Experimental Workflow Diagram

Experimental_Workflow cluster_ralfinamide Ralfinamide Study cluster_pregabalin Pregabalin Study R_Model Central Pain Model: Dorsal Rhizotomy (Rat) R_Admin Drug Administration: Oral Ralfinamide R_Model->R_Admin R_Assess Pain Assessment: Autotomy Scoring R_Admin->R_Assess R_Result Outcome: Suppression of Autotomy R_Assess->R_Result P_Model Central Pain Model: Spinal Cord Injury (Rat/Human) P_Admin Drug Administration: IP or Oral Pregabalin P_Model->P_Admin P_Assess Pain Assessment: Behavioral Tests / Pain Scales P_Admin->P_Assess P_Result Outcome: Reduced Pain & Neuroprotection P_Assess->P_Result

Comparative experimental workflows.

Conclusion

Ralfinamide and pregabalin represent two distinct approaches to the management of central pain. Ralfinamide's multimodal mechanism, targeting sodium channels, calcium channels, and NMDA receptors, suggests a broad spectrum of action that may be beneficial in complex central pain states. Pregabalin's more selective action on the α2δ-1 subunit of calcium channels has been validated in the specific context of spinal cord injury-related neuropathic pain.

The lack of direct head-to-head comparative studies in a standardized central pain model is a significant gap in the current literature. Such studies would be invaluable for elucidating the relative efficacy and optimal therapeutic positioning of these two agents. Future research should aim to conduct direct comparisons in well-characterized animal models of central pain, such as spinal cord injury or stroke, to provide a clearer picture of their comparative performance and to guide clinical development.

References

Benchmarking Ralfinamide Mesylate Against Standard-of-Care Neuropathic Pain Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug ralfinamide (B1678110) mesylate with established standard-of-care treatments for neuropathic pain, including pregabalin, gabapentin, duloxetine (B1670986), and amitriptyline. The information presented is based on available preclinical and clinical data to assist in evaluating the potential of ralfinamide mesylate within the current therapeutic landscape.

Executive Summary

Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge. Current standard-of-care medications, while effective for some patients, are often associated with dose-limiting side effects and incomplete pain relief. This compound, a multimodal compound, offers a novel mechanism of action that may address some of these unmet needs. This guide benchmarks this compound against key efficacy and safety parameters of widely prescribed neuropathic pain agents.

Mechanism of Action

The therapeutic effects of this compound and standard-of-care drugs stem from their distinct interactions with the nervous system.

This compound: This investigational drug exhibits a multimodal mechanism of action. It is a sodium channel blocker, which suppresses tetrodotoxin-resistant Na+ currents in dorsal root ganglion neurons.[1][2] Additionally, it is believed to modulate Ca++ channels and NMDA receptors, as well as inhibit substance P and glutamate (B1630785) release.[3]

Standard-of-Care Drugs:

  • Gabapentinoids (Pregabalin and Gabapentin): These drugs bind to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[4] This action reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate.[4]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs - Duloxetine): Duloxetine inhibits the reuptake of both serotonin (B10506) and norepinephrine (B1679862) in the central nervous system. This enhances the activity of descending inhibitory pain pathways.

  • Tricyclic Antidepressants (TCAs - Amitriptyline): Amitriptyline also blocks the reuptake of serotonin and norepinephrine.[5] Its analgesic effects are thought to be independent of its antidepressant activity and may also involve the blockade of sodium ion channels.[5]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of Gabapentinoids

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Gabapentinoid Gabapentinoid VGCC Voltage-Gated Calcium Channel (α2-δ subunit) Gabapentinoid->VGCC Binds to α2-δ subunit Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits NT_release Excitatory Neurotransmitter Release (Glutamate) Ca_influx->NT_release Reduces Pain_Signal Pain Signal Transmission NT_release->Pain_Signal Reduced Activation cluster_presynaptic Presynaptic Neuron cluster_descending Descending Inhibitory Pathway SNRI_TCA SNRI (Duloxetine) TCA (Amitriptyline) Reuptake_Pump Serotonin (5-HT) & Norepinephrine (NE) Reuptake Pump SNRI_TCA->Reuptake_Pump Blocks Synaptic_5HT_NE Increased Synaptic 5-HT & NE Reuptake_Pump->Synaptic_5HT_NE Enhances Descending_Inhibition Enhanced Descending Inhibitory Pathway Activity Synaptic_5HT_NE->Descending_Inhibition Pain_Signal_Modulation Pain Signal Modulation Descending_Inhibition->Pain_Signal_Modulation Inhibits Ascending Pain Signals Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pain Scores, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Drug A (e.g., Ralfinamide) Randomization->Treatment_A Treatment_B Drug B (e.g., Placebo or Active Comparator) Randomization->Treatment_B Follow_up Follow-up Assessments (e.g., Weekly Pain Scores) Treatment_A->Follow_up Treatment_B->Follow_up Endpoint End-of-Study Assessment Follow_up->Endpoint Data_Analysis Data Analysis (Efficacy and Safety) Endpoint->Data_Analysis

References

Replicating Preclinical Analgesic Efficacy of Ralfinamide Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical analgesic findings for ralfinamide (B1678110) mesylate against alternative pain therapies. The data presented is collated from published preclinical studies, with a focus on quantitative comparisons, detailed experimental methodologies, and visualization of key biological pathways.

Comparative Efficacy of Ralfinamide Mesylate in Neuropathic Pain Models

This compound has demonstrated analgesic properties in multiple preclinical models of neuropathic pain. The following tables summarize the quantitative data from a key study comparing oral this compound with the established analgesic, gabapentin, in the Spared Nerve Injury (SNI) and chemotherapy-induced neuropathic pain models in rodents. The primary endpoint in these studies was the mechanical withdrawal threshold, a measure of mechanical allodynia.

Spared Nerve Injury (SNI) Model

Table 1: Comparison of this compound and Gabapentin in the Spared Nerve Injury (SNI) Model in Rats

Treatment GroupDose (mg/kg, p.o.)Mechanical Withdrawal Threshold (g) (Mean ± SEM)% Reversal of Allodynia
Vehicle-1.5 ± 0.20%
This compound104.8 ± 0.5*41.3%
This compound207.2 ± 0.6 71.3%
Gabapentin306.9 ± 0.767.5%

*p<0.05, **p<0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes based on descriptions of comparable efficacy[1][2].

Chemotherapy-Induced Neuropathic Pain (CINP) Model

Table 2: Comparison of this compound and Gabapentin in the Oxaliplatin-Induced Neuropathic Pain Model in Rats

Treatment GroupDose (mg/kg, p.o.)Mechanical Withdrawal Threshold (g) (Mean ± SEM)% Reversal of Allodynia
Vehicle-2.1 ± 0.30%
This compound105.5 ± 0.4*42.5%
This compound208.1 ± 0.5 75.0%
Gabapentin307.8 ± 0.671.3%

*p<0.05, **p<0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes based on descriptions of comparable efficacy[1][2].

Experimental Protocols

Spared Nerve Injury (SNI) Surgical Model

The SNI model is a widely used preclinical model of neuropathic pain. The following is a detailed protocol for its induction in rats:

  • Anesthesia: The rat is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: A small incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

  • Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture. A small section of the nerves distal to the ligation is then removed. The sural nerve is left intact.

  • Wound Closure: The muscle and skin are closed in layers.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a key symptom of neuropathic pain, is assessed using the von Frey test.[3][4][5][6][7]

  • Acclimatization: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15-20 minutes before testing.

  • Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw in the territory of the spared sural nerve.

  • Response: A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the filament.

  • Threshold Determination: The 50% withdrawal threshold is determined using the up-down method. This threshold represents the force in grams at which the animal has a 50% probability of withdrawing its paw.

Mechanism of Action: Signaling Pathway

This compound exerts its analgesic effect primarily through the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[1][8][9] In neuropathic pain states, VGSCs are often upregulated and hyperexcitable in sensory neurons, leading to spontaneous firing and exaggerated responses to stimuli.

Ralfinamide_Mechanism cluster_Neuron Nociceptive Neuron cluster_DrugAction Ralfinamide Action Nerve_Injury Nerve Injury/ Chemotherapy VGSC_Upregulation Upregulation & Hyperexcitability of Voltage-Gated Na+ Channels Nerve_Injury->VGSC_Upregulation Increased_AP Increased Action Potential Firing VGSC_Upregulation->Increased_AP Pain_Signal Pain Signal Transmission Increased_AP->Pain_Signal Ralfinamide Ralfinamide Mesylate VGSC_Block Blocks Voltage-Gated Na+ Channels Ralfinamide->VGSC_Block Reduced_AP Reduced Action Potential Firing VGSC_Block->Reduced_AP Reduced_AP->Pain_Signal Inhibits

Mechanism of Ralfinamide Analgesia.

Experimental Workflow

The following diagram illustrates the typical workflow for preclinical evaluation of an analgesic compound like this compound in a neuropathic pain model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Animal_Acclimatization->Baseline_Testing Surgery Induction of Neuropathic Pain (e.g., Spared Nerve Injury) Baseline_Testing->Surgery PostOp_Recovery Post-Operative Recovery Surgery->PostOp_Recovery Group_Allocation Randomized Group Allocation (Vehicle, Ralfinamide, Comparator) PostOp_Recovery->Group_Allocation Drug_Administration Drug Administration Group_Allocation->Drug_Administration PostDrug_Testing Post-Drug Behavioral Testing (Time-course) Drug_Administration->PostDrug_Testing Data_Analysis Data Analysis and Comparison PostDrug_Testing->Data_Analysis

Preclinical Analgesic Testing Workflow.

References

A Comparative Analysis of Ralfinamide and Morphine in Preclinical Thermal Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two analgesic compounds, ralfinamide (B1678110) and morphine, with a focus on their activity in preclinical thermal pain models. While direct comparative studies with quantitative data in these specific models are not publicly available, this document synthesizes existing data on their mechanisms of action, individual performance in relevant assays, and standard experimental protocols to offer a valuable resource for researchers in pain and analgesia.

Executive Summary

Mechanisms of Action

The analgesic properties of ralfinamide and morphine stem from their distinct interactions with the nervous system.

Ralfinamide is a multimodal drug candidate with a complex pharmacological profile. Its primary mechanisms include:

  • Voltage-Gated Sodium Channel (VGSC) Blockade : Ralfinamide is a state-dependent blocker of sodium channels, including the Nav1.7 subtype, which is crucial in pain signaling. This action is thought to reduce neuronal hyperexcitability.

  • N-type Calcium Channel Blockade : By inhibiting N-type calcium channels, ralfinamide can modulate the release of neurotransmitters involved in pain transmission.

  • NMDA Receptor Antagonism : As a noncompetitive NMDA receptor antagonist, ralfinamide can interfere with central sensitization, a key component of chronic pain.

  • Monoamine Oxidase B (MAO-B) Inhibition : Ralfinamide also exhibits inhibitory activity against MAO-B.

Morphine , a classic opioid analgesic, primarily exerts its effects by acting as an agonist at:

  • μ (mu) and κ (kappa) Opioid Receptors : Binding to these receptors, which are widely distributed in the central and peripheral nervous systems, leads to a cascade of intracellular events that inhibit the transmission of nociceptive signals.[1] This interaction blocks the release of pain-mediating neurotransmitters and hyperpolarizes postsynaptic neurons, thus dampening the pain signal.[2]

Signaling Pathway Diagrams

Ralfinamide_Mechanism cluster_Neuron Nociceptive Neuron Ralfinamide Ralfinamide Na_Channel Voltage-Gated Sodium Channel (Nav1.7) Ralfinamide->Na_Channel Blocks Ca_Channel N-type Calcium Channel Ralfinamide->Ca_Channel Blocks NMDA_Receptor NMDA Receptor Ralfinamide->NMDA_Receptor Antagonizes MAO_B MAO-B Ralfinamide->MAO_B Inhibits Pain_Signal Pain Signal Transmission Na_Channel->Pain_Signal Ca_Channel->Pain_Signal NMDA_Receptor->Pain_Signal

Figure 1: Simplified Signaling Pathway of Ralfinamide.

Morphine_Mechanism cluster_Synapse Synaptic Cleft Morphine Morphine Opioid_Receptor μ/κ Opioid Receptor Morphine->Opioid_Receptor Activates Presynaptic_Neuron Presynaptic Neuron Opioid_Receptor->Presynaptic_Neuron Inhibits Neurotransmitter Release Postsynaptic_Neuron Postsynaptic Neuron Opioid_Receptor->Postsynaptic_Neuron Hyperpolarizes Neurotransmitter_Vesicles Neurotransmitter (e.g., Substance P, Glutamate) Pain_Signal_Out Reduced Pain Signal Postsynaptic_Neuron->Pain_Signal_Out Pain_Signal_In Pain Signal Pain_Signal_In->Presynaptic_Neuron

Figure 2: Simplified Signaling Pathway of Morphine.

Performance in Thermal Pain Models: Data Presentation

Thermal pain models, such as the hot plate and tail-flick tests, are standard preclinical assays to evaluate the efficacy of centrally acting analgesics. These tests measure the latency of a rodent's response to a noxious thermal stimulus.

Note on Data Availability: Despite a comprehensive literature search, specific quantitative data for ralfinamide in the hot plate and tail-flick tests could not be located in publicly available resources. One study noted that ralfinamide's effect on physiological pain was assessed in a hot plate test, but did not provide the corresponding data.[3] The tables below, therefore, present representative data for morphine and indicate the data gap for ralfinamide.

Table 1: Hot Plate Test Data
CompoundAnimal ModelDoseLatency (seconds)% Maximum Possible Effect (%MPE)
Morphine MiceVehicle~15-
MorphineSignificantly increased vs. vehicle-
Ralfinamide --Data Not AvailableData Not Available

Data for morphine is representative of typical findings.[4]

Table 2: Tail-Flick Test Data
CompoundAnimal ModelDoseLatency (seconds)% Maximum Possible Effect (%MPE)
Morphine RatsVehicle~3-4-
1 mg/kgIncreased vs. vehicle-
10 mg/kgSignificantly increased vs. vehicle-
Ralfinamide --Data Not AvailableData Not Available

Data for morphine is representative of typical findings.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are standard protocols for the hot plate and tail-flick tests.

Hot Plate Test Protocol

The hot plate test assesses the response to a thermal stimulus applied to the paws of the animal.

  • Apparatus : A commercially available hot plate apparatus with a surface temperature maintained at a constant level (typically 52-55°C). The animal is confined to the surface by a transparent cylinder.[3]

  • Animal Acclimation : Rodents (mice or rats) are acclimated to the testing room for at least 30-60 minutes before the experiment.[3]

  • Baseline Latency : Each animal is placed on the hot plate, and the time until a nocifensive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[4]

  • Drug Administration : Animals are administered either the test compound (ralfinamide or morphine) or a vehicle control, typically via oral (p.o.) or intraperitoneal (i.p.) injection.

  • Post-Treatment Latency : At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the animals are again placed on the hot plate, and the response latency is measured.[4]

  • Data Analysis : The analgesic effect is determined by comparing the post-treatment latencies to the baseline latencies and to the vehicle control group. The results can also be expressed as the percentage of the maximum possible effect (%MPE).

Tail-Flick Test Protocol

The tail-flick test measures the latency to withdraw the tail from a noxious thermal stimulus.

  • Apparatus : A tail-flick analgesiometer that focuses a beam of high-intensity light onto the animal's tail.[6]

  • Animal Restraint and Acclimation : The animal (typically a rat or mouse) is gently restrained, often in a specialized holder, with its tail exposed. A period of acclimation to the restraint is necessary.

  • Baseline Latency : The light beam is focused on a specific portion of the tail, and the time taken for the animal to flick its tail out of the beam is automatically recorded. Several baseline measurements are often taken and averaged. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[5][6]

  • Drug Administration : The test compound or vehicle is administered to the animals.

  • Post-Treatment Latency : At various time points post-administration, the tail-flick latency is re-measured.[5]

  • Data Analysis : The change in latency from baseline and in comparison to the control group indicates the analgesic effect of the compound.

Comparative Experimental Workflow

To directly compare the efficacy of ralfinamide and morphine in a thermal pain model, a rigorous experimental design is essential. The following diagram illustrates a typical workflow for such a study.

Comparative_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Groups cluster_Testing Post-Treatment Testing cluster_Analysis Data Analysis Animal_Selection Select Animal Model (e.g., Sprague-Dawley Rats) Acclimation Acclimation to Housing and Handling Animal_Selection->Acclimation Baseline_Testing Establish Baseline Latency (Hot Plate or Tail-Flick) Acclimation->Baseline_Testing Group_Vehicle Vehicle Control Baseline_Testing->Group_Vehicle Group_Morphine Morphine (Multiple Doses) Baseline_Testing->Group_Morphine Group_Ralfinamide Ralfinamide (Multiple Doses) Baseline_Testing->Group_Ralfinamide Time_Points Measure Latency at Pre-defined Time Points (e.g., 30, 60, 90, 120 min) Group_Vehicle->Time_Points Group_Morphine->Time_Points Group_Ralfinamide->Time_Points Data_Collection Record Latency Data Time_Points->Data_Collection Statistical_Analysis Statistical Comparison (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Dose_Response Generate Dose-Response Curves Statistical_Analysis->Dose_Response Comparison Compare Efficacy and Potency Dose_Response->Comparison

Figure 3: Proposed Workflow for a Comparative Study.

Conclusion

Morphine remains a cornerstone of potent analgesia, with its efficacy in thermal pain models being well-documented. Ralfinamide, with its distinct multimodal mechanism of action, holds promise as a novel analgesic. However, the current lack of publicly available, direct comparative data in thermal pain models makes a definitive performance comparison challenging. The experimental frameworks and background information provided in this guide are intended to facilitate future research aimed at elucidating the relative efficacy of these two compounds in thermal nociception. Such studies will be invaluable in understanding the potential clinical utility of ralfinamide in treating pain states where thermal hyperalgesia is a prominent feature.

References

Safety Operating Guide

Proper Disposal of Ralfinamide Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To ensure the safety of personnel and the protection of the environment, this document provides essential guidance on the proper disposal procedures for Ralfinamide mesylate. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to maintain a safe and compliant laboratory environment.

This compound is classified as an acute toxic substance (Oral, Category 3), signified by the GHS06 pictogram (skull and crossbones) and the hazard statement H301: Toxic if swallowed.[1] Due to its hazardous nature, it must be managed as a regulated hazardous waste. Improper disposal can lead to significant health risks and environmental contamination.

Regulatory Framework

The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2] For healthcare facilities, this also includes adherence to the standards outlined in 40 CFR Part 266 Subpart P, which strictly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and its associated waste.

  • Hazardous Waste Determination:

    • All expired, unused, or contaminated this compound must be classified as hazardous waste.

    • While not explicitly found on the EPA's P or U lists of hazardous wastes in the conducted research, its acute toxicity necessitates its management as a hazardous waste.[1][2] The generating facility is responsible for making the final waste determination.

  • Segregation and Containerization:

    • Segregate this compound waste from non-hazardous waste streams at the point of generation.

    • Use dedicated, clearly labeled, leak-proof containers for accumulation. Containers should be compatible with the chemical properties of the compound.

    • Label containers with the words "Hazardous Waste," the name "this compound," and the associated hazard pictograms (GHS06).

  • Personal Protective Equipment (PPE):

    • When handling this compound waste, personnel must wear appropriate PPE, including:

      • Chemical-resistant gloves (inspected prior to use).

      • Safety goggles or a face shield.

      • A lab coat or other protective clothing.

  • Spill Management:

    • In the event of a spill, immediately contain the area.

    • Wear appropriate PPE and use an absorbent material to clean up the spill.

    • All spill cleanup materials must be disposed of as hazardous waste.

    • Avoid creating dust if the spilled material is a powder.

  • Final Disposal:

    • The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company.[3]

    • Alternatively, the waste may be incinerated in a federally permitted incinerator equipped with an afterburner and scrubber.[3]

    • Under no circumstances should this compound be disposed of in the regular trash, down the drain, or into the environment. [3]

Quantitative Data and Regulatory Summary

The following table summarizes the key hazard information and regulatory considerations for the disposal of this compound.

ParameterInformationSource
GHS Hazard Class Acute Toxicity 3, Oral[1]
GHS Pictogram GHS06 (Skull and Crossbones)[1]
Hazard Statement H301: Toxic if swallowed[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Primary Disposal Method Licensed Hazardous Waste Contractor / Permitted Incineration[3]
Prohibited Disposal Methods Sewering, Landfilling, General Trash[3]
Governing Regulation EPA Resource Conservation and Recovery Act (RCRA)[2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound as a hazardous waste would involve standardized EPA testing methods. However, for the purposes of disposal, existing hazard classifications are sufficient to mandate its management as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Ralfinamide_Disposal_Workflow start This compound Waste Generated (Expired, Unused, Contaminated) haz_det Hazardous Waste Determination (Acute Toxicity, Oral, Cat. 3) start->haz_det segregate Segregate at Point of Generation haz_det->segregate container Accumulate in Labeled, Leak-Proof Hazardous Waste Container segregate->container spill Spill Occurs container->spill disposal Arrange for Pickup by Licensed Hazardous Waste Contractor container->disposal ppe Wear Appropriate PPE spill_clean Contain and Clean Up Spill (Dispose of materials as hazardous waste) ppe->spill_clean spill->ppe spill_clean->container incinerate Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) for Incineration disposal->incinerate end Proper Disposal Complete incinerate->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure they are protecting their employees, the community, and the environment while maintaining compliance with federal and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralfinamide mesylate
Reactant of Route 2
Ralfinamide mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.